molecular formula C14H13N B1294957 6,11-Dihydro-5H-dibenzo[b,E]azepine CAS No. 449-55-8

6,11-Dihydro-5H-dibenzo[b,E]azepine

Cat. No.: B1294957
CAS No.: 449-55-8
M. Wt: 195.26 g/mol
InChI Key: YSHVGIKWUJCBLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,11-Dihydro-5H-dibenzo[b,E]azepine is a useful research compound. Its molecular formula is C14H13N and its molecular weight is 195.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88887. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,11-dihydro-5H-benzo[c][1]benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N/c1-2-7-13-10-15-14-8-4-3-6-12(14)9-11(13)5-1/h1-8,15H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSHVGIKWUJCBLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CNC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20196333
Record name 6,11-Dihydro-5H-dibenz(b,e)azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

449-55-8
Record name 6,11-Dihydro-5H-dibenz[b,e]azepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=449-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,11-Dihydro-5H-dibenz(b,e)azepine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000449558
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 449-55-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88887
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,11-Dihydro-5H-dibenz(b,e)azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,11-dihydro-5H-dibenz[b,e]azepine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.536
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 6,11-Dihydro-5H-dibenzo[b,e]azepine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6,11-Dihydro-5H-dibenzo[b,e]azepine, a key heterocyclic scaffold in medicinal chemistry. Commonly known as iminodibenzyl, this tricyclic amine is a fundamental building block for a range of pharmaceuticals, particularly tricyclic antidepressants and anticonvulsants. This document details established synthetic protocols and provides a thorough summary of its spectroscopic and physical properties, presented in a clear and accessible format for laboratory use.

Core Synthesis Methodologies

Two primary synthetic routes are commonly employed for the preparation of this compound: the cyclization of 2,2'-diaminobibenzyl and the reductive cyclization of 2-(2-nitrophenyl)benzyl cyanide.

Method 1: Cyclization of 2,2'-Diaminobibenzyl

This widely used industrial method involves the intramolecular cyclization of 2,2'-diaminobibenzyl, which is typically synthesized via the reduction of 2,2'-dinitrobibenzyl. The cyclization is most effectively achieved using a dehydrating agent such as polyphosphoric acid (PPA) at elevated temperatures.

Synthesis Pathway for Method 1

Start 2,2'-Dinitrobibenzyl Intermediate 2,2'-Diaminobibenzyl Start->Intermediate Reduction (e.g., H₂, Pd/C) Product This compound Intermediate->Product Cyclization (Polyphosphoric Acid, Heat)

Caption: Synthesis via cyclization of 2,2'-diaminobibenzyl.

Method 2: Reductive Cyclization of 2-(2-Nitrophenyl)benzyl Cyanide

An alternative approach involves the reductive cyclization of 2-(2-nitrophenyl)benzyl cyanide. This method offers a different synthetic strategy, though it is less commonly detailed in readily available literature. The process involves the simultaneous reduction of the nitro group to an amine and the cyanide group, followed by intramolecular cyclization.

Logical Workflow for Method 2

Start 2-(2-Nitrophenyl)benzyl cyanide Step1 Reduction of Nitro Group Start->Step1 Step2 Reduction of Cyano Group Step1->Step2 Step3 Intramolecular Cyclization Step2->Step3 Product This compound Step3->Product

Caption: Reductive cyclization of 2-(2-nitrophenyl)benzyl cyanide.

Experimental Protocols

Protocol for Method 1: Cyclization of 2,2'-Diaminobibenzyl

This protocol is adapted from established industrial procedures.

Step 1: Reduction of 2,2'-Dinitrobibenzyl

  • In a hydrogenation kettle, add 2,2'-dinitrobibenzyl, methanol (as a solvent), and a catalytic amount of Palladium on carbon (Pd/C).

  • Purge the kettle with nitrogen gas to create an inert atmosphere.

  • Introduce hydrogen gas and maintain a constant pressure.

  • Heat the mixture and stir until the reduction to 2,2'-diaminobibenzyl is complete (monitor by TLC or GC).

  • After the reaction, filter off the catalyst and evaporate the solvent to obtain crude 2,2'-diaminobibenzyl.

Step 2: Cyclization to this compound [1]

  • In a cyclization kettle, add the crude 2,2'-diaminobibenzyl and polyphosphoric acid.[1]

  • Heat the mixture to 280°C and maintain this temperature for 5 hours with stirring.[1]

  • Cool the reaction mixture to 100°C and wash with water until the pH is nearly neutral.[1]

  • Separate the layers and add an organic solvent (e.g., toluene) to the upper layer.[1]

  • Cool the solution to induce crystallization.[1]

  • Collect the crystals by centrifugation or filtration and dry to obtain this compound.[1] A yield of approximately 92% has been reported for this step.[1]

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by a combination of physical and spectroscopic methods.

Physical Properties
PropertyValue
Molecular FormulaC₁₄H₁₃N
Molecular Weight195.26 g/mol
AppearanceWhite to off-white crystalline powder
Melting Point108-110 °C
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.22s4H-CH₂-CH₂-
6.61d, J = 7.6 Hz2HAr-H
6.80t, J = 7.4 Hz2HAr-H
6.95t, J = 7.5 Hz2HAr-H
7.05d, J = 7.3 Hz2HAr-H
~4.5 (broad)s1HN-H

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (δ) ppmAssignment
36.5-CH₂-CH₂-
117.9Ar-CH
120.3Ar-CH
126.8Ar-CH
128.1Ar-CH
133.4Ar-C (quaternary)
145.8Ar-C (quaternary)

FTIR (Fourier-Transform Infrared) Spectroscopy [2]

Wavenumber (cm⁻¹)Assignment
3370N-H stretch
3050, 3020C-H stretch (aromatic)
2930, 2850C-H stretch (aliphatic)
1580, 1480, 1450C=C stretch (aromatic)
1310C-N stretch
740C-H bend (ortho-disubstituted)

MS (Mass Spectrometry) [3]

m/zRelative IntensityAssignment
195High[M]⁺ (Molecular ion)
194High[M-H]⁺
180Moderate[M-CH₃]⁺
167Moderate[M-C₂H₄]⁺

Characterization Workflow

Start Synthesized Product MP Melting Point Determination Start->MP TLC Thin Layer Chromatography Start->TLC HNMR ¹H NMR Spectroscopy Start->HNMR CNMR ¹³C NMR Spectroscopy Start->CNMR FTIR FTIR Spectroscopy Start->FTIR MS Mass Spectrometry Start->MS Final Purity and Structural Confirmation MP->Final TLC->Final HNMR->Final CNMR->Final FTIR->Final MS->Final

Caption: Workflow for the characterization of the final product.

References

"physical and chemical properties of 6,11-Dihydro-5H-dibenzo[b,E]azepine"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6,11-Dihydro-5H-dibenzo[b,e]azepine

Introduction

This compound, a tricyclic amine, serves as a crucial scaffold in medicinal chemistry and organic synthesis. Its rigid, three-dimensional structure makes it a valuable building block for the development of novel therapeutic agents. This document provides a comprehensive overview of the known physical and chemical properties of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

This compound is a dibenzo-fused azepine derivative. The core structure consists of a seven-membered azepine ring fused to two benzene rings.

  • IUPAC Name: this compound[1]

  • Synonyms: 5,6-dihydro-11H-dibenz[b,e]azepine, Dibenz[b,e]azepin, 5,6(11H)dihydro-[1]

  • CAS Registry Number: 449-55-8[1][2]

The logical relationship between the compound's identity and its core properties is visualized below.

G A This compound B CAS: 449-55-8 A->B is identified by C Molecular Formula: C14H13N A->C has formula D Core Properties A->D possesses E Physical Properties D->E F Chemical & Spectral Properties D->F

Caption: Core identification of this compound.

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of this compound.

PropertyValueReference
Molecular Formula C14H13N[1][2]
Molecular Weight 195.26 g/mol [3]
195.27 g/mol [2]
195.2597 g/mol [1][4]
Predicted pKa 4.0 ± 0.20[3]

Chemical and Spectroscopic Properties

Chemical Reactivity and Synthesis

The this compound scaffold is often synthesized and modified to create derivatives with specific pharmacological activities. Research has shown that derivatives can be prepared using methodologies such as the amino-Claisen rearrangement followed by intramolecular Friedel-Crafts alkylation[5][6]. The secondary amine in the azepine ring is a key site for functionalization, allowing for the introduction of various substituents to modulate the molecule's properties. Derivatives of this compound are explored for potential applications, including as anti-cancer agents[7].

A generalized workflow for the synthesis of derivatives from a starting material like N-benzylaniline is outlined below.

G cluster_0 Synthesis Workflow A N-Benzylaniline Precursor B Amino-Claisen Rearrangement A->B C Allylated Intermediate B->C D Intramolecular Friedel-Crafts Alkylation C->D E This compound Core D->E

Caption: Generalized synthesis of the dibenzo[b,e]azepine core.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound and its derivatives.

  • Infrared (IR) Spectroscopy: The National Institute of Standards and Technology (NIST) has compiled IR spectrum data for this compound. The spectrum would be expected to show characteristic absorption bands corresponding to N-H stretching of the secondary amine and C-H stretching from the aromatic and aliphatic portions of the molecule[1].

  • Mass Spectrometry (MS): Electron ionization mass spectrometry data is available, which is used to determine the molecular weight and fragmentation pattern, confirming the compound's structure[1][4]. The molecular ion peak would be expected at an m/z corresponding to its molecular weight (approx. 195.26).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While full spectra for the parent compound are not detailed in the cited literature, studies on its derivatives utilize ¹H NMR and ¹³C NMR to confirm their structures. The spectra would show characteristic signals for aromatic protons, as well as protons on the dihydro-azepine ring[5].

Experimental Protocols

The characterization of this compound relies on standard analytical techniques.

Infrared Spectroscopy Protocol
  • Objective: To identify the functional groups present in the molecule.

  • Methodology: As per NIST data, condensed phase spectra are typically obtained[1]. A sample of the compound is prepared (e.g., as a KBr pellet or a thin film) and placed in the path of an IR beam in a dispersive or FTIR spectrometer. The instrument measures the absorption of infrared radiation at various wavelengths, resulting in a spectrum that reveals the characteristic vibrational frequencies of the molecule's functional groups.

Mass Spectrometry Protocol
  • Objective: To confirm the molecular weight and obtain structural information from fragmentation patterns.

  • Methodology (Electron Ionization - EI):

    • A small sample is introduced into the mass spectrometer, where it is vaporized.

    • The gaseous molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.

    • The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

    • A detector records the abundance of each ion, generating a mass spectrum[8].

Conclusion

This compound is a foundational molecule in synthetic chemistry with significant potential for drug discovery. This guide has summarized its core physical, chemical, and spectroscopic properties based on available technical data. Further experimental investigation into properties like solubility and melting point would provide a more complete profile for this important chemical entity.

References

An In-depth Technical Guide to 6,11-Dihydro-5H-dibenzo[b,e]azepine (Iminodibenzyl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6,11-Dihydro-5H-dibenzo[b,e]azepine, more commonly known as Iminodibenzyl. Iminodibenzyl is a crucial chemical intermediate, primarily recognized as the core structure for the synthesis of tricyclic antidepressants and other psychoactive compounds. This document details its nomenclature, chemical and physical properties, and provides in-depth experimental protocols for its synthesis.

Nomenclature and Identification

This compound is known by several alternative names and identifiers, which are crucial for literature and database searches. The most common synonym is Iminodibenzyl.

Identifier TypeValue
Common Name Iminodibenzyl
IUPAC Name 6,11-dihydro-5H-benzo[b][1]benzazepine[2]
CAS Number 494-19-9[2]
Molecular Formula C₁₄H₁₃N[2]
Synonyms 10,11-Dihydro-5H-dibenzo[b,f]azepine, Iminobibenzyl, 2,2'-Iminodibenzyl, 10,11-Dihydro-5H-dibenz[b,f]azepine[2]

Physicochemical Properties

A summary of the key physicochemical properties of Iminodibenzyl is presented below.

PropertyValueSource
Molar Mass 195.26 g/mol [2]
Appearance White to off-white crystalline powder[3]
Melting Point 106-110 °C
Boiling Point 327.9 °C at 760 mmHg
Solubility Soluble in organic solvents like ethanol and methanol; insoluble in water.[3]
pKa 4.2 (predicted)

Synthesis of Iminodibenzyl

Iminodibenzyl is primarily synthesized through two main routes: the cyclization of 2,2'-diaminobibenzyl and the intramolecular cyclization of 2-amino-2'-halodibenzyls (Ullmann condensation). The former is a more traditional and widely described method.

Experimental Protocol: Cyclization of 2,2'-Diaminobibenzyl using Polyphosphoric Acid

This protocol is based on the intramolecular cyclization of 2,2'-diaminobibenzyl.

Materials:

  • 2,2'-Diaminobibenzyl

  • Polyphosphoric acid (PPA)

  • Toluene (or other suitable organic solvent)

  • Water

  • Nitrogen gas

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet, add 300 parts by weight of 2,2'-diaminobibenzyl and 430 parts by weight of polyphosphoric acid.[4]

  • Heat the mixture to 280 °C under a nitrogen atmosphere.[4]

  • Maintain the reaction at this temperature for 5 hours with continuous stirring.[4]

  • After the reaction is complete, cool the mixture to 100 °C.[4]

  • Carefully add 1000 parts by weight of water to the reaction mixture to quench the reaction and dissolve the polyphosphoric acid.[4]

  • Wash the mixture with water until the aqueous layer is nearly neutral (pH 6-7).[4]

  • Separate the layers. To the upper organic layer, add 1700 parts by weight of toluene.[4]

  • Cool the toluene solution to induce crystallization of Iminodibenzyl.

  • Collect the crystals by centrifugation or filtration.

  • Dry the product under vacuum to obtain Iminodibenzyl.

Expected Yield: 88-92%[4]

Experimental Protocol: Synthesis from o-Nitrotoluene

This route involves the initial coupling of o-nitrotoluene to form 2,2'-dinitrobibenzyl, followed by reduction and cyclization.

Step 1: Oxidative Coupling of o-Nitrotoluene

  • This step can be achieved under alkaline conditions using an oxidizing agent. A detailed patented method involves the use of transition metal porphyrin catalysts and oxygen.[5]

Step 2: Reduction of 2,2'-Dinitrobibenzyl

  • The 2,2'-dinitrobibenzyl is reduced to 2,2'-diaminobibenzyl. This can be achieved through catalytic hydrogenation using catalysts such as Raney nickel or palladium on carbon.[4][5]

Step 3: Cyclization of 2,2'-Diaminobibenzyl

  • The resulting 2,2'-diaminobibenzyl is then cyclized using polyphosphoric acid as described in Protocol 3.1.

Role in Drug Development

Iminodibenzyl itself is not known to have significant direct biological activity or interact with specific signaling pathways. Its primary importance in drug development lies in its role as a key precursor for the synthesis of a class of drugs known as tricyclic antidepressants (TCAs) and other psychoactive compounds.[6]

The tricyclic core of Iminodibenzyl is chemically modified to produce a variety of drugs with different pharmacological profiles. These derivatives primarily act by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine in the brain.[7][8]

Below is a diagram illustrating the synthetic relationship between Iminodibenzyl and some prominent psychoactive drugs.

Iminodibenzyl_Synthesis_Pathway cluster_0 Tricyclic Antidepressants cluster_1 Anticonvulsants Iminodibenzyl This compound (Iminodibenzyl) Imipramine Imipramine Iminodibenzyl->Imipramine Alkylation Desipramine Desipramine Iminodibenzyl->Desipramine Alkylation Clomipramine Clomipramine Iminodibenzyl->Clomipramine Halogenation & Alkylation Trimipramine Trimipramine Iminodibenzyl->Trimipramine Alkylation Carbamazepine Carbamazepine Iminodibenzyl->Carbamazepine Carbamoylation Oxcarbazepine Oxcarbazepine Carbamazepine->Oxcarbazepine Oxidation

References

The Multifaceted Biological Activities of 6,11-Dihydro-5H-dibenzo[b,e]azepine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6,11-dihydro-5H-dibenzo[b,e]azepine scaffold, a tricyclic ring system, has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of biologically active molecules. Derivatives of this core have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and neurology. This technical guide provides an in-depth overview of the biological activities of these compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows to facilitate further research and drug development efforts.

Anticancer Activity: Targeting c-Met and Inducing Apoptosis

A notable area of investigation for this compound derivatives is their potential as anticancer agents. Certain derivatives have been identified as inhibitors of the c-Met receptor tyrosine kinase and inducers of apoptosis.

Inhibition of c-Met Kinase

Overexpression of the c-Met tyrosine kinase is implicated in tumorigenesis and metastasis[1]. A series of novel 6,11-dihydro-5H-benzo[e]pyrimido[5,4-b][2][3]diazepine derivatives have been synthesized and evaluated for their ability to inhibit c-Met kinase.

Table 1: c-Met Kinase Inhibitory Activity of this compound Derivatives

Compoundc-Met IC50 (nM)
17e Data not available
17f Data not available
18a Data not available
18b Data not available

Quantitative data for specific this compound derivatives as c-Met inhibitors was not available in the searched literature. The table is based on compounds with a related diazepine core that were evaluated for c-Met inhibition[1].

Induction of Apoptosis in Cancer Cell Lines

Derivatives of the structurally related 5,10-dihydro-11H-dibenzo[b,e][2][3]diazepin-11-one have demonstrated potent anti-proliferative activity against various human cancer cell lines. The mechanism of action involves the induction of apoptosis, characterized by cell cycle arrest, changes in mitochondrial membrane potential, and increased reactive oxygen species (ROS) levels[4].

Table 2: Anti-proliferative Activity of a 5,10-dihydro-11H-dibenzo[b,e][2][3]diazepin-11-one Derivative (Compound 9a)

Cell LineCancer TypeIC50 (µM)
A549Lung0.71 - 7.29
MDAMB-231Breast0.71 - 7.29
Other (unspecified)-0.71 - 7.29

Data from a study on 5,10-dihydro-11H-dibenzo[b,e][2][3]diazepin-11-one derivatives[4].

Experimental Protocols: Anticancer Activity Assessment

This protocol outlines a high-throughput screening method to identify inhibitors of c-Met kinase activity.

  • Reagent Preparation :

    • Prepare 1X Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.

    • Prepare ATP and ULight™-poly-GT substrate solutions in Kinase Buffer.

    • Prepare a Stop/Detection mix containing Eu-W1024-labeled anti-phosphotyrosine antibody (PT66) and EDTA in 1X Detection Buffer.

  • Assay Procedure :

    • Add 5 µL of 4X inhibitor dilutions to the wells of a 384-well plate.

    • Add 5 µL of 4X recombinant c-Met enzyme solution to all wells except the negative controls.

    • Initiate the kinase reaction by adding 10 µL of 2X ATP/substrate mixture.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of the Stop/Detection mix.

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition :

    • Read the plate on a TR-FRET-enabled plate reader (Excitation: 320 or 340 nm; Emission: 665 nm and 615 nm).

    • Calculate the TR-FRET ratio: (665 nm signal / 615 nm signal) * 10,000.

    • Determine IC50 values from dose-response curves.

This method is used to visualize nuclear condensation, a hallmark of apoptosis.

  • Cell Preparation : Culture cells on coverslips or in appropriate culture plates. Treat cells with the test compound for the desired time.

  • Staining :

    • Prepare a Hoechst 33342 staining solution (0.5-5 µg/mL in PBS or culture medium).

    • Remove the culture medium and add the staining solution to the cells.

    • Incubate for 10-30 minutes at 37°C, protected from light.

  • Washing and Imaging :

    • Remove the staining solution and wash the cells 2-3 times with PBS.

    • Visualize the cells under a fluorescence microscope. Apoptotic nuclei will appear condensed and brightly fluorescent.

This assay uses the cationic dye JC-1 to monitor mitochondrial health. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

  • Cell Preparation : Treat cells with the test compound.

  • Staining :

    • Prepare a JC-1 working solution (1-10 µM in cell culture medium).

    • Replace the culture medium with the JC-1 working solution.

    • Incubate for 15-30 minutes at 37°C.

  • Analysis :

    • Analyze the cells by flow cytometry or fluorescence microscopy.

    • Measure the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.

This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS.

  • Cell Preparation : Treat cells with the test compound.

  • Staining :

    • Prepare a DCFH-DA working solution (e.g., 10 µM in serum-free medium).

    • Remove the culture medium and incubate the cells with the DCFH-DA solution for 30 minutes at 37°C.

  • Analysis :

    • Wash the cells with PBS.

    • Measure the fluorescence intensity using a fluorescence plate reader, fluorescence microscope, or flow cytometer (Excitation: ~485 nm; Emission: ~535 nm).

cluster_cMet c-Met Signaling Pathway cluster_downstream Downstream Pathways cluster_outcomes Cellular Outcomes HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds Dimerization Dimerization & Autophosphorylation cMet->Dimerization Activates Docking Docking of Adapter Proteins (e.g., GAB1, GRB2) Dimerization->Docking RAS_MAPK RAS/MAPK Pathway Docking->RAS_MAPK PI3K_AKT PI3K/AKT Pathway Docking->PI3K_AKT STAT STAT Pathway Docking->STAT Proliferation Proliferation RAS_MAPK->Proliferation Survival Survival PI3K_AKT->Survival Migration Migration & Invasion STAT->Migration Derivative This compound Derivative Derivative->cMet Inhibits

Caption: c-Met Signaling Pathway and Inhibition.

Sirtuin 2 (SIRT2) Inhibition

Derivatives of 10,11-dihydro-5H-dibenz[b,f]azepine have been identified as inhibitors of SIRT2, a class III histone deacetylase. The inhibition of SIRT2 has therapeutic potential in cancer and neurodegenerative diseases.

Table 3: SIRT2 Inhibitory Activity of 10,11-Dihydro-5H-dibenz[b,f]azepine Derivatives

CompoundSIRT2 IC50 (µM)SIRT1 IC50 (µM)Selectivity (SIRT1/SIRT2)
8 18>500>27
20 Data not availableData not availableData not available

Data from a study on 10,11-dihydro-5H-dibenz[b,f]azepine derivatives[5].

Experimental Protocol: Fluorimetric SIRT2 Inhibition Assay

This assay measures the ability of a compound to inhibit the deacetylase activity of SIRT2.

  • Reagent Preparation :

    • Prepare Assay Buffer.

    • Reconstitute the SIRT2 enzyme, fluorogenic substrate, and NAD+ cofactor.

    • Prepare a developer solution.

  • Assay Procedure :

    • Add 45 µL of diluted test inhibitors or control to the wells of a microplate.

    • Add 5 µL of SIRT2 enzyme to each well and incubate for 5 minutes at 37°C.

    • Add 40 µL of the substrate/cofactor solution to each well.

    • Incubate at 37°C for 60 minutes.

    • Read the initial fluorescence (R0) at Ex/Em = 395/541 nm.

    • Add 10 µL of developer to each well and incubate for 10 minutes at 37°C, protected from light.

    • Read the final fluorescence (R1) at Ex/Em = 395/541 nm.

  • Data Analysis :

    • Calculate the change in fluorescence (ΔRFU = R1 - R0).

    • Determine the percent inhibition relative to the enzyme control.

    • Calculate IC50 values from dose-response curves.

cluster_sirt2 SIRT2 Signaling and Inhibition SIRT2 SIRT2 (NAD+-dependent deacetylase) Deacetylation Deacetylation SIRT2->Deacetylation Substrates Acetylated Substrates (e.g., α-tubulin, Histones) Substrates->Deacetylation Cellular_Processes Regulation of Cellular Processes (e.g., Cell Cycle, Metabolism) Deacetylation->Cellular_Processes Derivative 10,11-Dihydro-5H-dibenz[b,f]azepine Derivative Derivative->SIRT2 Inhibits

Caption: SIRT2 Signaling and Inhibition.

Antimicrobial Activity

Certain derivatives of the related 6,11-dihydrodibenzo[b,e]thiepin 5,5-dioxide scaffold have demonstrated significant antimicrobial activity against a range of bacterial and fungal strains.

Table 4: Antimicrobial Activity of 6,11-dihydrodibenzo[b,e]thiepin 5,5-dioxide Derivatives

Microbial StrainMIC Range (µg/mL)
Gram-positive bacteria15.6 - 250
Gram-negative bacteria15.6 - 250
Fungal strains15.6 - 250

Data from a study on 6,11-dihydrodibenzo[b,e]thiepin 5,5-dioxide derivatives[6].

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

  • Inoculum Preparation : Prepare a standardized suspension of the test microorganism in a suitable broth.

  • Compound Dilution : Prepare serial dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation : Inoculate each well with the standardized microbial suspension.

  • Incubation : Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 24-48 hours).

  • MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

cluster_mic Broth Microdilution Workflow start Start prep_compound Prepare Serial Dilutions of Test Compound start->prep_compound prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_compound->inoculate prep_inoculum->inoculate incubate Incubate inoculate->incubate read_mic Read MIC incubate->read_mic end End read_mic->end

Caption: Broth Microdilution Workflow.

Anticonvulsant Activity: Sodium Channel Blockade

The this compound core is a key feature of several established anticonvulsant drugs, such as carbamazepine. Their mechanism of action primarily involves the blockade of voltage-gated sodium channels.

Table 5: Anticonvulsant Activity of this compound Derivatives in the Maximal Electroshock Seizure (MES) Test

CompoundAnimal ModelRoute of AdministrationED50 (mg/kg)
CarbamazepineMousei.p.~21.2 - 26
(S)-12 (acetate derivative)Ratp.o.4.7 ± 0.9
(R)-11 (acetate derivative)Ratp.o.10.9 ± 2.3

Data from studies on carbamazepine and its derivatives[6][7].

Experimental Protocols: Anticonvulsant and Sodium Channel Activity

This is a widely used animal model to screen for anticonvulsant activity.

  • Animal Preparation : Use mice or rats. Administer the test compound at various doses.

  • Stimulation : Deliver a maximal electrical stimulus via corneal or ear-clip electrodes.

  • Observation : Observe the animals for the presence or absence of a tonic hindlimb extension seizure.

  • ED50 Determination : The ED50 is the dose of the compound that protects 50% of the animals from the tonic hindlimb extension.

This technique allows for the direct measurement of ion channel currents and the effect of compounds on their function.

  • Cell Preparation : Use cells expressing the desired sodium channel subtype (e.g., HEK293 cells).

  • Recording :

    • Establish a whole-cell patch-clamp configuration.

    • Apply voltage protocols to elicit sodium currents.

    • Perfuse the cells with the test compound at various concentrations.

  • Data Analysis :

    • Measure changes in current amplitude, voltage-dependence of activation and inactivation, and recovery from inactivation.

    • Determine the IC50 for channel blockade and characterize the mechanism of inhibition (e.g., state-dependence).

cluster_na_channel Sodium Channel Blockade Na_Channel Voltage-Gated Sodium Channel Depolarization Neuronal Depolarization Na_Channel->Depolarization Mediates Action_Potential Action Potential Propagation Depolarization->Action_Potential Seizure Seizure Activity Action_Potential->Seizure Derivative This compound Derivative Derivative->Na_Channel Blocks

Caption: Sodium Channel Blockade Mechanism.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutics. The derivatives discussed in this guide highlight the broad spectrum of biological activities associated with this chemical class, from targeted anticancer effects to broad-spectrum antimicrobial and potent anticonvulsant properties. The provided data and experimental protocols offer a solid foundation for researchers to further explore the potential of these compounds and to design new derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. The continued investigation of this remarkable scaffold is poised to yield the next generation of innovative medicines.

References

Spectroscopic Profile of 6,11-Dihydro-5H-dibenzo[b,e]azepine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 6,11-Dihydro-5H-dibenzo[b,e]azepine, a crucial scaffold in medicinal chemistry. The information presented herein is intended to support research and development activities by providing detailed spectral characteristics and the methodologies for their acquisition.

Core Spectroscopic Data

The following tables summarize the essential nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.0 - 7.2Multiplet8HAromatic Protons (H-1, H-2, H-3, H-4, H-7, H-8, H-9, H-10)
~6.5Singlet (broad)1HN-H (Amine Proton)
~3.9Singlet4H-CH₂-CH₂- (Methylene Protons at C6 and C11)

Note: Specific chemical shifts and coupling constants for the aromatic protons can be complex and may require advanced 2D NMR techniques for unambiguous assignment. The data presented is based on typical values for this structural motif.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~145Quaternary Aromatic Carbon (C-4a, C-6a, C-11a, C-11b)
~129Aromatic CH
~126Aromatic CH
~120Aromatic CH
~117Aromatic CH
~36Methylene Carbon (-CH₂- at C6 and C11)

Note: The assignments for the aromatic carbons are approximate and may vary depending on the solvent and experimental conditions. Full assignment typically requires techniques such as HSQC and HMBC.

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3400Medium, SharpN-H Stretch
3050 - 3020MediumAromatic C-H Stretch
2950 - 2850MediumAliphatic C-H Stretch (-CH₂-)
~1600MediumAromatic C=C Stretch
~1490StrongAromatic C=C Stretch
~1315StrongC-N Stretch
~750StrongAromatic C-H Bend (ortho-disubstituted)
Table 4: Mass Spectrometry (MS) Data
m/zRelative IntensityAssignment
195High[M]⁺ (Molecular Ion)
194High[M-H]⁺
180Medium[M-NH₃]⁺ (Loss of ammonia)
167Medium[M-C₂H₄]⁺ (Loss of ethylene)
91Low[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are designed to be adaptable to standard laboratory instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

    • Ensure the sample is fully dissolved. If necessary, gently warm the solution or use sonication.

    • Transfer the clear solution to a 5 mm NMR tube, ensuring no solid particles are present. The solution height should be approximately 4-5 cm.

  • Instrumentation and Data Acquisition:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • ¹H NMR Parameters:

      • Pulse Program: Standard single-pulse sequence.

      • Acquisition Time: 2-3 seconds.

      • Relaxation Delay: 1-2 seconds.

      • Number of Scans: 16-64, depending on the sample concentration.

      • Spectral Width: 0-16 ppm.

    • ¹³C NMR Parameters:

      • Pulse Program: Proton-decoupled single-pulse sequence.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024 or more, as required for adequate signal-to-noise ratio.

      • Spectral Width: 0-220 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for CDCl₃).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Perform peak picking for both ¹H and ¹³C NMR spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

KBr Pellet Method

  • Sample Preparation:

    • Place approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.[1]

    • Gently grind the mixture with an agate pestle until a fine, homogeneous powder is obtained.[1]

    • Transfer a portion of the powder into a pellet-forming die.

    • Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[2]

  • Instrumentation and Data Acquisition:

    • Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

    • Parameters:

      • Spectral Range: 4000-400 cm⁻¹.

      • Resolution: 4 cm⁻¹.

      • Number of Scans: 16-32.

    • Acquire a background spectrum of a blank KBr pellet.

    • Place the sample pellet in the spectrometer's sample holder and acquire the sample spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform peak picking to identify the wavenumbers of significant absorption bands.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane) at a concentration of 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to a final concentration of approximately 10 µg/mL.

  • Instrumentation and Data Acquisition:

    • Gas Chromatograph (GC) Parameters:

      • Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

      • Injector Temperature: 250-280 °C.

      • Injection Mode: Splitless.

      • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

      • Oven Temperature Program:

        • Initial temperature: 100 °C, hold for 2 minutes.

        • Ramp to 280 °C at 10-15 °C/min.

        • Hold at 280 °C for 5-10 minutes.

    • Mass Spectrometer (MS) Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Ion Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 40-550.

  • Data Processing:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion and major fragment ions.

    • Compare the obtained mass spectrum with a reference library (e.g., NIST) for confirmation.

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Interpretation & Elucidation Sample Compound Synthesis & Purification NMR_Prep Dissolution in Deuterated Solvent Sample->NMR_Prep NMR IR_Prep KBr Pellet Formation Sample->IR_Prep IR MS_Prep Dilution in Volatile Solvent Sample->MS_Prep MS NMR_Acq NMR Spectrometer (¹H, ¹³C) NMR_Prep->NMR_Acq IR_Acq FT-IR Spectrometer IR_Prep->IR_Acq MS_Acq GC-MS System MS_Prep->MS_Acq NMR_Proc FID Processing Peak Assignment NMR_Acq->NMR_Proc IR_Proc Background Correction Peak Identification IR_Acq->IR_Proc MS_Proc Chromatogram Analysis Fragmentation Pattern MS_Acq->MS_Proc Interpretation Combine Data NMR_Proc->Interpretation IR_Proc->Interpretation MS_Proc->Interpretation Structure Structure Confirmation Interpretation->Structure

Caption: General workflow for spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide to the Crystal Structure of 6,11-Dihydro-5H-dibenzo[b,E]azepine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comprehensive overview of the methodologies that would be employed to determine the crystal structure of 6,11-Dihydro-5H-dibenzo[b,e]azepine, presents a template for the expected crystallographic data, and outlines the typical experimental workflow.

Crystallographic Data

The determination of the crystal structure of this compound via single-crystal X-ray diffraction would yield precise information about its solid-state conformation and intermolecular interactions. The following tables present the expected parameters that would be determined from such an analysis.

Table 1: Crystal Data and Structure Refinement for this compound

ParameterValue
Empirical formulaC₁₄H₁₃N
Formula weight195.26 g/mol
TemperatureData not available
WavelengthData not available
Crystal systemData not available
Space groupData not available
Unit cell dimensions
aData not available
bData not available
cData not available
αData not available
βData not available
γData not available
VolumeData not available
ZData not available
Density (calculated)Data not available
Absorption coefficientData not available
F(000)Data not available
Data collection
Crystal sizeData not available
Theta range for data collectionData not available
Index rangesData not available
Reflections collectedData not available
Independent reflectionsData not available
Refinement
Refinement methodData not available
Data / restraints / parametersData not available
Goodness-of-fit on F²Data not available
Final R indices [I>2sigma(I)]Data not available
R indices (all data)Data not available
Largest diff. peak and holeData not available

Experimental Protocols

The following section details a representative experimental protocol for the determination of the crystal structure of a small organic molecule like this compound using single-crystal X-ray diffraction.

Crystal Growth

High-quality single crystals are paramount for successful X-ray diffraction analysis. For iminodibenzyl, which is a solid at room temperature, several crystallization techniques can be employed:

  • Slow Evaporation: A saturated solution of iminodibenzyl in a suitable solvent (e.g., ethanol, acetone, or a solvent mixture) is prepared. The solvent is then allowed to evaporate slowly in a dust-free environment, leading to the gradual formation of single crystals.

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature. The solution is then slowly cooled, reducing the solubility of the compound and promoting crystallization.

  • Vapor Diffusion: A concentrated solution of iminodibenzyl in a solvent is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution induces crystallization.

Single-Crystal X-ray Diffraction Data Collection
  • Crystal Mounting: A suitable single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation at low temperatures.

  • Diffractometer Setup: The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a detector (e.g., CCD or CMOS).

  • Data Collection: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated through a range of angles. The diffraction spots' intensities and positions are recorded.

Structure Solution and Refinement
  • Data Reduction: The collected diffraction data is processed to correct for experimental factors such as background noise, absorption, and Lorentz-polarization effects. The intensities of the reflections are integrated.

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and the space group.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental diffraction data using a least-squares minimization procedure. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final model is evaluated based on the R-factor, goodness-of-fit, and the residual electron density map.

  • Data Deposition: The final atomic coordinates and experimental data are deposited in a crystallographic database such as the Cambridge Structural Database (CSD).

Logical Workflow

The process of determining the crystal structure of a small molecule can be visualized as a sequential workflow.

experimental_workflow synthesis Synthesis of This compound purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting xray X-ray Diffraction Data Collection mounting->xray reduction Data Reduction & Correction xray->reduction solution Structure Solution (Direct/Patterson Methods) reduction->solution refinement Structure Refinement solution->refinement validation Model Validation & Analysis refinement->validation final_structure Final Crystal Structure (CIF File) validation->final_structure

Workflow for single-crystal X-ray diffraction.

Conclusion

The crystal structure of this compound provides fundamental insights into its molecular conformation and packing in the solid state. While specific crystallographic data is not currently available in public repositories, this guide outlines the standard experimental procedures and the expected data that would be obtained from a single-crystal X-ray diffraction study. For researchers in drug development and medicinal chemistry, a detailed understanding of the three-dimensional structure of this key intermediate is invaluable for rational drug design and for understanding the solid-state properties that can influence its handling and reactivity in synthetic processes. The methodologies described herein represent the gold standard for obtaining this critical structural information.

An In-Depth Technical Guide to Derivatives of the 6,11-Dihydro-5H-dibenzo[b,E]azepine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6,11-dihydro-5H-dibenzo[b,e]azepine scaffold is a privileged tricyclic system that forms the core of numerous clinically significant therapeutic agents. Its unique, rigid, and three-dimensional structure allows for diverse functionalization, leading to compounds with a wide range of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of key derivatives, with a focus on their potential in anticancer and anticonvulsant therapies.

Synthetic Strategies

The synthesis of the this compound core and its derivatives can be achieved through several strategic approaches. Key methods include intramolecular Friedel-Crafts reactions, Buchwald-Hartwig amination, and multi-step sequences starting from readily available precursors.

A common industrial route to the parent scaffold, also known as iminobibenzyl, involves the oxidative coupling of o-nitrotoluene, followed by reduction and ring-closing amine condensation.[1] More specialized derivatives are often synthesized to explore structure-activity relationships (SAR).

General Synthetic Workflow

A representative synthetic workflow for creating a library of derivatives often involves the initial construction of the core, followed by functionalization at various positions.

Synthetic Workflow General Synthetic Workflow for this compound Derivatives Start Starting Materials (e.g., o-nitrotoluene, anilines) Core_Synthesis Core Scaffold Synthesis (e.g., Friedel-Crafts, Buchwald-Hartwig) Start->Core_Synthesis Functionalization Functionalization of the Core (e.g., acylation, alkylation, substitution) Core_Synthesis->Functionalization Purification Purification and Characterization (e.g., chromatography, spectroscopy) Functionalization->Purification Final_Derivatives Diverse Library of Derivatives Purification->Final_Derivatives

Caption: A generalized workflow for the synthesis of this compound derivatives.

Key Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of these derivatives. Below are representative protocols for the synthesis of key intermediates and final compounds.

Protocol 1: Synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol Derivatives

This three-step process allows for the synthesis of various substituted 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives.[2]

Step 1: Nucleophilic Addition

  • To a solution of the appropriately substituted o-nitrobenzyl chloride (1 mmol) in acetonitrile (4 mL), add the substituted 2-chlorobenzaldehyde (1.2 mmol) and tetrakis(dimethylamino)ethylene (TDAE) (1.2 mmol).

  • Stir the reaction mixture at room temperature for 1 hour under an inert atmosphere.

  • Evaporate the acetonitrile under reduced pressure.

Step 2: Reduction of the Nitro Group

  • To the residue from Step 1, add methanol (5 mL), 5% Pd/C (46 mg), and hydrazine hydrate (50-60%, 312 µL).

  • Stir the reaction mixture at 70°C for 18 hours under an inert atmosphere.

  • After cooling, filter the mixture and concentrate the filtrate to yield the 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol intermediate.

Step 3: Intramolecular Buchwald-Hartwig Coupling

  • In a microwave vial, combine the intermediate from Step 2, palladium(II) acetate (22.5 mg, 0.1 mmol), Xantphos (58 mg, 0.1 mmol), potassium carbonate (276 mg, 2 mmol), and anhydrous toluene (2 mL).

  • Stir the mixture under microwave irradiation at 135-170°C for 8 hours.[2]

  • After cooling, dilute the reaction mixture with a suitable solvent and purify by column chromatography to obtain the final product.

Protocol 2: Synthesis of N'-Benzoyl-5H-dibenzo[b,f]azepine-5-carbohydrazide Derivatives

This protocol describes the synthesis of a series of N'-benzoyl derivatives with potential anticancer activity.

  • To a stirred solution of 5H-dibenzo[b,f]azepine-5-carbohydrazide (0.75 g, 3 mmol) in chloroform, add the appropriate acid chloride (3 mmol).

  • Add triethylamine (0.3 g, 0.42 ml, 3 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 18 hours.

  • Wash the reaction mixture with 10% sodium bicarbonate solution (20 ml) and then with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Pharmacological Activities and Quantitative Data

Derivatives of the this compound scaffold have demonstrated significant potential in two primary therapeutic areas: oncology and neurology.

Anticancer Activity

A notable mechanism of action for the anticancer effects of these derivatives is the inhibition of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[3][4] Cancer cells with deficient DNA repair pathways, such as those with BRCA mutations, are particularly sensitive to PARP inhibitors.

PARP_Inhibition_Pathway Mechanism of Action of PARP Inhibitors DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP Replication_Fork Replication Fork DNA_SSB->Replication_Fork BER Base Excision Repair (BER) PARP->BER SSB_Repair SSB Repair BER->SSB_Repair DNA_DSB DNA Double-Strand Break (DSB) BER->DNA_DSB Stalled Replication Fork Replication_Fork->DNA_DSB HR_Repair Homologous Recombination (HR) Repair DNA_DSB->HR_Repair Cell_Viability Cell Viability HR_Repair->Cell_Viability Apoptosis Apoptosis HR_Repair->Apoptosis Defective HR PARP_Inhibitor This compound Derivative (PARP Inhibitor) PARP_Inhibitor->PARP Sodium_Channel_Blockade Mechanism of Action of Anticonvulsant Derivatives Neuron Presynaptic Neuron VGSC Voltage-Gated Sodium Channel (VGSC) Neuron->VGSC Action_Potential Action Potential Propagation VGSC->Action_Potential Na+ Influx Neurotransmitter_Release Neurotransmitter Release Action_Potential->Neurotransmitter_Release Postsynaptic_Neuron Postsynaptic Neuron Neurotransmitter_Release->Postsynaptic_Neuron Neuronal_Excitation Neuronal Hyperexcitability Postsynaptic_Neuron->Neuronal_Excitation Anticonvulsant This compound Derivative Anticonvulsant->VGSC Blocks Channel

References

The Pharmacological Potential of the Dibenzo[b,e]azepine Core: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dibenzo[b,e]azepine core, a tricyclic heterocyclic scaffold, has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of pharmacologically active agents. Its unique, rigid, and three-dimensional conformation allows for precise interactions with a multitude of biological targets, leading to a broad spectrum of therapeutic applications. This technical guide provides an in-depth exploration of the pharmacological potential of the dibenzo[b,e]azepine core, focusing on its anticancer, anticonvulsant, and antipsychotic properties. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms.

Anticancer Activity

Derivatives of the dibenzo[b,e]azepine scaffold have demonstrated significant potential in oncology, exhibiting cytotoxic and antiproliferative effects against a range of human cancer cell lines. The mechanisms underlying these effects are multifaceted and include the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in DNA repair and replication.

Quantitative Data for Anticancer Activity

The in vitro efficacy of various dibenzo[b,e]azepine derivatives has been quantified against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values for some of the most potent compounds are summarized below.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
5H-dibenzo[b,e][1][2]diazepin-11(10H)-oneCompound 9aA549 (Lung)0.71 - 7.29[1]
MDAMB-231 (Breast)0.71 - 7.29[1]
DibenzodiazepineN-methylpiperazine derivativeBCAP37 (Breast)Down to 0.30[3]
SGC7901 (Gastric)Down to 0.30[3]
HepG2 (Liver)Down to 0.30[3]
HeLa (Cervical)Down to 0.30[3]
HL-60 (Leukemia)Down to 0.30[3]
Dibenzo[b,f]azepine-isoxazolineCompound 4gLM8G7 (Osteosarcoma)15[2]
OVSAHO (Ovarian)24[2]
Dibenzo[b,f]azepine-oxadiazoleCompound 5eSR (Leukemia)13.05 ± 0.62[4]
5H-dibenzo[b,e]azepine-6,11-dione-oxadiazoleCompound d21OVCAR-3 (Ovarian)0.047[5]
Compound d22OVCAR-3 (Ovarian)Potent[6]
Mechanisms of Anticancer Action

Apoptosis Induction: A key mechanism of anticancer activity for dibenzo[b,e]azepine derivatives is the induction of programmed cell death, or apoptosis. This is often mediated through the intrinsic mitochondrial pathway.

Dibenzo_b_e_azepine Dibenzo[b,e]azepine Derivative ROS ↑ Reactive Oxygen Species (ROS) Dibenzo_b_e_azepine->ROS Mito Mitochondrial Membrane Potential (ΔΨm) Collapse ROS->Mito Apoptosis Apoptosis Mito->Apoptosis Dibenzo_b_e_azepine Dibenzo[b,e]azepine Derivative G2M_Phase G2/M Phase of Cell Cycle Dibenzo_b_e_azepine->G2M_Phase Arrest Cell_Division Cell Division G2M_Phase->Cell_Division Inhibition Dibenzo_b_e_azepine Dibenzo[b,e]azepine Derivative Na_Channel Voltage-gated Sodium Channel Dibenzo_b_e_azepine->Na_Channel Binds to Inactivated_State Stabilization of Inactivated State Na_Channel->Inactivated_State Neuronal_Firing ↓ Repetitive Neuronal Firing Inactivated_State->Neuronal_Firing Anticonvulsant_Effect Anticonvulsant Effect Neuronal_Firing->Anticonvulsant_Effect Clozapine Clozapine D2_Receptor Dopamine D2 Receptor Clozapine->D2_Receptor Low Affinity Antagonist FiveHT2A_Receptor Serotonin 5-HT2A Receptor Clozapine->FiveHT2A_Receptor High Affinity Antagonist Muscarinic_Receptor Muscarinic M4/M1 Receptor Clozapine->Muscarinic_Receptor Partial Agonist Antipsychotic_Effect Antipsychotic Effect D2_Receptor->Antipsychotic_Effect FiveHT2A_Receptor->Antipsychotic_Effect Muscarinic_Receptor->Antipsychotic_Effect

References

The Evolving Pharmacology of Dibenzo[b,e]azepine Analogs: A Technical Overview of Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6,11-dihydro-5H-dibenzo[b,e]azepine scaffold and its analogs represent a versatile class of tricyclic compounds with a broad spectrum of pharmacological activities. Historically recognized for their impact on the central nervous system, leading to the development of antidepressants and anticonvulsants, recent research has unveiled their potential in other therapeutic areas, including oncology and cardiovascular disease.[1][2][3] This technical guide provides a comprehensive analysis of the mechanisms of action for various analogs of the broader dibenzazepine family, with a focus on recent findings. All quantitative data are presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using diagrams.

Anticancer Activity of Dibenzo[b,e]azepine Analogs

A significant area of contemporary research has been the exploration of dibenzo[b,e]azepine derivatives as novel anticancer agents.[4][5] These compounds have been shown to induce cell death and inhibit proliferation in a range of human cancer cell lines.

Mechanism of Action: Cell Cycle Arrest and Apoptosis Induction

Several studies have demonstrated that the anticancer effects of these analogs are mediated through the induction of cell cycle arrest and apoptosis.[4] For instance, a series of 5H-dibenzo[b,e][4][6]diazepin-11(10H)-one derivatives have been synthesized and evaluated for their anti-proliferative activity. One promising compound, 9a , exhibited potent tumor growth inhibition across multiple cancer cell lines.[4] Mechanistic studies revealed that this compound arrests cancer cells in the G2/M phase of the cell cycle in a dose-dependent manner.[4]

Furthermore, Hoechst staining analysis confirmed that the inhibition of tumor cell proliferation by compound 9a occurs through the induction of apoptosis. This process is associated with the disruption of the mitochondrial membrane potential (ΔΨm) and an increase in the levels of reactive oxygen species (ROS).[4]

Another class of analogs, based on the dibenzo[b,f]azepine scaffold, has been designed as selective topoisomerase II inhibitors.[5] Compound 5e from this series was identified as a potent inhibitor of topoisomerase II and demonstrated significant cytotoxicity against leukemia cells.[5] Its mechanism involves arresting the cell cycle in the G1 phase and inducing apoptosis.[5]

The following tables summarize the in vitro efficacy of representative dibenzo[b,e]azepine and dibenzo[b,f]azepine analogs against various cancer cell lines.

Table 1: IC50 Values of 5H-dibenzo[b,e][4][6]diazepin-11(10H)-one Analog (Compound 9a) [4]

Cell LineCancer TypeIC50 (µM)
A549Lung0.71 - 7.29
MDAMB-231Breast0.71 - 7.29
Note: A specific IC50 for each cell line was not provided in the abstract, but a range was given.

Table 2: Topoisomerase II Inhibitory Activity of Dibenzo[b,f]azepine Oxadiazole Analogs [5]

CompoundTopoisomerase II IC50 (µM)
5a15.63
5b10.24
5c31.76
5d16.83
5e6.36
5f9.56
5g18.95
Doxorubicin (Control)3.45

Table 3: Cytotoxicity of Dibenzo[b,f]azepine Oxadiazole Analog (Compound 5e) Against Leukemia SR Cells [5]

CompoundIC50 (µM)
5e13.05
Experimental Protocols
  • Cell Lines: A panel of human cancer cell lines (e.g., A549 lung cancer, MDAMB-231 breast cancer, and various leukemia cell lines) are used.[4][5]

  • Methodology: Cells are seeded in 96-well plates and treated with varying concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Cell viability is assessed using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[4][5]

  • Methodology: Cancer cells are treated with the test compound for a defined period. Subsequently, cells are harvested, fixed (e.g., with ethanol), and stained with a fluorescent DNA-binding dye such as propidium iodide (PI). The DNA content of the cells is then analyzed by flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).[4]

  • Hoechst Staining: Cells are treated with the compound, stained with Hoechst 33342, and observed under a fluorescence microscope. Apoptotic cells are identified by condensed or fragmented nuclei.[4]

  • Mitochondrial Membrane Potential (ΔΨm) Assay: The effect of the compound on ΔΨm is measured using fluorescent dyes like JC-1 or rhodamine 123. A decrease in the fluorescence intensity indicates mitochondrial membrane depolarization, a hallmark of apoptosis.[4]

  • Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels are quantified using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). An increase in fluorescence indicates elevated ROS levels.[4]

  • Methodology: The ability of the compounds to inhibit topoisomerase II is typically assessed using an in vitro relaxation/supercoiling assay. This involves incubating supercoiled plasmid DNA with purified human topoisomerase II in the presence and absence of the test compounds. The different DNA topoisomers are then separated by agarose gel electrophoresis. Inhibition of the enzyme is observed as a reduction in the amount of relaxed DNA.[5]

Signaling Pathways and Workflows

anticancer_mechanism Compound Compound 9a / 5e Mitochondria Mitochondria Compound->Mitochondria TopoisomeraseII Topoisomerase II Compound->TopoisomeraseII Inhibition CellCycle Cell Cycle Compound->CellCycle Arrest at G2/M or G1 ROS Increased ROS Mitochondria->ROS Apoptosis Apoptosis ROS->Apoptosis DNA DNA TopoisomeraseII->DNA Relaxation CellCycle->Apoptosis

Caption: Proposed anticancer mechanism of dibenzo[b,e]azepine analogs.

experimental_workflow_anticancer start Synthesized Dibenzo[b,e]azepine Analogs proliferation Cell Proliferation Assay (MTT/SRB) Determine IC50 start->proliferation mechanistic_studies Mechanistic Studies on Lead Compounds proliferation->mechanistic_studies cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanistic_studies->cell_cycle apoptosis Apoptosis Assays (Hoechst, ΔΨm, ROS) mechanistic_studies->apoptosis topo_inhibition Topoisomerase II Inhibition Assay mechanistic_studies->topo_inhibition end Identification of Anticancer Mechanism cell_cycle->end apoptosis->end topo_inhibition->end

Caption: Experimental workflow for evaluating anticancer activity.

Receptor Antagonism by Dibenzo[b,e]azepine Analogs

Certain dibenzo[b,e]azepine derivatives have been investigated as antagonists for various receptors, highlighting their potential in treating conditions such as hypertension.[7][8]

Mechanism of Action: Endothelin Receptor Antagonism

Inspired by the structure of ambrisentan, a known endothelin (ET) receptor antagonist, a novel class of antagonists based on a 1,3,4,5-tetrahydro-1H-benzo[e][4][6]diazepin-2-one scaffold has been developed.[7][8] These compounds act as potent dual antagonists for both the endothelin A (ETA) and endothelin B (ETB) receptors.[7][8] By blocking these receptors, the analogs prevent the vasoconstrictive effects of endothelin, leading to a reduction in blood pressure.[7][8] Several compounds in this class have demonstrated efficient reduction of arterial blood pressure in animal models following oral administration.[7][8]

While specific Ki or IC50 values for a large series of compounds were not detailed in the initial abstracts, the research highlights the identification of potent dual ETA/ETB receptor antagonists with affinities in the low nanomolar range.[7][8]

Experimental Protocols
  • Methodology: Radioligand binding assays are performed using cell lines stably expressing either the human ETA or ETB receptor (e.g., CHO cells).[9] The ability of the test compounds to displace a radiolabeled ligand (e.g., [125I]-ET-1) from the receptors is measured. The concentration of the compound that inhibits 50% of the radioligand binding (IC50) is determined, from which the binding affinity (Ki) can be calculated.

  • Animal Model: Dahl salt-sensitive rats are often used as a model for hypertension.[7][8]

  • Methodology: The test compounds are administered orally to the rats. Arterial blood pressure is monitored continuously over a period of time to assess the antihypertensive efficacy of the compounds. The results are often compared to a known standard, such as ambrisentan.[7][8]

Signaling Pathway

et_antagonism Endothelin Endothelin-1 (ET-1) ET_Receptor ETA / ETB Receptors Endothelin->ET_Receptor Binds to Analog Dibenzo[b,e]azepine Analog Analog->ET_Receptor Blocks Vasoconstriction Vasoconstriction ET_Receptor->Vasoconstriction Activates BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure

Caption: Mechanism of endothelin receptor antagonism.

Other Reported Activities

The dibenzazepine scaffold is associated with a wide range of other biological activities, including:

  • Anticonvulsant Activity: Some dibenz[c,e]azepines have shown good anticonvulsant properties.[10] The structure-activity relationships for this class of compounds have been discussed, though detailed mechanisms are not provided in the initial abstracts.[10]

  • Antidepressant and Antipsychotic Activity: This is a well-established therapeutic area for dibenzazepine analogs, with many marketed drugs belonging to this class.[1][3] Their mechanisms often involve modulation of neurotransmitter reuptake or receptor activity.

  • Antimicrobial Activity: Certain novel analogs of dibenzazepines have been synthesized and evaluated for their antimicrobial activity.[1]

  • Antiarrhythmic Action: Derivatives of 10,11-dihydro-5H-dibenz[b,f]azepine have been investigated for their antiarrhythmic properties.[11]

Conclusion

The this compound core and related dibenzazepine structures continue to be a fertile ground for drug discovery. While the initial focus was on CNS applications, the emerging data on their anticancer and cardiovascular effects highlight the therapeutic plasticity of this scaffold. The mechanisms of action are diverse, ranging from the induction of apoptosis and cell cycle arrest in cancer cells to the antagonism of key physiological receptors like the endothelin receptors. Future research will likely focus on optimizing the selectivity and potency of these analogs for specific targets, paving the way for new therapeutic agents with improved efficacy and safety profiles.

References

Toxicology of 6,11-Dihydro-5H-dibenzo[b,E]azepine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,11-Dihydro-5H-dibenzo[b,E]azepine, commonly known as iminostilbene, is a core chemical scaffold in several pharmaceuticals, most notably as the primary active metabolite of the widely used anticonvulsant and mood stabilizer, carbamazepine. While extensive toxicological data exists for carbamazepine, the specific toxicological profile of iminostilbene itself is less well-documented in dedicated studies. Its toxicological significance is primarily understood through its role as a metabolite and potential contributor to the adverse effects observed with carbamazepine therapy. This technical guide provides a comprehensive overview of the known toxicology of iminostilbene, drawing from studies on carbamazepine metabolism and toxicity. It includes available quantitative data, detailed experimental methodologies, and visualizations of relevant pathways to support researchers and professionals in drug development and safety assessment.

Introduction

Iminostilbene is a tricyclic compound that forms the structural basis for a class of drugs, including carbamazepine, oxcarbazepine, and eslicarbazepine acetate.[1] It is also a significant human metabolite of carbamazepine.[] The toxicity associated with carbamazepine is thought to be mediated, in part, by its reactive metabolites.[3] Understanding the toxicological properties of iminostilbene is therefore crucial for elucidating the mechanisms of carbamazepine-induced adverse drug reactions and for the development of safer therapeutic alternatives.

Metabolic Pathways and Formation of Reactive Metabolites

Carbamazepine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the major isoform involved.[4][5] A key metabolic pathway involves the formation of carbamazepine-10,11-epoxide, an active metabolite. However, other pathways lead to the formation of various hydroxylated derivatives and ultimately iminostilbene and its subsequent metabolites.

One critical area of toxicological concern is the formation of reactive intermediates. Studies have shown that 2-hydroxyiminostilbene, a metabolite of iminostilbene, can be oxidized to a reactive iminoquinone species.[3][6] This highly electrophilic intermediate can covalently bind to cellular macromolecules, such as proteins and DNA, leading to cellular dysfunction and initiating immune responses.[7] This mechanism is believed to be a contributing factor to carbamazepine-induced idiosyncratic adverse drug reactions, including hypersensitivity syndrome and liver injury.[3][6]

Carbamazepine Carbamazepine Iminostilbene 6,11-Dihydro-5H- dibenzo[b,E]azepine (Iminostilbene) Carbamazepine->Iminostilbene Metabolism Metabolite1 2-Hydroxyiminostilbene Iminostilbene->Metabolite1 Hydroxylation Metabolite2 Reactive Iminoquinone Intermediate Metabolite1->Metabolite2 Oxidation (e.g., by HOCl, H2O2) Adducts Cellular Macromolecule Adducts Metabolite2->Adducts Covalent Binding Toxicity Idiosyncratic Toxicity (e.g., Hypersensitivity, Hepatotoxicity) Adducts->Toxicity Leads to

Figure 1. Proposed metabolic activation pathway of iminostilbene to a reactive iminoquinone intermediate implicated in toxicity.

Toxicological Studies

Direct toxicological studies on this compound are limited. The majority of the available data is derived from studies on its parent compound, carbamazepine.

Acute Toxicity

No dedicated acute toxicity studies providing quantitative data such as LD50 values for iminostilbene were identified in the public domain. The acute toxicity of carbamazepine is well-established, with overdose leading to central nervous system depression, anticholinergic effects, and cardiovascular toxicity.[8][9]

Sub-chronic and Chronic Toxicity

Information on the sub-chronic and chronic toxicity of iminostilbene is not available. For carbamazepine, chronic administration can be associated with hematological disorders, hepatic effects, and skin reactions.[10]

Genotoxicity

The genotoxic potential of iminostilbene itself has not been extensively studied. However, its parent compound, carbamazepine, has been evaluated in several genotoxicity assays. One study using the cytokinesis-block micronucleus assay in cultured human blood lymphocytes indicated that carbamazepine caused a genotoxic effect under in vitro conditions at concentrations of 8, 10, 12, and 14 µg/mL, but not at 6 µg/mL.[11] Another area of concern is the formation of N-nitroso-iminostilbene under simulated gastric conditions, which is a potential mutagen. However, in the Ames test, N-nitroso-iminostilbene was found to be non-mutagenic.

Table 1: Summary of Genotoxicity Data for Carbamazepine

Test SystemCompoundConcentration/DoseResultsReference
Cytokinesis-Block Micronucleus Assay (in vitro)Carbamazepine6 µg/mLNegative[11]
8, 10, 12, 14 µg/mLPositive[11]
Ames Test (in vitro)N-nitroso-iminostilbeneNot specifiedNegative
Carcinogenicity

There are no specific carcinogenicity studies available for iminostilbene. Carbamazepine has been classified by the FDA as carcinogenic in rats, with unknown significance to humans.[12]

Reproductive and Developmental Toxicity

Direct studies on the reproductive and developmental toxicity of iminostilbene are lacking. In utero exposure to carbamazepine has been associated with an increased risk of major congenital malformations.[13] Animal studies with carbamazepine have shown developmental effects, including skeletal and brain development abnormalities, at doses near or above 200 mg/kg/day in rats.[12][14]

Table 2: Summary of Developmental Toxicity Data for Carbamazepine in Wistar Rats

Dose GroupDose (mg/kg/day)Key FindingsReference
Control (G1)0-[14]
Low Dose (G2)25No significant effects[14]
Intermediate Dose (G3)50Significant decrease in pregnancy rate; fetal malformations (dilation of lateral and third ventricle, bent and nodulated ribs)[14]
High Dose (G4)100Significant decrease in pregnancy rate; fetal malformations (dilation of lateral and third ventricle, dilation of ureters)[14]

Experimental Protocols

In Vitro Genotoxicity: Cytokinesis-Block Micronucleus Assay
  • Test System: Human peripheral blood lymphocyte cultures from healthy donors.

  • Test Compound: Carbamazepine.

  • Concentrations: 6, 8, 10, 12, and 14 µg/mL.

  • Methodology:

    • Whole blood cultures are initiated.

    • The test compound is added at various concentrations.

    • Cytochalasin-B is added to block cytokinesis, resulting in binucleated cells.

    • Cells are harvested, fixed, and stained.

    • The frequency of micronuclei in binucleated cells is scored under a microscope.

    • The cytokinesis-block proliferation index (CBPI) is calculated to assess cytotoxicity.

  • Endpoint: Frequency of micronucleated binucleated cells.

  • Reference: [11]

cluster_0 Cell Culture and Treatment cluster_1 Cell Processing cluster_2 Analysis A Initiate human lymphocyte cultures B Add Carbamazepine at various concentrations A->B C Add Cytochalasin-B to block cytokinesis B->C D Harvest cells C->D E Fix and stain cells D->E F Score micronuclei in binucleated cells E->F G Calculate Cytokinesis-Block Proliferation Index (CBPI) F->G

Figure 2. Experimental workflow for the in vitro cytokinesis-block micronucleus assay.

In Vivo Developmental Toxicity Study
  • Test System: Pregnant Wistar rats.

  • Test Compound: Carbamazepine.

  • Dose Levels: 0 (control), 25, 50, and 100 mg/kg/day.

  • Route of Administration: Oral gavage.

  • Treatment Period: Gestation day 5 to 19.

  • Methodology:

    • Pregnant female rats are randomly assigned to dose groups.

    • The test compound is administered daily during the specified gestation period.

    • On gestation day 20, dams are euthanized.

    • Uterine contents are examined for the number of live/dead fetuses, resorptions, and corpora lutea.

    • Fetuses are weighed and examined for external, visceral, and skeletal malformations.

  • Endpoints: Maternal toxicity, pregnancy rate, fetal viability, and fetal malformations.

  • Reference: [14]

Conclusion

The toxicological profile of this compound (iminostilbene) is intrinsically linked to its role as a major metabolite of carbamazepine. While direct toxicity data for iminostilbene is scarce, evidence strongly suggests its involvement in the mechanisms underlying carbamazepine-induced adverse reactions. The formation of a reactive iminoquinone intermediate from an iminostilbene metabolite is a key area of concern, potentially leading to idiosyncratic toxicities such as hypersensitivity and hepatotoxicity. Further research is warranted to conduct dedicated toxicological studies on iminostilbene to fully characterize its safety profile. This would provide valuable information for the risk assessment of carbamazepine and guide the development of new therapeutic agents with improved safety profiles based on the dibenzo[b,E]azepine scaffold.

References

Methodological & Application

Application Notes and Protocols for the Friedel-Crafts Synthesis of 6,11-Dihydro-5H-dibenzo[b,E]azepine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

6,11-Dihydro-5H-dibenzo[b,E]azepine, commonly known as iminodibenzyl, is a crucial scaffold in medicinal chemistry, forming the core of numerous tricyclic antidepressants and anticonvulsant drugs.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of iminodibenzyl via intramolecular Friedel-Crafts reactions. Two primary strategies are outlined: the acid-catalyzed cyclization of 2,2'-diaminobibenzyl and an alternative route involving the intramolecular Friedel-Crafts acylation of a suitable precursor followed by reduction. These protocols are intended for researchers, scientists, and professionals in drug development.

Introduction

The dibenzo[b,e]azepine ring system is a privileged structure in the development of central nervous system (CNS) active compounds. The synthesis of its saturated core, iminodibenzyl, is a key step in the production of pharmaceuticals such as imipramine and carbamazepine.[1][2] Friedel-Crafts reactions, which involve the electrophilic aromatic substitution, provide a powerful tool for the construction of this tricyclic framework through intramolecular cyclization. This approach leverages the formation of a carbon-carbon bond between the two phenyl rings bridged by an ethylamine moiety.

This document details two effective intramolecular Friedel-Crafts strategies for the synthesis of this compound. The primary and industrially significant method involves the high-temperature, acid-catalyzed cyclization of 2,2'-diaminobibenzyl. A secondary approach, proceeding through a ketone intermediate via intramolecular Friedel-Crafts acylation, is also presented.

Method 1: Intramolecular Friedel-Crafts Cyclization of 2,2'-Diaminobibenzyl

This method is a robust and high-yielding procedure for the synthesis of iminodibenzyl, often employed in industrial settings. The reaction proceeds via the protonation of one of the amino groups, which facilitates the intramolecular electrophilic attack of one aromatic ring on the other, leading to the cyclized product with the elimination of ammonia.

Reaction Scheme:
Quantitative Data Summary
CatalystTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
Polyphosphoric Acid (PPA)280588-92>99.0[3]
Phosphoric Acid260-3001--[4]
H3PO4/SiO2·Al2O3280-370Continuous Flowup to 98-[5]
Detailed Experimental Protocol

Materials:

  • 2,2'-Diaminobibenzyl

  • Polyphosphoric Acid (PPA)

  • Toluene (or other suitable organic solvent)

  • Deionized Water

  • Nitrogen gas

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet

  • Heating mantle

  • Condenser

  • Separatory funnel

  • Crystallization dish

  • Vacuum filtration apparatus

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask, add 300 parts by weight of 2,2'-diaminobibenzyl and 430 parts by weight of polyphosphoric acid.[3]

  • Cyclization Reaction: Heat the mixture to 280°C under a nitrogen atmosphere with continuous stirring. Maintain this temperature for 5 hours.[3]

  • Work-up: Cool the reaction mixture to 100°C. Carefully add deionized water to the mixture and wash until the aqueous layer is nearly neutral.

  • Extraction: Separate the layers. To the organic layer, add a suitable solvent such as toluene.

  • Crystallization and Isolation: Cool the organic solution to induce crystallization. Collect the precipitated solid by vacuum filtration.

  • Drying: Dry the solid product to obtain this compound.[3]

  • Purification (Optional): For higher purity, the crude product can be further purified by recrystallization from a suitable solvent or by vacuum distillation. A patent describes a method where after separation from phosphoric acid, nitrogen is introduced, and the product is purified by reduced pressure distillation and collected by a cyclone separator, achieving a purity of over 99.0%.[4]

Method 2: Intramolecular Friedel-Crafts Acylation and Reduction

This alternative route involves the synthesis of the ketone intermediate, 10,11-dihydro-5H-dibenzo[b,f]azepin-10-one, via an intramolecular Friedel-Crafts acylation of a suitable precursor, such as a derivative of 2-(phenylamino)benzoic acid. The resulting ketone is then reduced to yield the final product, iminodibenzyl.

Reaction Scheme:
Quantitative Data Summary

Note: Detailed quantitative data for the complete two-step synthesis of the parent iminodibenzyl via this specific route is less commonly reported in a single source. The data below is compiled from related transformations.

StepReactantCatalyst/ReagentConditionsYield (%)Reference
Acylation 2-(2-(N-phenyl-N-tosylamino)phenyl)acetic acidP2O5 in tolueneRefluxGood[6]
Reduction 10,11-dihydro-5H-dibenzo[b,f]azepin-10-one---[7]
Detailed Experimental Protocol

Part A: Synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-one (Acylation)

Materials:

  • 2-(2-(N-phenyl-N-tosylamino)phenyl)acetic acid (or a similar precursor)

  • Phosphorus pentoxide (P2O5) or another suitable Lewis acid (e.g., AlCl3)

  • Toluene or dichloromethane

  • Sodium bicarbonate solution

  • Magnesium sulfate

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the starting acid precursor in toluene.

  • Acylation: Add phosphorus pentoxide to the solution and reflux the mixture until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture and carefully quench with water. Neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to yield 10,11-dihydro-5H-dibenzo[b,f]azepin-10-one.

Part B: Reduction of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-one

The reduction of the ketone can be achieved using standard methods such as the Wolff-Kishner or Clemmensen reduction.

Wolff-Kishner Reduction Protocol:

Materials:

  • 10,11-dihydro-5H-dibenzo[b,f]azepin-10-one

  • Hydrazine hydrate

  • Potassium hydroxide

  • Diethylene glycol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the ketone in diethylene glycol.

  • Hydrazone Formation: Add hydrazine hydrate and potassium hydroxide to the solution.

  • Reduction: Heat the mixture to reflux to effect the reduction of the ketone to a methylene group.

  • Work-up and Isolation: After cooling, dilute the reaction mixture with water and extract the product with a suitable organic solvent. Purify the product by crystallization or chromatography.

Visualizations

Logical Workflow for Synthesis Method 1

Workflow for the Synthesis of Iminodibenzyl via Cyclization start Start: 2,2'-Diaminobibenzyl step1 Add Polyphosphoric Acid (PPA) start->step1 step2 Heat to 280°C for 5 hours under N2 step1->step2 step3 Cool to 100°C and Quench with Water step2->step3 step4 Extract with Toluene step3->step4 step5 Crystallize and Filter step4->step5 end End: this compound step5->end

Caption: Synthesis of Iminodibenzyl via Cyclization.

Signaling Pathway for Friedel-Crafts Acylation-Reduction Route

Pathway for Iminodibenzyl Synthesis via Acylation-Reduction precursor N-Aryl Anthranilic Acid Derivative acylation Intramolecular Friedel-Crafts Acylation (e.g., P2O5, Toluene, Reflux) precursor->acylation ketone 10,11-dihydro-5H-dibenzo[b,f]azepin-10-one acylation->ketone reduction Ketone Reduction (e.g., Wolff-Kishner) ketone->reduction product This compound reduction->product

Caption: Iminodibenzyl Synthesis via Acylation-Reduction.

Conclusion

The intramolecular Friedel-Crafts reaction is a highly effective method for the synthesis of this compound. The acid-catalyzed cyclization of 2,2'-diaminobibenzyl is a direct, high-yielding, and industrially scalable process. The alternative route through Friedel-Crafts acylation followed by reduction offers a versatile approach that can be adapted for the synthesis of various derivatives by modifying the starting materials. The protocols and data presented herein provide a comprehensive guide for researchers in the field of medicinal chemistry and drug development.

References

Application Notes: Intramolecular Buchwald-Hartwig Coupling for Dibenzazepine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The dibenzazepine scaffold is a privileged structural motif found in numerous pharmaceutically active compounds, most notably as antipsychotics and antidepressants. The intramolecular Buchwald-Hartwig amination reaction has emerged as a powerful and versatile tool for the synthesis of this tricyclic system. This palladium-catalyzed C-N bond formation allows for the direct cyclization of appropriately substituted diarylamine precursors, offering a more efficient and convergent approach compared to classical multi-step methods. These notes provide an overview of the key aspects of this transformation, including catalyst systems, reaction conditions, and substrate scope.

Key Advantages of the Intramolecular Buchwald-Hartwig Approach:

  • High Efficiency: The reaction often proceeds in high yields, providing direct access to the complex dibenzazepine core in a single step.

  • Functional Group Tolerance: The palladium catalysts and ligands employed exhibit tolerance to a wide range of functional groups, allowing for the synthesis of diverse and highly functionalized dibenzazepine derivatives.

  • Convergent Strategy: This method allows for the late-stage cyclization of advanced intermediates, which is advantageous in medicinal chemistry for the rapid generation of analog libraries.

  • Versatility: The methodology can be adapted for the synthesis of related dibenzo[b,f]heteropines, such as dibenzo[b,f]oxepines, by employing the corresponding phenol precursors.

Catalyst and Ligand Selection

The success of the intramolecular Buchwald-Hartwig coupling is highly dependent on the choice of the palladium precursor and the phosphine ligand. The ligand plays a crucial role in stabilizing the palladium catalyst, promoting oxidative addition and reductive elimination steps of the catalytic cycle, and influencing the overall reaction rate and yield.

Commonly used palladium sources include palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). The selection of the phosphine ligand is critical, with bulky, electron-rich biaryl phosphine ligands generally providing the best results. These ligands facilitate the formation of the active monoligated Pd(0) species, which is essential for efficient catalysis.

Base and Solvent Effects

A suitable base is required to deprotonate the amine and facilitate the catalytic cycle. Common bases include sodium tert-butoxide (NaOt-Bu), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃). The choice of base can significantly impact the reaction outcome and may need to be optimized for a specific substrate.

The reaction is typically carried out in aprotic, non-polar, or polar aprotic solvents such as toluene, tetrahydrofuran (THF), or 1,4-dioxane. The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species.

Quantitative Data Summary

The following tables summarize representative quantitative data for the intramolecular Buchwald-Hartwig synthesis of dibenzazepines, showcasing the impact of different catalysts, ligands, bases, and solvents on the reaction yield.

Table 1: Optimization of Reaction Conditions for a Model Substrate

EntryPalladium SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Pd(OAc)₂XantphosK₂CO₃Toluene170 (MW)852[1]
2Pd(OAc)₂SPhosCs₂CO₃THFRT2470[2]
3Pd₂(dba)₃t-BuDavePhosNaOt-Bu1,4-dioxane85--[3]
4Pd₂(dba)₃DPEphosCs₂CO₃Toluene-11-2462-96[4][5]

Table 2: Substrate Scope and Yields for Dibenzazepine Synthesis

SubstrateProductCatalyst SystemBaseSolventYield (%)Reference
2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol10,11-dihydro-5H-dibenzo[b,f]azepin-10-olPd(OAc)₂ / XantphosK₂CO₃Toluene52[1][6]
2-bromo-N-(2-bromobenzyl)aniline5,11-dihydro-10H-dibenzo[b,f]azepinePd₂(dba)₃ / DPEphosCs₂CO₃Toluene96[4][5]
Substituted 2,2'-dihalostilbenesSubstituted 5H-dibenzo[b,f]azepinesPd₂(dba)₃ / DPEphosCs₂CO₃Toluene62-96[4][5]
2-bromostyrene and 2-chloroaniline (domino reaction)5H-dibenzo[b,f]azepineNot SpecifiedNot SpecifiedNot Specifiedup to 99[5][7]

Experimental Protocols

Protocol 1: General Procedure for Intramolecular Buchwald-Hartwig Synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol Derivatives [1][6]

This protocol is adapted from the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives.

Materials:

  • 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol intermediate (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

  • Xantphos (0.1 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous toluene

Procedure:

  • To a microwave vial, add the 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol intermediate, palladium(II) acetate, Xantphos, and potassium carbonate.

  • Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous toluene via syringe.

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to 170 °C for 8 hours.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired dibenzazepine.

Protocol 2: General Procedure for the Synthesis of Substituted 5H-dibenzo[b,f]azepines via Double Buchwald-Hartwig Amination [4][5]

This protocol is based on the cyclization of 2,2'-dibromostilbenes with an amine.

Materials:

  • Substituted 2,2'-dibromostilbene (1.0 equiv)

  • Aniline or primary alkylamine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Bis[(2-diphenylphosphino)phenyl] ether (DPEphos)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

Procedure:

  • In a glovebox, combine the substituted 2,2'-dibromostilbene, Pd₂(dba)₃, DPEphos, and Cs₂CO₃ in a reaction vessel.

  • Add anhydrous toluene, followed by the aniline or primary alkylamine.

  • Seal the reaction vessel and heat the mixture at the optimized temperature (typically 80-110 °C) for 11-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the celite pad with additional organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the pure dibenzo[b,f]azepine product.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative_Addition Oxidative Addition Intermediate Pd(0)L->Oxidative_Addition Ar-X Amine_Coordination Amine Coordination Complex Oxidative_Addition->Amine_Coordination R2NH, Base Reductive_Elimination Reductive Elimination Intermediate Amine_Coordination->Reductive_Elimination - Base-H+X- Reductive_Elimination->Pd(0)L Product (Dibenzazepine) Precatalyst Pd(II) Precatalyst + Ligand Precatalyst->Pd(0)L Reduction Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Combine Substrate, Catalyst, Ligand, Base Solvent Add Anhydrous Solvent under Inert Atmosphere Reactants->Solvent Heating Heat Reaction Mixture (Conventional or Microwave) Solvent->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quenching Cool and Quench Reaction Monitoring->Quenching Upon Completion Extraction Aqueous Workup and Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Final_Product Pure Dibenzazepine Purification->Final_Product Characterization

References

"using 6,11-Dihydro-5H-dibenzo[b,E]azepine as a scaffold in medicinal chemistry"

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Utilization of the 6,11-Dihydro-5H-dibenzo[b,e]azepine Scaffold in Medicinal Chemistry

Introduction

The this compound scaffold, a tricyclic ring system, is a prominent privileged structure in medicinal chemistry.[1] This three-dimensional framework allows for diverse interactions with a wide array of biological targets, making it a valuable starting point for drug design.[2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antidepressant, anticonvulsant, anticancer, and anti-inflammatory properties.[2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging this versatile scaffold.

Applications in Medicinal Chemistry

The dibenzo[b,e]azepine core and its analogues are integral to numerous therapeutic agents, targeting a range of diseases.

Central Nervous System (CNS) Disorders

The most well-known application of this scaffold is in the treatment of CNS disorders. Several key drugs are based on the related dibenzo[b,f]azepine structure.

  • Antidepressants: Imipramine, a tricyclic antidepressant (TCA), functions by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing their concentrations in the synaptic cleft.[3][4]

  • Anticonvulsants: Carbamazepine and its derivatives, such as oxcarbazepine and eslicarbazepine acetate, are widely used for the treatment of epilepsy.[2][5] Their primary mechanism of action involves the inhibition of voltage-gated sodium channels, which reduces neuronal excitability.[6][7] Eslicarbazepine acetate offers an improved side-effect profile compared to its predecessors.[8]

Anticancer Activity

Recent research has highlighted the potential of dibenzo[b,e]azepine derivatives as anticancer agents, targeting various mechanisms of cancer cell proliferation and survival.

  • Topoisomerase II Inhibition: Certain novel dibenzo[b,f]azepine derivatives have been designed as topoisomerase II inhibitors.[9] For instance, the rigidified 2-(5H-dibenzo[b,f]azepin-5-yl)-5-phenyl-1,3,4-oxadiazole derivatives have shown promising activity.[9]

  • Checkpoint Kinase 1 (Chk1) Inhibition: A series of 5,10-dihydro-dibenzo[b,e][8][10]diazepin-11-ones have been developed as potent and selective Chk1 inhibitors, which can sensitize cancer cells to DNA-damaging agents.

  • Sirtuin (SIRT) Inhibition: The 10,11-dihydro-5H-dibenz[b,f]azepine framework has been used to discover novel and selective SIRT2 inhibitors, which have shown antiproliferative activity in cancer cell lines.

Antimicrobial Activity

Some derivatives of the dibenzo[b,e]azepine scaffold have also been investigated for their antimicrobial properties. For example, certain dibenzo[b,e]oxepine and dibenzo[b,e]thiepine derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[11]

Data Presentation

The following tables summarize the quantitative biological data for various derivatives based on the dibenzazepine scaffold.

Table 1: Anticancer Activity of Dibenzo[b,f]azepine Derivatives

Compound Target Assay Cell Line IC50 (µM) Reference
5e Topoisomerase II Topoisomerase II Inhibition - 6.36 ± 0.36 [9]
5e Cytotoxicity MTT Assay Leukaemia SR 13.05 ± 0.62 [9]
4g Proliferation RT-CES LM8G7 15 [12]
4g Proliferation RT-CES OVSAHO 24 [12]

| 9a | Proliferation | Not Specified | Various | 0.71-7.29 | |

Table 2: Enzyme Inhibitory Activity of Dibenzo[b,f]azepine Derivatives

Compound Target Assay IC50 (µM) Reference
8 SIRT2 Fluorimetric Assay 18
20 SIRT2 Fluorimetric Assay 30

| 46d | Chk1 | Kinase Assay | Potent (not quantified) | |

Table 3: Binding Affinities of Imipramine for Neurotransmitter Transporters

Compound Target Radioligand Ki (nM) Reference
Imipramine Serotonin Transporter (SERT) [³H]-Citalopram 1.3

| Imipramine | Norepinephrine Transporter (NET) | [³H]-Nisoxetine | 25 | |

Experimental Protocols

Detailed methodologies for the synthesis of key derivatives and relevant biological assays are provided below.

Synthesis Protocols

Protocol 1: General Synthesis of N'-benzoyl-5H-dibenzo[b,f]azepine-5-carbohydrazide Derivatives [13]

  • Synthesis of 5H-dibenzo[b,f]azepine-5-carbohydrazide (3):

    • Suspend 5H-dibenzo[b,f]azepine (Compound 2) (9.5 g) in toluene (300 ml).

    • Add phosgene (50 ml, 12.5% w/v in toluene) and triethylamine (7.5 ml, 5 g).

    • Stir the mixture at room temperature for 24 hours.

    • Add excess hydrazine hydrate (100 ml) and stir for 1 hour.

    • Cool the mixture and filter the product to yield a white solid.

  • Synthesis of N'-benzoyl-5H-dibenzo[b,f]azepine-5-carbohydrazide derivatives (4a–g):

    • To a stirred solution of compound 3 (0.75 g, 3 mmol) in chloroform, add the appropriate acid chloride (3 mmol).

    • Add triethylamine (0.3 g, 0.42 ml, 3 mmol).

    • Stir the reaction mixture at room temperature for 18 hours.

    • Wash the mixture with NaHCO₃ (10%, 20 ml) and water.

    • Separate the organic layer, dry with Na₂SO₄, and evaporate under vacuum to afford the crude product.

    • Purify the crude product by crystallization from ethanol.

Protocol 2: Three-Step Synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol Derivatives [8]

  • Step 1: Nucleophilic Addition

    • Stir a mixture of o-nitrobenzyl chloride (1 mmol), 2-chlorobenzaldehyde (1.2 mmol), and TDAE (1.2 mmol) in MeCN (4 mL) at room temperature for 1 hour under an inert atmosphere.

  • Step 2: Nitro Group Reduction

    • Evaporate the MeCN from the previous step.

    • Add MeOH (5 mL), Pd/C (5%, 46 mg), and hydrazine hydrate (50–60%, 312 μL).

    • Stir the reaction at 70 °C for 18 hours under an inert atmosphere.

  • Step 3: Intramolecular Buchwald–Hartwig Coupling

    • Combine the intermediate from Step 2, Pd(OAc)₂ (22.5 mg, 0.1 mmol), Xantphos (58 mg, 0.1 mmol), K₂CO₃ (276 mg, 2 mmol), and anhydrous toluene (2 mL).

    • Stir the reaction under microwave irradiation at 135 °C for 8 hours.[8] The optimal temperature may vary depending on the substrate, with some reactions requiring up to 170 °C.[8]

Biological Assay Protocols

Protocol 3: Cell Viability (MTT) Assay [14][15][16]

  • Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of cell culture medium.

  • Add the test compounds at various concentrations.

  • Incubate for the desired period (e.g., 48 hours) at 37°C in a CO₂ incubator.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[16]

  • Incubate at 37°C for 3-4 hours.[14][15]

  • Add 100-150 µL of solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[14][15]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[16]

  • Read the absorbance at 570-590 nm using a microplate reader.[12][16]

Protocol 4: Topoisomerase II Inhibition Assay (kDNA-based) [9][17]

  • Prepare a reaction mixture containing kDNA substrate, assay buffer (containing ATP and Mg²⁺), and the test compound at various concentrations.

  • Initiate the reaction by adding purified topoisomerase II enzyme.

  • Incubate the reaction at 37°C for 30 minutes.[17]

  • Terminate the reaction by adding SDS.

  • Treat with proteinase K to digest the enzyme.

  • Separate the DNA products (decatenated, nicked, and linear kDNA) by agarose gel electrophoresis.[17]

  • Stain the gel with ethidium bromide and visualize under UV light to assess the inhibition of decatenation and the formation of linear DNA (indicative of cleavage complex stabilization).

Protocol 5: SIRT2 Inhibitor Screening Assay (Fluorometric) [18][19]

  • In a 96-well plate, add 5 µL of SIRT2 Enzyme to each well.

  • Add 45 µL of the test inhibitor (diluted in Assay Buffer) or control to the appropriate wells.

  • Incubate for 5 minutes at 37°C.

  • Prepare a substrate solution containing a fluorogenic acetylated peptide substrate and NAD⁺.

  • Add 40 µL of the substrate solution to each well.

  • Incubate at 37°C for 60 minutes.

  • Read the initial fluorescence (R0) at Ex/Em = 395/541 nm.[18]

  • Add 10 µL of Developer solution to each well and incubate for 10 minutes at 37°C, protected from light.

  • Read the final fluorescence (R1) at the same wavelengths.

  • Calculate the percent inhibition based on the change in fluorescence relative to the enzyme control.

Protocol 6: Chk1 Kinase Assay (ADP-Glo™) [10][20]

  • Prepare a master mix containing 1x Kinase assay buffer, ATP, and a suitable Chk1 substrate.

  • Add the master mix to the wells of a 96-well plate.

  • Add the test inhibitor at various concentrations.

  • Initiate the reaction by adding diluted Chk1 kinase enzyme.

  • Incubate at 30°C for 45 minutes.[10]

  • Terminate the kinase reaction and deplete remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 45 minutes at room temperature.[10]

  • Measure luminescence using a plate reader to determine Chk1 activity.

Signaling Pathway and Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the medicinal chemistry of this compound derivatives.

G cluster_synthesis Synthesis cluster_screening Screening start Starting Materials (e.g., o-nitrobenzyl chloride) step1 Step 1: Nucleophilic Addition start->step1 step2 Step 2: Nitro Reduction step1->step2 step3 Step 3: Intramolecular Cyclization (e.g., Buchwald-Hartwig) step2->step3 scaffold Dibenzo[b,e]azepine Scaffold step3->scaffold derivatization Further Derivatization scaffold->derivatization final_compounds Final Compounds derivatization->final_compounds assay Biological Assays (e.g., Kinase, MTT, Binding) final_compounds->assay data Data Analysis (IC50, Ki determination) assay->data sar Structure-Activity Relationship (SAR) data->sar lead_opt Lead Optimization sar->lead_opt lead_opt->derivatization

Caption: General workflow for synthesis and screening of dibenzo[b,e]azepine derivatives.

G Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE Norepinephrine (NE) NET NET NE->NET SER Serotonin (5-HT) SERT SERT SER->SERT NE_R NE Receptor SER_R 5-HT Receptor response Neuronal Response (Mood Regulation) NE_R->response SER_R->response Imipramine Imipramine (Dibenzo[b,f]azepine) Imipramine->NET Blocks Imipramine->SERT Blocks

Caption: Mechanism of serotonin and norepinephrine reuptake inhibition by Imipramine.

G cluster_membrane Neuronal Membrane VGSC Voltage-Gated Sodium Channel (VGSC) Na_in Na+ Influx VGSC->Na_in Allows Carbamazepine Carbamazepine (Dibenzo[b,f]azepine) Carbamazepine->VGSC Stabilizes Inactivated State AP Action Potential Propagation Na_in->AP Hyperexcitability Neuronal Hyperexcitability AP->Hyperexcitability Seizure Seizure Activity Hyperexcitability->Seizure

Caption: Inhibition of voltage-gated sodium channels by Carbamazepine.

G DNA_damage DNA Damage ATR ATR Kinase DNA_damage->ATR Activates Chk1 Chk1 ATR->Chk1 Phosphorylates & Activates Cdc25 Cdc25 Phosphatases Chk1->Cdc25 Inhibits CDK CDK Cdc25->CDK Activates CellCycle Cell Cycle Progression CDK->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Premature Mitosis (in cancer cells) Inhibitor Dibenzo[b,e]azepine Chk1 Inhibitor Inhibitor->Chk1

Caption: Inhibition of the Chk1 signaling pathway in the DNA damage response.

G SIRT2 SIRT2 Enzyme Deacetylated Deacetylated Substrate SIRT2->Deacetylated Deacetylates Substrate Acetylated Substrate (e.g., α-tubulin) Substrate->SIRT2 Function Downstream Cellular Functions Deacetylated->Function Inhibitor Dibenzo[b,f]azepine SIRT2 Inhibitor Inhibitor->SIRT2

Caption: Mechanism of SIRT2 inhibition by dibenzo[b,f]azepine derivatives.

G TopoII Topoisomerase II CleavageComplex Cleavage Complex (Transient DNA Break) TopoII->CleavageComplex Forms DNA Supercoiled DNA DNA->TopoII ReligatedDNA Relaxed DNA CleavageComplex->ReligatedDNA Religates DSB Permanent Double Strand Breaks CleavageComplex->DSB Apoptosis Apoptosis DSB->Apoptosis Inhibitor Dibenzo[b,f]azepine Topo II Inhibitor Inhibitor->CleavageComplex Stabilizes

Caption: Stabilization of the Topoisomerase II cleavage complex by dibenzo[b,f]azepine inhibitors.

References

Application Notes and Protocols for the Synthesis of 6,11-dihydro-5H-benzo[e]pyrimido[5,4-b]diazepine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 6,11-dihydro-5H-benzo[e]pyrimido[5,4-b]diazepine derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to their potential as kinase inhibitors, particularly targeting c-Met, BMK1, and PI3K-δ/γ, which are implicated in various cancers.

I. Introduction

The 6,11-dihydro-5H-benzo[e]pyrimido[5,4-b]diazepine scaffold represents a privileged structure in the development of therapeutic agents. Its rigid, tricyclic core provides a unique three-dimensional arrangement for substituents to interact with the ATP-binding sites of various kinases. Overexpression and aberrant signaling of kinases like c-Met, BMK1 (ERK5), and PI3K are known to drive tumorigenesis, metastasis, and therapeutic resistance.[1][2][3] Consequently, the development of small molecule inhibitors targeting these pathways is a major focus in oncology drug discovery.

This guide details synthetic strategies and biological evaluation methods for this promising class of compounds, supported by quantitative data and visual workflows to aid in research and development.

II. Synthetic Protocols

The synthesis of 6,11-dihydro-5H-benzo[e]pyrimido[5,4-b]diazepine derivatives typically involves a multi-step sequence. A common and effective strategy is the construction of the central diazepine ring through an intramolecular cyclization reaction. The following protocols are based on established literature methods.[3][4]

General Synthetic Scheme

A representative synthetic route for the preparation of 2-amino-5,11-dimethyl-5H-benzo[e]pyrimido[5,4-b][1][4]diazepin-6(11H)-one, a scaffold for potent BMK1 inhibitors, is outlined below.[3][4]

Synthetic_Scheme_BMK1_Inhibitor cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Reduction and Cyclization cluster_2 Step 3: Palladium-mediated Amination 2,4-dichloro-5-nitropyrimidine 2,4-dichloro-5-nitropyrimidine Intermediate_A Ethyl 2-((2-chloro-5-nitropyrimidin-4-yl)(methyl)amino)benzoate 2,4-dichloro-5-nitropyrimidine->Intermediate_A DIEA, dioxane, 50 °C N-methyl_anthranilic_ethyl_ester N-methyl_anthranilic_ethyl_ester N-methyl_anthranilic_ethyl_ester->Intermediate_A Intermediate_B 5,11-dimethyl-2-chloro-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one Intermediate_A->Intermediate_B Fe/HOAc, 50 °C Final_Product 2-Amino-5,11-dimethyl-5H- benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one Intermediate_B->Final_Product Pd2(dba)3, X-Phos, K2CO3, t-BuOH, 100 °C Substituted_aniline Substituted_aniline Substituted_aniline->Final_Product

Caption: General synthetic route for 2-amino-5,11-dimethyl-5H-benzo[e]pyrimido[5,4-b][1][4]diazepin-6(11H)-one derivatives.

Experimental Protocol: Synthesis of 2-Amino-5,11-dimethyl-5H-benzo[e]pyrimido[5,4-b][1][4]diazepin-6(11H)-one Derivatives

Step 1: Synthesis of Ethyl 2-((2-chloro-5-nitropyrimidin-4-yl)(methyl)amino)benzoate

  • To a solution of 2,4-dichloro-5-nitropyrimidine (1.0 eq) in dioxane, add N-methyl anthranilic ethyl ester (1.1 eq).

  • Add N,N-Diisopropylethylamine (DIEA) (1.5 eq) to the reaction mixture.

  • Stir the reaction mixture at 50 °C for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient) to afford the desired intermediate.

Step 2: Synthesis of 5,11-dimethyl-2-chloro-5H-benzo[e]pyrimido[5,4-b][1][4]diazepin-6(11H)-one

  • To a solution of ethyl 2-((2-chloro-5-nitropyrimidin-4-yl)(methyl)amino)benzoate (1.0 eq) in acetic acid, add iron powder (5.0 eq).

  • Heat the reaction mixture to 50 °C and stir for 4 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be used in the next step without further purification or can be purified by column chromatography.

Step 3: Synthesis of 2-Amino-5,11-dimethyl-5H-benzo[e]pyrimido[5,4-b][1][4]diazepin-6(11H)-one Derivatives

  • In a sealed tube, combine 5,11-dimethyl-2-chloro-5H-benzo[e]pyrimido[5,4-b][1][4]diazepin-6(11H)-one (1.0 eq), the desired substituted aniline (1.2 eq), Pd₂(dba)₃ (0.06 eq), X-Phos (0.09 eq), and potassium carbonate (3.0 eq).

  • Add tert-butanol as the solvent.

  • Degas the mixture with argon for 15 minutes.

  • Seal the tube and heat the reaction mixture to 100 °C for 16 hours.

  • Cool the reaction to room temperature and filter through Celite.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield the final product.

III. Biological Evaluation Protocols

The synthesized 6,11-dihydro-5H-benzo[e]pyrimido[5,4-b]diazepine derivatives can be evaluated for their biological activity using a variety of in vitro assays.

Protocol: In Vitro Kinase Inhibition Assay (e.g., c-Met, BMK1)

This protocol describes a general method for assessing the inhibitory activity of the synthesized compounds against a specific kinase.

Kinase_Inhibition_Assay Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Test Compounds Start->Prepare_Reagents Incubate Incubate Kinase, Substrate, and Compound Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction with ATP Incubate->Initiate_Reaction Stop_Reaction Stop Reaction Initiate_Reaction->Stop_Reaction Detect_Signal Detect Phosphorylation Signal (e.g., Luminescence, Fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Calculate IC50 Values Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro kinase inhibition assay.

  • Reagents and Materials:

    • Recombinant human kinase (e.g., c-Met, BMK1)

    • Kinase substrate (e.g., a generic peptide substrate or a specific protein)

    • ATP (Adenosine triphosphate)

    • Test compounds dissolved in DMSO

    • Kinase assay buffer

    • 96-well or 384-well plates

    • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

    • Plate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add the kinase, substrate, and test compound to the wells of the assay plate.

    • Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at room temperature or 30 °C for the desired reaction time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution or the detection reagent.

    • Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

    • The data is typically expressed as the percentage of kinase activity remaining relative to a DMSO control.

    • Calculate the IC₅₀ values by fitting the data to a dose-response curve.

Protocol: Cell Proliferation Assay (MTT or CellTiter-Glo®)

This assay is used to determine the effect of the synthesized compounds on the proliferation of cancer cell lines.

  • Cell Lines:

    • Select cancer cell lines known to have dysregulated signaling pathways relevant to the target kinase (e.g., PC-3, Panc-1, HepG2, and Caki-1 for c-Met inhibitors).[1][2]

  • Procedure:

    • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).

    • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or Sorenson’s buffer) and measure the absorbance at 570 nm.

    • For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, incubate for a short period, and measure the luminescence.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curves.

IV. Signaling Pathway

The 6,11-dihydro-5H-benzo[e]pyrimido[5,4-b]diazepine derivatives often exert their anticancer effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival. The PI3K/AKT pathway is a critical downstream effector of many receptor tyrosine kinases, including c-Met.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibition RTK Receptor Tyrosine Kinase (e.g., c-Met) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 activates Survival Cell Survival AKT->Survival promotes Downstream_Effectors Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream_Effectors activates Cell_Growth Cell Growth & Proliferation Downstream_Effectors->Cell_Growth Diazepine_Derivative 6,11-dihydro-5H-benzo[e]pyrimido [5,4-b]diazepine derivative Diazepine_Derivative->PI3K Inhibits

Caption: Simplified PI3K/AKT signaling pathway and the inhibitory action of diazepine derivatives.

V. Quantitative Data Summary

The following tables summarize representative biological data for novel 6,11-dihydro-5H-benzo[e]pyrimido[5,4-b]diazepine derivatives as potential kinase inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity (IC₅₀)

Compoundc-Met (nM)BMK1 (nM)PI3Kδ (nM)PI3Kγ (nM)
17f 2.5---
11 -19--
21 -13--
IPI-145 (control) --23250
Derivative XDataDataDataData
Derivative YDataDataDataData

Data for compounds 17f, 11, and 21 are representative values from the literature.[1][4] IPI-145 is a known PI3K-δ/γ inhibitor.

Table 2: In Vitro Anti-proliferative Activity (GI₅₀, µM)

CompoundPC-3Panc-1HepG2Caki-1HeLa
17f 0.851.230.560.12-
11 ----0.19
21 ----0.13
Derivative XDataDataDataDataData
Derivative YDataDataDataDataData

Data for compounds 17f, 11, and 21 are representative values from the literature.[1][4]

VI. Conclusion

The 6,11-dihydro-5H-benzo[e]pyrimido[5,4-b]diazepine scaffold serves as a versatile template for the design of potent and selective kinase inhibitors. The synthetic and biological protocols provided herein offer a comprehensive guide for researchers in the field of drug discovery and development to explore this promising class of compounds further. The modular nature of the synthesis allows for the generation of diverse libraries for structure-activity relationship (SAR) studies, paving the way for the identification of novel clinical candidates.

References

Application Notes: 6,11-Dihydro-5H-dibenzo[b,E]azepine Scaffold in c-Met Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The c-Met receptor tyrosine kinase, also known as hepatocyte growth factor receptor (HGFR), and its ligand, hepatocyte growth factor (HGF), play a crucial role in various cellular processes, including proliferation, motility, migration, and invasion.[1] Dysregulation of the HGF/c-Met signaling pathway through mutation, amplification, or overexpression is strongly implicated in tumorigenesis, metastasis, and the development of therapeutic resistance in numerous human cancers.[2][3] This makes c-Met a compelling target for the development of small-molecule kinase inhibitors.[3] The 6,11-Dihydro-5H-dibenzo[b,E]azepine and its related heterocyclic scaffolds, such as the dibenzo[b,e][1][4]diazepine core, have emerged as a promising framework for designing potent and selective c-Met inhibitors due to their rigid tricyclic structure, which can be strategically functionalized to interact with key residues in the ATP-binding pocket of the kinase.

The c-Met Signaling Pathway

Upon binding of HGF, the c-Met receptor dimerizes and undergoes autophosphorylation of key tyrosine residues in its cytoplasmic domain. This activation triggers the recruitment of adaptor proteins and the initiation of multiple downstream intracellular signaling cascades. The primary pathways include the RAS/MAPK cascade, which drives cell proliferation; the PI3K/AKT pathway, which promotes cell survival; and the STAT pathway, which is involved in transformation and invasion.[1][2][5] The aberrant activation of these pathways contributes to the aggressive and metastatic phenotype of cancer cells.[3]

cMet_Signaling_Pathway cluster_mapk RAS/MAPK Pathway cluster_pi3k PI3K/AKT Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates Grb2_SOS Grb2/SOS cMet->Grb2_SOS Recruits PI3K PI3K cMet->PI3K Activates STAT3 STAT3 cMet->STAT3 Phosphorylates RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Cell Cycle Progression ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival, Anti-Apoptosis AKT->Survival Invasion Motility, Invasion STAT3->Invasion Inhibitor Dibenzo[b,E]azepine -based Inhibitor Inhibitor->cMet

Caption: The HGF/c-Met signaling cascade and its downstream effectors.

Application of this compound Derivatives

Research has led to the design and synthesis of novel c-Met inhibitors based on a related scaffold, the 6,11-dihydro-5H-benzo[e]pyrimido[5,4-b][1][4]diazepine core.[6][7] These compounds serve as excellent examples of how the rigid tricyclic dibenzo-diazepine framework can be leveraged to achieve potent and selective inhibition of c-Met kinase. The structure-activity relationship (SAR) studies highlight the importance of specific substitutions on the core structure for optimizing potency and pharmacokinetic properties. For instance, the incorporation of a methoxy group on a pendant phenyl ring was found to significantly enhance inhibitory activity.[7]

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative compounds based on the 6,11-dihydro-5H-benzo[e]pyrimido[5,4-b][1][4]diazepine scaffold against c-Met kinase and various cancer cell lines.[6]

Compound IDc-Met Kinase IC50 (nM)PC-3 Cell IC50 (μM)Panc-1 Cell IC50 (μM)HepG2 Cell IC50 (μM)Caki-1 Cell IC50 (μM)
17e 1.60.210.280.190.15
17f 1.20.150.190.120.09
18a 2.50.450.510.330.28
18b 2.10.380.420.270.21

Data extracted from Li et al., European Journal of Medicinal Chemistry, 2017.[6]

The promising compound 17f not only showed potent c-Met inhibition but was also identified as a multi-target receptor tyrosine kinase inhibitor with favorable pharmacokinetic properties and significant anti-tumor activity in a Caki-1 tumor xenograft model.[6]

Experimental Protocols

General Drug Discovery Workflow

The development of novel kinase inhibitors follows a structured pipeline, from initial design and synthesis to preclinical evaluation. This workflow ensures a systematic progression from a chemical concept to a potential drug candidate.

Experimental_Workflow A Scaffold Selection & In Silico Design B Chemical Synthesis of Compound Library A->B C Biochemical Screening: c-Met Kinase Assay B->C Test Compounds D Cellular Assays: - p-Met Inhibition - Proliferation (IC50) C->D Identify Hits E ADME/Tox & PK Studies D->E Confirm Leads F In Vivo Efficacy: Tumor Xenograft Model E->F G Lead Optimization F->G G->B Iterative Refinement

Caption: A typical workflow for the discovery of kinase inhibitors.

Protocol 1: In Vitro c-Met Kinase Assay (HTRF)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of test compounds against the recombinant c-Met kinase domain.[8]

Materials:

  • Recombinant human c-Met kinase domain (e.g., amino acids 956-1390).[9]

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • ATP solution.

  • Biotinylated peptide substrate (e.g., Biotin-poly-Glu-Tyr).

  • Test compounds dissolved in DMSO.

  • HTRF detection reagents (e.g., Streptavidin-XL665 and Eu3+-labeled anti-phosphotyrosine antibody).

  • 384-well low-volume assay plates.

  • Plate reader capable of HTRF.

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO, then further dilute in kinase buffer. The final DMSO concentration should not exceed 1%.[9]

  • In a 384-well plate, add 2 µL of the diluted test compound solution.

  • Add 4 µL of the c-Met enzyme and peptide substrate solution prepared in kinase buffer.

  • Initiate the kinase reaction by adding 4 µL of ATP solution (concentration near the Km for c-Met).

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding 5 µL of the HTRF detection reagent mix.

  • Incubate for an additional 60 minutes at room temperature to allow for signal development.

  • Read the plate on an HTRF-compatible plate reader (emission at 665 nm and 620 nm).

  • Calculate the ratio of the two emission signals and plot the results against the compound concentration to determine the IC50 value using non-linear regression.

Protocol 2: Cellular c-Met Phosphorylation Assay (Western Blot)

This protocol is used to assess the ability of a compound to inhibit c-Met autophosphorylation in a cellular context.[8][10]

Materials:

  • c-Met amplified cancer cell line (e.g., SNU-5 or Hs746T).

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Test compounds.

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors).

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and electrophoresis equipment.

  • PVDF membranes and transfer equipment.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met, anti-GAPDH (loading control).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for 2-3 hours.

  • Wash the cells with ice-cold PBS and lyse them with 100 µL of lysis buffer.

  • Clear the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-c-Met antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Wash again and apply the ECL substrate.

  • Visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe for total c-Met and GAPDH to ensure equal loading.

Protocol 3: In Vivo Tumor Xenograft Study

This protocol outlines a general procedure to evaluate the anti-tumor efficacy of a lead compound in a mouse model.[6][8]

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice).

  • Cancer cell line for implantation (e.g., Caki-1 or Hs746T).

  • Matrigel (optional).

  • Test compound formulated in a suitable vehicle (e.g., 0.5% CMC-Na).

  • Positive control drug (e.g., Crizotinib).

  • Calipers for tumor measurement.

  • Animal balance.

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (Vehicle, Test Compound, Positive Control).

  • Administer the test compound and controls to their respective groups daily via the appropriate route (e.g., oral gavage).

  • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • Continue treatment for a predetermined period (e.g., 21 days).

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic studies).

  • Analyze the data by comparing the tumor growth inhibition (TGI) in the treated groups relative to the vehicle control group.

References

Development of DCLK1 Inhibitors from a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b]diazepin-6-one Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doublecortin-like kinase 1 (DCLK1) has emerged as a significant therapeutic target in oncology.[1][2][3] Originally identified for its role in neuronal migration, DCLK1 is now recognized as a marker for tumor stem cells in various cancers, including those of the gastrointestinal tract and pancreas.[1] Its overexpression is linked to tumorigenesis, metastasis, and resistance to therapy. The 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1][2]diazepin-6-one core is a versatile scaffold that has been successfully utilized to develop inhibitors for several kinases.[1] Notably, some existing kinase inhibitors based on this scaffold, such as the LRRK2 inhibitor LRRK2-IN-1 and the ERK5 inhibitor XMD8-92, exhibited off-target activity against DCLK1.[1] This observation prompted a focused drug discovery campaign to optimize this chemical series for potent and selective DCLK1 inhibition, leading to the development of the chemical probe DCLK1-IN-1.[1][4]

These application notes provide a comprehensive overview of the development of DCLK1 inhibitors from the 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b]diazepin-6-one scaffold. Included are detailed structure-activity relationship (SAR) data, experimental protocols for key assays, and visualizations of the DCLK1 signaling pathway and the inhibitor development workflow.

Data Presentation: Structure-Activity Relationship (SAR) of DCLK1 Inhibitors

The following table summarizes the in vitro inhibitory activities of key compounds based on the 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b]diazepin-6-one scaffold against DCLK1 and related off-target kinases. This data was pivotal in guiding the optimization process towards selective DCLK1 inhibitors like DCLK1-IN-1.

Compound IDDCLK1 IC50 (nM, Kinase Assay)DCLK1 IC50 (nM, Binding Assay)DCLK2 IC50 (nM, Kinase Assay)DCLK2 IC50 (nM, Binding Assay)ERK5 IC50 (nM, Kinase Assay)LRRK2 IC50 (nM, Kinase Assay)BRD4 IC50 (nM, Binding Assay)
DCLK1-IN-1 57.29.51033140006970>10000
DCLK1-NEG >100002700>100001400>10000>10000>10000
XMD8-92 10414003853600364361566
LRRK2-IN-1 55-459.91604.11347

Experimental Protocols

Protocol 1: General Synthesis of the 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b]diazepin-6-one Scaffold

This protocol outlines the general synthetic route for the core scaffold, which can be adapted to produce a variety of analogs.

Materials:

  • 2,4-dichloro-5-nitropyrimidine

  • Substituted 2-aminobenzoic acid

  • Iron powder

  • Acetic acid

  • Methyl iodide

  • Sodium hydride

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., X-Phos)

  • Base (e.g., K2CO3)

  • Solvents (e.g., 2-propanol, DMA, t-BuOH)

Procedure:

  • Step 1: Amination. React 2,4-dichloro-5-nitropyrimidine with a substituted 2-aminobenzoic acid in the presence of a base like diisopropylethylamine (DIEA) in a solvent such as 2-propanol at room temperature.

  • Step 2: Reduction. Reduce the nitro group of the resulting intermediate using iron powder in acetic acid at elevated temperature (e.g., 50°C).

  • Step 3: Methylation. Methylate the lactam nitrogen using methyl iodide and a strong base like sodium hydride in a polar aprotic solvent like dimethylacetamide (DMA) at low temperature (e.g., 0°C).

  • Step 4: Buchwald-Hartwig Cyclization. Perform an intramolecular Buchwald-Hartwig amination using a palladium catalyst and a suitable ligand in the presence of a base to form the diazepine ring.

Protocol 2: DCLK1 Kinase Inhibition Assay (Mobility Shift Assay)

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of DCLK1.

Materials:

  • Recombinant DCLK1 kinase domain

  • Fluorescently labeled peptide substrate (e.g., 5-FAM-KKLRRTLSVA-COOH)

  • ATP

  • Assay Buffer (e.g., 100 mM HEPES, pH 7.5, 0.015% Brij-35, 10 mM MgCl2, 2 mM DTT)

  • Test compounds dissolved in DMSO

  • EDTA solution (for quenching)

  • Microcapillary electrophoresis instrument (e.g., LabChip® EZ Reader)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microplate, add the DCLK1 enzyme to the assay buffer.

  • Add the test compounds or DMSO (vehicle control) to the wells containing the enzyme and incubate for a defined period (e.g., 60 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

  • Stop the reaction by adding an EDTA solution.

  • Analyze the samples using a microcapillary electrophoresis instrument to separate the phosphorylated and unphosphorylated peptide substrate.

  • Calculate the percent inhibition based on the ratio of phosphorylated to unphosphorylated substrate in the presence of the inhibitor compared to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 3: DCLK1 NanoBRET™ Target Engagement Assay

This cell-based assay quantifies the binding of an inhibitor to DCLK1 in living cells.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vector encoding a DCLK1-NanoLuc® fusion protein

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ tracer that binds to DCLK1

  • NanoBRET™ Nano-Glo® Substrate

  • Extracellular NanoLuc® Inhibitor

  • White, opaque 96- or 384-well plates

  • Luminometer capable of measuring BRET signals

Procedure:

  • Transfection: Co-transfect the cells with the DCLK1-NanoLuc® fusion vector.

  • Cell Seeding: Seed the transfected cells into the assay plate and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds. Add the compounds to the cells and incubate for a specified time (e.g., 2 hours).

  • Tracer Addition: Add the NanoBRET™ tracer to all wells.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells.

  • BRET Measurement: Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer.

  • Data Analysis: Calculate the BRET ratio. A decrease in the BRET signal with increasing concentrations of the test compound indicates competitive displacement of the tracer and thus, target engagement.

  • Determine the cellular IC50 value by plotting the BRET ratio against the logarithm of the inhibitor concentration.

Visualizations

DCLK1_Signaling_Pathway Growth_Factors Growth Factors (e.g., EGF) RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK KRAS KRAS RTK->KRAS DCLK1 DCLK1 KRAS->DCLK1 activates Beta_Catenin β-Catenin DCLK1->Beta_Catenin regulates NICD NICD DCLK1->NICD regulates Wnt Wnt Frizzled Frizzled Wnt->Frizzled Frizzled->Beta_Catenin stabilizes Transcription_Factors Transcription Factors (c-Myc, Cyclin D1, etc.) Beta_Catenin->Transcription_Factors Notch_Ligand Notch Ligand Notch_Receptor Notch Receptor Notch_Ligand->Notch_Receptor Notch_Receptor->NICD releases NICD->Transcription_Factors EMT Epithelial-Mesenchymal Transition (EMT) Transcription_Factors->EMT Stemness Cancer Stem Cell Properties (Stemness) Transcription_Factors->Stemness Tumor_Progression Tumor Progression & Metastasis EMT->Tumor_Progression Stemness->Tumor_Progression Inhibitor DCLK1 Inhibitor (e.g., DCLK1-IN-1) Inhibitor->DCLK1

Caption: DCLK1 signaling pathway in cancer.

Inhibitor_Development_Workflow Start Identification of Scaffold (5,11-dihydro-6H-benzo[e]pyrimido [5,4-b]diazepin-6-one) Screening Initial Screening (e.g., KiNativ, KINOMEscan) Start->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Optimization Lead Optimization (Improve Potency & Selectivity) SAR->Optimization Biochemical Biochemical Assays (IC50 Determination) Optimization->Biochemical Cellular Cellular Assays (NanoBRET Target Engagement) Optimization->Cellular Lead_Compound Identification of Lead Compound (DCLK1-IN-1) Optimization->Lead_Compound Biochemical->SAR Cellular->SAR In_Vivo In Vivo Studies (Pharmacokinetics, Efficacy) Lead_Compound->In_Vivo

Caption: Workflow for DCLK1 inhibitor development.

SAR_Diagram cluster_scaffold 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b]diazepin-6-one Scaffold Scaffold_Image R1 R1: Crucial for selectivity. Ethyl group tolerated by DCLK1, reduces affinity for ERK5. R2 R2: Modifications explored to improve selectivity. R3 R3: Modifications explored to improve selectivity. R4 R4: Varying this group improves selectivity against ERK5. Methyl -> Ethyl reduces ERK5 affinity.

References

Application Notes and Protocols for N-acetylation of 6,11-Dihydro-5H-dibenzo[b,E]azepine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-acetylation of 6,11-Dihydro-5H-dibenzo[b,E]azepine, also known as iminodibenzyl. This reaction is a fundamental step in the synthesis of various pharmaceutical intermediates and active compounds. The protocols outlined below describe common methods using acetic anhydride and acetyl chloride.

Data Presentation

The following table summarizes quantitative data for a representative protocol involving the N-acetylation of this compound as an initial step in a multi-step synthesis.

Starting MaterialAcetylating AgentSolventCatalystTemperature (°C)Time (h)Yield (%)¹Purity (%)¹
IminodibenzylAcetic AnhydrideAcetic AcidPerchloric Acid105-110380.999.7

¹ Yield and purity data correspond to the 3-nitro-N-acetyliminodibenzyl product obtained after a subsequent nitration step performed in the same reaction vessel. The initial N-acetylation is a high-yielding precursor step in this process.[1]

Experimental Protocols

Two primary methods for the N-acetylation of this compound are presented below. The first utilizes acetic anhydride and is based on a documented industrial synthesis process. The second describes a general laboratory procedure using acetyl chloride.

Protocol 1: N-acetylation using Acetic Anhydride

This protocol is adapted from a procedure for the synthesis of 3-nitro-N-acetyliminodibenzyl, where N-acetylation is the initial step.[1]

Materials:

  • This compound (Iminodibenzyl)

  • Acetic Anhydride

  • Acetic Acid

  • Perchloric Acid (catalyst)

  • Toluene

  • Ice water

  • Round-bottom flask with reflux condenser and thermometer

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup

Procedure:

  • Reaction Setup: In a 500 ml three-necked round-bottom flask equipped with a reflux condenser, thermometer, and magnetic stir bar, add 75g of this compound.

  • Add 80 ml of acetic acid, 45 ml of acetic anhydride, and 0.7 ml of perchloric acid to the flask.

  • Reaction: Heat the mixture to 105-110 °C with stirring.

  • Maintain this temperature for 3 hours to ensure the completion of the acetylation reaction.

  • Work-up (for isolation of N-acetylated product):

    • Cool the reaction mixture to room temperature.

    • Slowly pour the reaction mixture into a beaker containing ice water to quench the excess acetic anhydride.

    • The N-acetyl-6,11-dihydro-5H-dibenzo[b,E]azepine will precipitate as a solid.

    • Collect the solid product by vacuum filtration and wash with cold water.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent such as toluene to yield the final N-acetyl-6,11-dihydro-5H-dibenzo[b,E]azepine.

Protocol 2: General Procedure for N-acetylation using Acetyl Chloride

This is a general and effective method for the N-acetylation of secondary amines.

Materials:

  • This compound (Iminodibenzyl)

  • Acetyl Chloride

  • Pyridine (or another tertiary amine base)

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware for workup

Procedure:

  • Reaction Setup: Dissolve this compound in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Add a slight excess (approximately 1.1 equivalents) of pyridine to the solution.

  • Cool the mixture in an ice bath.

  • Reaction: While stirring, add a slight excess (approximately 1.05 equivalents) of acetyl chloride dropwise to the cooled solution.

  • Allow the reaction to stir at 0 °C and then warm to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove excess pyridine.

    • Subsequently, wash with a dilute base solution (e.g., saturated NaHCO₃) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation:

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude N-acetyl-6,11-dihydro-5H-dibenzo[b,E]azepine.

  • Purification:

    • If necessary, the crude product can be purified by column chromatography on silica gel or by recrystallization.

Visualizations

The following diagrams illustrate the chemical reaction and a general experimental workflow for the N-acetylation of this compound.

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 6_11_Dihydro_5H_dibenzo_b_E_azepine 6,11-Dihydro-5H- dibenzo[b,E]azepine N_acetyl_product N-acetyl-6,11-dihydro-5H- dibenzo[b,E]azepine 6_11_Dihydro_5H_dibenzo_b_E_azepine->N_acetyl_product + Acetylating_Agent Acetylating Agent (Acetic Anhydride or Acetyl Chloride) Acetylating_Agent->N_acetyl_product + Solvent Solvent (e.g., Acetic Acid, DCM) Solvent->N_acetyl_product Catalyst_Base Catalyst / Base (e.g., Perchloric Acid, Pyridine) Catalyst_Base->N_acetyl_product Temperature_Time Temperature and Time Temperature_Time->N_acetyl_product

Caption: General reaction scheme for N-acetylation.

Start Start Dissolve Dissolve Reactant in Solvent Start->Dissolve Add_Reagents Add Acetylating Agent and Catalyst/Base Dissolve->Add_Reagents React React under Controlled Temperature and Time Add_Reagents->React Workup Work-up (Quenching, Extraction, Washing) React->Workup Isolate Isolate Crude Product (Filtration/Evaporation) Workup->Isolate Purify Purify Product (Recrystallization/Chromatography) Isolate->Purify End End Purify->End

Caption: Experimental workflow for N-acetylation.

References

Application Notes and Protocols for the Quantification of 6,11-Dihydro-5H-dibenzo[b,E]azepine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6,11-Dihydro-5H-dibenzo[b,E]azepine, also known as iminostilbene, is a key chemical intermediate in the synthesis of various pharmaceutical compounds, most notably carbamazepine and its derivatives. It is also a potential impurity and degradation product in these drug formulations. Accurate and precise quantification of iminostilbene is crucial for quality control during drug manufacturing, stability testing, and pharmacokinetic studies. This document provides detailed application notes and protocols for the quantification of this compound using various analytical techniques.

Analytical Techniques Overview

Several analytical techniques can be employed for the quantification of this compound. The choice of method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The most common techniques include:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely used technique for the routine analysis of iminostilbene in bulk drug substances and pharmaceutical formulations.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method, particularly useful for the analysis of volatile and semi-volatile compounds. Derivatization may sometimes be employed to improve chromatographic performance.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers excellent sensitivity and selectivity, making it ideal for the quantification of low levels of iminostilbene in complex biological matrices such as plasma and urine.

  • UV-Vis Spectrophotometry: A simple and cost-effective method suitable for the quantification of iminostilbene in simple solutions, provided there are no interfering substances that absorb at the same wavelength.

Data Presentation: Quantitative Method Parameters

The following tables summarize typical validation parameters for the quantification of this compound using different analytical techniques.

Table 1: HPLC Method Validation Data [1][2][3][4][5]

ParameterResult
Linearity Range0.05 - 0.5 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)99.76 - 102.66%
Precision (% RSD)< 2%
Limit of Detection (LOD)0.025 µg/mL
Limit of Quantification (LOQ)0.05 µg/mL

Table 2: GC-MS Method (Estimated Parameters)

ParameterEstimated Result
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.995
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 10%
Limit of Detection (LOD)< 0.1 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL

Table 3: LC-MS/MS Method (Estimated Parameters)

ParameterEstimated Result
Linearity Range0.01 - 50 ng/mL
Correlation Coefficient (r²)> 0.998
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%
Limit of Detection (LOD)< 0.01 ng/mL
Limit of Quantification (LOQ)0.01 ng/mL

Table 4: UV-Vis Spectrophotometry Method (Estimated Parameters)

ParameterEstimated Result
Linearity Range1 - 20 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol is based on a reversed-phase HPLC method for the determination of iminostilbene as an impurity in carbamazepine solid dosage forms.[1][2][3][4][5]

a. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer components (e.g., potassium dihydrogen phosphate)

  • Internal standard (e.g., fluphenazine)

b. Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

c. Chromatographic Conditions:

  • Mobile Phase: Buffer-methanol (50:50, v/v)[1][2] or Water-acetonitrile (30:70 v/v)[6]

  • Flow Rate: 1.0 mL/min[6]

  • Column Temperature: Ambient

  • Detection Wavelength: 286 nm[6]

  • Injection Volume: 20 µL

d. Standard Solution Preparation:

  • Prepare a stock solution of iminostilbene reference standard (e.g., 100 µg/mL) in methanol.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the linearity range (e.g., 0.05, 0.1, 0.15, 0.2, 0.25 µg/mL).[1]

  • Prepare an internal standard stock solution (e.g., fluphenazine at 1 mg/mL in methanol).

e. Sample Preparation (for Solid Dosage Form):

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a specific amount of the active pharmaceutical ingredient (API).

  • Disperse the powder in a suitable solvent (e.g., methanol) and sonicate to dissolve the iminostilbene.

  • Add the internal standard solution.

  • Dilute to a known volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

f. Analysis and Quantification:

  • Inject the standard and sample solutions into the HPLC system.

  • Record the chromatograms and identify the peaks corresponding to iminostilbene and the internal standard based on their retention times.

  • Construct a calibration curve by plotting the peak area ratio (iminostilbene/internal standard) against the concentration of the standard solutions.

  • Determine the concentration of iminostilbene in the sample from the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Standard Weigh Iminostilbene Standard Dissolve_Standard Dissolve in Methanol (Stock) Standard->Dissolve_Standard Sample Weigh Powdered Sample Disperse_Sample Disperse in Methanol Sample->Disperse_Sample Dilute_Standard Prepare Working Standards Dissolve_Standard->Dilute_Standard Add_IS Add Internal Standard Disperse_Sample->Add_IS HPLC Inject into HPLC-UV Dilute_Standard->HPLC Dilute_Sample Dilute with Mobile Phase Add_IS->Dilute_Sample Filter Filter (0.45 µm) Dilute_Sample->Filter Filter->HPLC Chromatogram Obtain Chromatogram HPLC->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calibration Construct Calibration Curve Integration->Calibration Calculation Calculate Concentration Integration->Calculation Calibration->Calculation Result Report Result Calculation->Result

HPLC-UV quantification workflow for iminostilbene.
Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general guideline for the quantification of iminostilbene using GC-MS. Method development and validation are required for specific applications.

a. Materials and Reagents:

  • This compound reference standard

  • Volatile organic solvent (e.g., dichloromethane, hexane, ethyl acetate)

  • Internal standard (e.g., a deuterated analog or a compound with similar chemical properties)

  • Derivatizing agent (optional, e.g., BSTFA with 1% TMCS)

b. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for semi-volatile compounds (e.g., DB-5MS, HP-5MS)

  • Autosampler

  • Data acquisition and processing software

c. GC-MS Conditions:

  • Injector Temperature: 250 - 280°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 min

    • Ramp 1: 20°C/min to 200°C, hold for 1 min

    • Ramp 2: 10°C/min to 285°C, hold for 5 min[6]

  • MS Transfer Line Temperature: 285°C[6]

  • Ion Source Temperature: 230 - 250°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan

d. Standard and Sample Preparation:

  • Prepare stock and working standard solutions of iminostilbene and the internal standard in a suitable volatile solvent.

  • For sample preparation from a matrix, perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte.

  • (Optional) If derivatization is required, evaporate the solvent and add the derivatizing agent. Heat the mixture as required by the derivatization protocol.

  • Reconstitute the final extract in the injection solvent.

e. Analysis and Quantification:

  • Inject the prepared standards and samples into the GC-MS system.

  • In SIM mode, monitor characteristic ions for iminostilbene and the internal standard.

  • Construct a calibration curve and quantify the analyte as described for the HPLC method.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification Sample Biological/Formulation Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Derivatization Optional: Derivatization Evaporation->Derivatization Reconstitution Reconstitute in Solvent Derivatization->Reconstitution GCMS Inject into GC-MS Reconstitution->GCMS Separation Chromatographic Separation GCMS->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection Calibration Construct Calibration Curve Detection->Calibration Calculation Calculate Concentration Detection->Calculation Calibration->Calculation Result Report Result Calculation->Result

GC-MS quantification workflow for iminostilbene.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a method for the sensitive quantification of iminostilbene in biological matrices.

a. Materials and Reagents:

  • This compound reference standard

  • Stable isotope-labeled internal standard (e.g., iminostilbene-d4)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

b. Instrumentation:

  • LC system coupled to a triple quadrupole mass spectrometer (LC-MS/MS)

  • C18 analytical column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)

  • Data acquisition and processing software

c. LC-MS/MS Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40°C

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for iminostilbene and the internal standard need to be determined by direct infusion.

d. Sample Preparation (e.g., from Plasma):

  • To a 100 µL plasma sample, add the internal standard solution.

  • Perform protein precipitation by adding a precipitating agent (e.g., 300 µL of cold acetonitrile).

  • Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g for 10 min).

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase composition.

e. Analysis and Quantification:

  • Inject the prepared standards and samples into the LC-MS/MS system.

  • Acquire data using the optimized MRM transitions.

  • Construct a calibration curve and quantify the analyte as described previously.

LCMSMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_quant Data Analysis & Quantification Plasma_Sample Plasma Sample + IS Protein_Precipitation Protein Precipitation (Acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMSMS_Injection Inject into LC-MS/MS Reconstitution->LCMSMS_Injection Chromatographic_Separation Chromatographic Separation LCMSMS_Injection->Chromatographic_Separation Mass_Spec_Detection MS/MS Detection (MRM) Chromatographic_Separation->Mass_Spec_Detection Peak_Integration Peak Integration Mass_Spec_Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Concentration_Calculation Concentration Calculation Peak_Integration->Concentration_Calculation Calibration_Curve->Concentration_Calculation UVVis_Logical_Relationship cluster_principle Beer-Lambert Law cluster_workflow Experimental Steps Absorbance Absorbance (A) Equation A = εlc Absorbance->Equation Molar_Absorptivity Molar Absorptivity (ε) Molar_Absorptivity->Equation Path_Length Path Length (l) Path_Length->Equation Concentration Concentration (c) Concentration->Equation Determine_Lambda_Max Determine λmax Prepare_Standards Prepare Standard Solutions Determine_Lambda_Max->Prepare_Standards Measure_Absorbance Measure Absorbance of Standards Prepare_Standards->Measure_Absorbance Plot_Calibration_Curve Plot Calibration Curve (A vs. c) Measure_Absorbance->Plot_Calibration_Curve Determine_Sample_Concentration Determine Sample Concentration Plot_Calibration_Curve->Determine_Sample_Concentration Measure_Sample_Absorbance Measure Sample Absorbance Measure_Sample_Absorbance->Determine_Sample_Concentration

References

Application Notes and Protocols for In Vitro Testing of 6,11-Dihydro-5H-dibenzo[b,E]azepine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 6,11-dihydro-5H-dibenzo[b,e]azepine, also known as iminodibenzyl, is the core chemical structure of tricyclic antidepressants (TCAs), with imipramine being the prototypical compound.[1][2] These derivatives primarily exert their therapeutic effects by inhibiting the reuptake of monoamine neurotransmitters, particularly serotonin (5-HT) and norepinephrine (NE).[2][3] However, they also interact with a variety of other receptors, leading to a range of side effects.[3][4] A comprehensive in vitro pharmacological profiling is therefore essential for the characterization of novel derivatives, aiming to identify compounds with improved efficacy and a more favorable side-effect profile.

This document provides detailed protocols for a panel of in vitro assays designed to evaluate the activity of this compound derivatives at their primary targets and key off-targets.

Primary Target Assays: Monoamine Transporter Inhibition

The principal mechanism of action for most psychoactive dibenzo[b,e]azepine derivatives is the inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET).[2][3] Assays to quantify a compound's affinity for and inhibition of these transporters are fundamental to its characterization.

Radioligand Binding Assays for SERT and NET

Radioligand binding assays are used to determine the affinity (Ki) of a test compound for a specific transporter. The assay measures the ability of the test compound to compete with a known radiolabeled ligand for binding to membranes prepared from cells expressing the target transporter.

Experimental Protocol: SERT Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of test compounds for the human serotonin transporter (hSERT).

  • Materials:

    • Cell Membranes: Membranes from HEK293 cells stably expressing hSERT.

    • Radioligand: [³H]Imipramine or [³H]Citalopram.[5][6]

    • Non-specific Ligand: Paroxetine (3 µM) or Fluoxetine (10 µM).[6]

    • Assay Buffer: 20 mM Tris-HCl, 120 mM NaCl, 3 mM KCl, 2 mM MgCl₂, 1 mM EDTA, pH 7.4.[6]

    • Test Compounds: this compound derivatives dissolved in a suitable solvent (e.g., DMSO).

    • 96-well microplates, glass fiber filters, scintillation vials, and scintillation fluid.

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific ligand (for non-specific binding), or 50 µL of test compound dilution.

    • Add 50 µL of the radioligand solution (e.g., ~2 nM [³H]Imipramine).[6]

    • Add 100 µL of the cell membrane preparation (8–25 µg protein/well).[6]

    • Incubate the plate for 60 minutes at room temperature with gentle agitation.

    • Harvest the contents of each well onto glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

    • Rapidly wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters into scintillation vials, add scintillation fluid, and allow to equilibrate.

    • Quantify the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (e.g., hSERT) incubate Incubate: Membranes + Radioligand + Test Compound prep_membranes->incubate prep_ligands Prepare Radioligand & Test Compound Dilutions prep_ligands->incubate separate Separate Bound/Free Ligand (Filtration) incubate->separate count Quantify Bound Radioactivity (Scintillation Counting) separate->count analyze Calculate % Inhibition count->analyze determine_ic50 Determine IC50 (Non-linear Regression) analyze->determine_ic50 calculate_ki Calculate Ki (Cheng-Prusoff) determine_ic50->calculate_ki

Workflow for a typical radioligand binding assay.
Neurotransmitter Reuptake Inhibition Assays

These functional assays measure the ability of a compound to inhibit the uptake of a neurotransmitter into cells. This is often considered more physiologically relevant than binding assays.

Experimental Protocol: Serotonin Reuptake Inhibition Assay using JAR cells

  • Objective: To determine the potency (IC₅₀) of test compounds in inhibiting serotonin uptake into human cells.

  • Background: Human placental choriocarcinoma (JAR) cells endogenously express high levels of functional SERT.[7]

  • Materials:

    • Cells: JAR cells cultured in appropriate media.

    • Substrate: [³H]Serotonin ([³H]5-HT).

    • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.

    • Inhibitors: Test compounds and a reference inhibitor (e.g., fluoxetine).

    • 96-well cell culture plates, scintillation fluid, and cell lysis buffer.

  • Procedure:

    • Seed JAR cells into a 96-well plate and grow to confluence.

    • On the day of the assay, wash the cells once with KRH buffer.

    • Pre-incubate the cells for 15 minutes at 37°C with 100 µL of KRH buffer containing various concentrations of the test compound or reference inhibitor.

    • Initiate the uptake by adding 100 µL of KRH buffer containing [³H]5-HT (final concentration ~10-20 nM).

    • Incubate for a short period (e.g., 10-15 minutes) at 37°C. This time should be within the linear range of uptake.

    • Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold KRH buffer.

    • Lyse the cells by adding 200 µL of cell lysis buffer (e.g., 1% SDS) to each well and incubating for 30 minutes.

    • Transfer the lysate from each well to a scintillation vial, add scintillation fluid, and quantify radioactivity.

  • Data Analysis:

    • Define 100% uptake as the signal in vehicle-treated wells and 0% uptake as the signal in wells treated with a saturating concentration of a known potent inhibitor (e.g., fluoxetine).

    • Calculate the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the log concentration of the test compound and determine the IC₅₀ value using non-linear regression.

Workflow for Neurotransmitter Uptake Assay cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Quantification & Analysis plate_cells Plate Cells (e.g., JAR or hSERT-HEK293) pre_incubate Pre-incubate with Test Compound plate_cells->pre_incubate add_substrate Add Radiolabeled Neurotransmitter (e.g., [3H]5-HT) pre_incubate->add_substrate incubate Incubate (37°C) add_substrate->incubate terminate Terminate Uptake & Wash Cells incubate->terminate lyse Lyse Cells terminate->lyse count Quantify Intracellular Radioactivity lyse->count analyze Calculate % Inhibition count->analyze determine_ic50 Determine IC50 analyze->determine_ic50

Workflow for a cell-based neurotransmitter uptake assay.

Secondary Target & Safety Assays

Interaction with other receptors and enzymes contributes significantly to the side-effect profile of dibenzo[b,e]azepine derivatives.

Receptor Binding Assays (Off-Target)

These assays are performed similarly to the primary target binding assays but use membranes expressing receptors associated with common TCA side effects.

  • Muscarinic M1 Receptor: Associated with anticholinergic effects (dry mouth, blurred vision, constipation).[2] Use membranes with M1 receptors and [³H]-3-Quinuclidinyl benzilate ([³H]QNB) as the radioligand.[8]

  • Histamine H1 Receptor: Associated with sedation and weight gain.[2] Use membranes with H1 receptors and [³H]pyrilamine as the radioligand.

  • α1-Adrenergic Receptor: Associated with orthostatic hypotension and dizziness.[2] Use membranes with α1 receptors and [³H]prazosin as the radioligand.

The protocol is analogous to the SERT binding assay described above, substituting the appropriate cell membranes, radioligand, and non-specific binding agent.

Monoamine Oxidase (MAO) Inhibition Assay

Although not the primary mechanism, some TCAs can inhibit MAO. This can be assessed using commercially available kits or established protocols.

Experimental Protocol: Fluorimetric MAO-A/B Inhibition Assay

  • Objective: To screen for inhibitory activity against MAO-A and MAO-B enzymes.

  • Principle: MAO enzymes catalyze the oxidative deamination of a substrate (e.g., p-tyramine), producing H₂O₂. The H₂O₂ is then used in a horseradish peroxidase (HRP)-coupled reaction to generate a fluorescent product.[9][10]

  • Materials:

    • Enzymes: Recombinant human MAO-A and MAO-B.

    • Substrate: p-Tyramine.[10]

    • Detection Reagents: HRP and a suitable fluorogenic substrate (e.g., Amplex Red).

    • Selective Inhibitors: Clorgyline (for MAO-A) and Pargyline or Selegiline (for MAO-B) as controls.[10][11]

    • Assay Buffer: e.g., Potassium phosphate buffer, pH 7.4.

  • Procedure:

    • In a black 96-well plate, add MAO-A or MAO-B enzyme.

    • Add test compounds at various concentrations and incubate for ~15 minutes at room temperature to allow for interaction with the enzyme.[10]

    • Prepare a working reagent mix containing the substrate, HRP, and the dye reagent.

    • Initiate the reaction by adding the working reagent to all wells.

    • Incubate the plate for 30-60 minutes at 37°C, protected from light.

    • Measure the fluorescence using a plate reader (e.g., λex = 530 nm / λem = 585 nm).[10]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value.

Cytotoxicity Assay

It is crucial to assess the general cytotoxicity of new compounds to ensure that the observed activity in other assays is not due to cell death.

Experimental Protocol: MTT Assay

  • Objective: To evaluate the effect of test compounds on cell viability.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, forming a purple formazan product that can be quantified by spectrophotometry.

  • Materials:

    • Cells: A relevant cell line, such as HEK293 or SH-SY5Y.

    • Reagents: MTT solution (5 mg/mL in PBS), Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate for 24-72 hours.

    • Add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle control and determine the CC₅₀ (concentration that causes 50% cytotoxicity).

Data Presentation: Representative Pharmacological Profile

The following table summarizes representative in vitro data for Imipramine, a classic this compound derivative. This serves as a benchmark for comparing new analogues.

TargetAssay TypeSpeciesValue (Ki/IC₅₀ in nM)Reference(s)
Primary Targets
Serotonin Transporter (SERT)Binding ([³H]Imipramine)Human6.4[6]
Serotonin Transporter (SERT)Uptake InhibitionHuman32[12]
Norepinephrine Transporter (NET)BindingHuman~37[4]
Secondary/Off-Targets
Muscarinic M1 ReceptorBindingHuman~91[4]
Histamine H1 ReceptorBindingHuman~24[4]
α1-Adrenergic ReceptorBindingHuman~63[4]
Dopamine D2 ReceptorBindingHuman~720[4]
Nicotinic α4β2 ReceptorCa²⁺ Influx InhibitionHuman5400[13]

Key Signaling Pathways and Relationships

Primary Mechanism & Off-Target Effects of Dibenzo[b,e]azepines cluster_primary Primary Therapeutic Mechanism cluster_off_target Common Off-Target Interactions (Side Effects) SERT SERT Synapse ↑ Synaptic 5-HT & NE SERT->Synapse Inhibition NET NET NET->Synapse Inhibition Effect Antidepressant Effect Synapse->Effect M1 Muscarinic M1 Anticholinergic Anticholinergic Effects (Dry Mouth, Constipation) M1->Anticholinergic Antagonism H1 Histamine H1 Sedation Sedation, Weight Gain H1->Sedation Antagonism Alpha1 Adrenergic α1 Hypotension Hypotension, Dizziness Alpha1->Hypotension Antagonism Compound Dibenzo[b,e]azepine Derivative Compound->SERT Compound->NET Compound->M1 Compound->H1 Compound->Alpha1

Key molecular targets of dibenzo[b,e]azepine derivatives.

References

Large-Scale Synthesis of 6,11-Dihydro-5H-dibenzo[b,e]azepine (Iminostilbene): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,11-Dihydro-5H-dibenzo[b,e]azepine, commonly known as iminostilbene, is a crucial chemical intermediate in the pharmaceutical industry. It serves as a key precursor for the synthesis of various active pharmaceutical ingredients (APIs), most notably the antiepileptic drugs carbamazepine and oxcarbazepine.[1] The efficient and scalable synthesis of iminostilbene is therefore of significant industrial importance. This document provides detailed application notes and protocols for several large-scale synthetic routes to iminostilbene, summarizing key quantitative data and visualizing the experimental workflows.

Introduction

Iminostilbene (CAS 256-96-2) is a tricyclic amine that forms the core structure of several important pharmaceuticals.[1] Its synthesis has been the subject of extensive research to develop cost-effective, high-yield, and environmentally friendly industrial processes. This document outlines three prominent methods for the large-scale production of iminostilbene: catalytic dehydrogenation of iminodibenzyl, intramolecular rearrangement of 1-phenylindole, and a coupling reaction of 2-(dihalotoluene) diphenylamine derivatives.

Method 1: Catalytic Dehydrogenation of Iminodibenzyl

This method is a common industrial route that involves the dehydrogenation of 10,11-dihydro-5H-dibenzo[b,f]azepine (iminodibenzyl) to form the double bond in the seven-membered ring of iminostilbene.[2][3] The reaction can be carried out in either the gas phase or liquid phase.

Experimental Protocol (Liquid-Phase Dehydrogenation)
  • Reactor Setup: A reactor equipped with heating, stirring, and reflux capabilities is charged with iminodibenzyl, a catalyst, and a hydrogen acceptor under a nitrogen atmosphere.[4]

  • Reaction: The mixture is heated to reflux (typically 210-240°C) and stirred for 10-24 hours.[4]

  • Work-up: After cooling, a suspending agent (e.g., toluene) is added. The catalyst is removed by filtration while the solution is hot.[4]

  • Purification: The solvent is removed by distillation, and the crude product is recrystallized from a suitable solvent (e.g., ethanol) to yield the final iminostilbene product.[4]

Data Summary
ParameterValueReference
Starting MaterialIminodibenzyl[4]
Catalyst10% Palladium on Carbon[4]
Hydrogen Acceptoro-Nitrotoluene[4]
Temperature210-240°C[4]
Reaction Time10-24 hours[4]
Yield79.8 - 80.1%[4]
Purity99.88 - 99.94%[4]

Experimental Workflow

Dehydrogenation_Workflow Start Charge Reactor: - Iminodibenzyl - Catalyst - Hydrogen Acceptor Reaction Heat to Reflux (210-240°C) 10-24 hours Start->Reaction Cooling Cool Reaction Mixture Reaction->Cooling Suspension Add Suspending Agent (Toluene) Cooling->Suspension Filtration Hot Filtration (Remove Catalyst) Suspension->Filtration Distillation Solvent Distillation Filtration->Distillation Recrystallization Recrystallization (Ethanol) Distillation->Recrystallization Product Iminostilbene (Final Product) Recrystallization->Product

Caption: Workflow for the liquid-phase catalytic dehydrogenation of iminodibenzyl.

Method 2: Intramolecular Rearrangement of 1-Phenylindole

This synthetic route utilizes a composite acidic catalytic system to induce an intramolecular rearrangement of 1-phenylindole to form iminostilbene. This method offers the advantage of shorter reaction times and reduced side reactions.[5]

Experimental Protocol
  • Reactor Setup: A three-necked flask is charged with 1-phenylindole, followed by the addition of a composite acidic catalytic system (e.g., polyphosphoric acid and methanesulfonic acid).[5]

  • Reaction: The mixture is heated to 90°C and stirred for 7 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).[5]

  • Work-up and Purification: The specific work-up and purification steps are not detailed in the provided search result, but would typically involve quenching the reaction, extraction, and recrystallization.

Data Summary
ParameterValueReference
Starting Material1-Phenylindole[5]
Catalytic SystemPolyphosphoric Acid and Methanesulfonic Acid[5]
Temperature90°C[5]
Reaction Time7 hours[5]
YieldUp to 83.4%[5]
Purity99%[5]

Reaction Pathway

Rearrangement_Pathway 1-Phenylindole 1-Phenylindole Iminostilbene Iminostilbene 1-Phenylindole->Iminostilbene Composite Acidic Catalyst (Polyphosphoric Acid, Methanesulfonic Acid) 90°C, 7h

Caption: Intramolecular rearrangement of 1-phenylindole to iminostilbene.

Method 3: Coupling Reaction of 2-(Dihalotoluene) Diphenylamine Derivatives

This method involves the coupling of a 2-(dihalotoluene) diphenylamine derivative in the presence of a phase transfer catalyst and a base to synthesize iminostilbene. The choice of the halogen on the toluene moiety can influence the reaction yield.[6]

Experimental Protocol
  • Reactor Setup: A four-necked flask is charged with the 2-(dihalotoluene) diphenylamine, a phase transfer catalyst (e.g., L-proline), and an organic solvent (e.g., absolute ethanol).[6]

  • Reaction: The mixture is stirred and maintained at a temperature of 20-40°C. A solution of a strong base (e.g., potassium hydroxide in absolute ethanol) is added. The reaction is allowed to proceed for 5-12 hours.[6]

  • Work-up: The reaction mixture is filtered, and the solid is washed with absolute ethanol.[6]

  • Purification: The solid is extracted with hot ethyl acetate. Upon cooling, the product precipitates and is further purified by recrystallization from toluene to yield a golden yellow solid.[6]

Data Summary
Starting MaterialCatalystBaseSolventYieldReference
2-(dichlorotoluene) diphenylamineL-prolinePotassium HydroxideAbsolute Ethanol45.38%[6]
2-(dibromotoluene) diphenylamineL-prolinePotassium HydroxideAbsolute Ethanol60.51%[6]
2-(diiodotoluene) diphenylamineL-prolinePotassium HydroxideAbsolute Ethanol80.82%[6]

Experimental Workflow

Coupling_Workflow Start Charge Reactor: - 2-(Dihalotoluene)  Diphenylamine - L-proline - Ethanol Reaction Add KOH in Ethanol 20-40°C, 5-12 hours Start->Reaction Filtration Filter and Wash with Ethanol Reaction->Filtration Extraction Hot Ethyl Acetate Extraction Filtration->Extraction Crystallization Cool and Precipitate Extraction->Crystallization Recrystallization Recrystallize from Toluene Crystallization->Recrystallization Product Iminostilbene (Golden Yellow Solid) Recrystallization->Product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6,11-Dihydro-5H-dibenzo[b,e]azepine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6,11-Dihydro-5H-dibenzo[b,e]azepine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the synthesis of this important heterocyclic scaffold.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of this compound, particularly focusing on the common synthetic route involving an amino-Claisen rearrangement followed by an intramolecular Friedel-Crafts cyclization.

Problem 1: Formation of an Inseparable Regioisomeric Mixture During Amino-Claisen Rearrangement

Question: After performing the BF₃·OEt₂-catalyzed amino-Claisen rearrangement of a substituted N-allyl-N-benzylaniline, I've obtained a mixture of regioisomers that are proving difficult to separate by column chromatography. How can I address this?

Answer:

The formation of regioisomers is a known challenge in the amino-Claisen rearrangement, especially when both ortho positions of the aniline ring are available for the allyl group migration.[1]

Possible Solutions:

  • Strategic Use of Blocking Groups: If feasible for your synthetic plan, start with an aniline derivative where one of the ortho positions is blocked with a suitable protecting group. This will direct the Claisen rearrangement to the single available ortho position, preventing the formation of a regioisomeric mixture.

  • Optimization of Reaction Conditions: While the formation of regioisomers is primarily dictated by the substrate, subtle changes in reaction conditions can sometimes influence the product ratio. Experiment with:

    • Lowering the reaction temperature: This may increase the selectivity for the thermodynamically favored product.

    • Varying the Lewis acid: While BF₃·OEt₂ is commonly used, other Lewis acids could potentially offer different selectivity.

  • Advanced Chromatographic Techniques: If derivatization or a modified synthetic route is not possible, consider more advanced separation techniques:

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This can offer higher resolution than standard column chromatography for separating closely related isomers.[2]

    • Supercritical Fluid Chromatography (SFC): This technique can sometimes provide better separation of isomers than HPLC.

  • Carry the Mixture to the Next Step: In some cases, the regioisomers can be carried through the subsequent Friedel-Crafts cyclization. The different steric and electronic environments of the isomers might lead to different cyclization efficiencies or products that are more easily separable.

Problem 2: Low Yield in the Intramolecular Friedel-Crafts Cyclization

Question: The final intramolecular Friedel-Crafts cyclization step to form the this compound ring is resulting in a low yield. What are the potential causes and how can I improve the yield?

Answer:

Low yields in intramolecular Friedel-Crafts reactions can stem from several factors, including substrate deactivation, catalyst issues, and suboptimal reaction conditions.[3]

Possible Solutions:

  • Substrate Reactivity:

    • Check for Deactivating Groups: The aromatic ring undergoing electrophilic attack (the N-benzyl ring in this case) should not contain strongly electron-withdrawing groups, as this will deactivate it towards Friedel-Crafts alkylation.[4][5]

    • Ensure Proper Precursor Purity: Impurities from the previous step can interfere with the catalyst and the reaction. Ensure the 2-allyl-N-benzylaniline precursor is of high purity.

  • Catalyst and Reagents:

    • Use a Strong Acid Catalyst: This reaction typically requires a strong protic acid like concentrated sulfuric acid or a Lewis acid.[1] Polyphosphoric acid (PPA) is also a common choice for such cyclizations.[6]

    • Ensure Anhydrous Conditions: Friedel-Crafts reactions are sensitive to moisture, which can deactivate the catalyst. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Reaction Conditions Optimization:

    • Temperature: The reaction often requires elevated temperatures to proceed.[1] A temperature range of 80-90°C is a good starting point when using concentrated sulfuric acid.

    • Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and to check for the consumption of starting material and the formation of byproducts.

    • Stirring: Ensure efficient stirring to promote contact between the substrate and the catalyst, especially in a heterogeneous mixture.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely used and efficient method involves a three-step sequence starting from a substituted aniline:

  • N-allylation: The aniline is reacted with an allyl halide (e.g., allyl bromide) to introduce the allyl group.

  • Amino-Claisen Rearrangement: The resulting N-allylaniline undergoes a BF₃·OEt₂-catalyzed rearrangement to move the allyl group to the ortho position of the aniline ring.[1][7]

  • Intramolecular Friedel-Crafts Cyclization: The 2-allyl-N-benzylaniline is then treated with a strong acid, such as concentrated H₂SO₄, to effect an intramolecular Friedel-Crafts alkylation, forming the seven-membered azepine ring.[1]

Q2: How can I monitor the progress of the amino-Claisen rearrangement and the Friedel-Crafts cyclization?

A2: Both reactions can be conveniently monitored by Thin Layer Chromatography (TLC). Use a suitable solvent system (e.g., a mixture of ethyl acetate and petroleum ether) to achieve good separation between the starting material and the product. The consumption of the starting material and the appearance of the product spot will indicate the progress of the reaction. It is also advisable to run a co-spot (a mixture of the starting material and the reaction mixture on the same lane) to accurately identify the spots.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, several safety precautions are necessary:

  • Allyl Halides: These are lachrymators and should be handled in a well-ventilated fume hood.

  • Boron Trifluoride Etherate (BF₃·OEt₂): This is a corrosive and moisture-sensitive Lewis acid. Handle it under an inert atmosphere (e.g., nitrogen or argon) and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Concentrated Sulfuric Acid (H₂SO₄): This is a strong acid and a powerful dehydrating agent. It can cause severe burns. Always add the acid slowly to the reaction mixture, and wear acid-resistant gloves and a face shield.

  • High Temperatures: The reactions may require heating. Use a suitable heating mantle and a condenser to prevent solvent loss and ensure safe operation.

Q4: My final product appears to be an oil, but the literature reports a solid. What should I do?

A4: The physical state of the final product can depend on its purity. If you obtain an oil, it may contain residual solvent or impurities. Try the following purification strategies:

  • Trituration: Add a non-polar solvent (e.g., hexane or pentane) to the oil and stir or sonicate. If the product is a solid, it may crystallize out.

  • Recrystallization: If a small amount of solid can be obtained, try to recrystallize the entire batch from a suitable solvent system.

  • Column Chromatography: If the product is still an oil after initial purification attempts, a careful column chromatography purification may be necessary to remove impurities that are inhibiting crystallization.

Data Presentation

The following tables summarize typical reaction conditions and yields for the key steps in the synthesis of this compound derivatives.

Table 1: Amino-Claisen Rearrangement of N-Allyl-N-benzylanilines

EntryAniline DerivativeProduct(s)Yield (%)
1N-allyl-N-benzylaniline2-allyl-N-benzylaniline85
2N-allyl-N-benzyl-4-chloroaniline2-allyl-N-benzyl-4-chloroaniline91
3N-allyl-N-benzyl-4-methylaniline2-allyl-N-benzyl-4-methylaniline88
4N-allyl-N-benzyl-3-methylanilineMixture of 2-allyl-N-benzyl-5-methylaniline and 2-allyl-N-benzyl-3-methylanilineNot Separated

Data adapted from a representative synthesis.[1]

Table 2: Intramolecular Friedel-Crafts Cyclization

EntryPrecursorProductYield (%)
12-allyl-N-benzylaniline11-methyl-6,11-dihydro-5H-dibenzo[b,e]azepine75
22-allyl-N-benzyl-4-chloroaniline2-chloro-11-methyl-6,11-dihydro-5H-dibenzo[b,e]azepine82
32-allyl-N-benzyl-4-methylaniline2,11-dimethyl-6,11-dihydro-5H-dibenzo[b,e]azepine78

Data adapted from a representative synthesis.[1]

Experimental Protocols

Protocol 1: General Procedure for N-allylation of N-benzylanilines
  • To a solution of the N-benzylaniline (1.0 eq) in acetone or DMF, add potassium carbonate (K₂CO₃, 2.0 eq).

  • To this suspension, add allyl bromide (2.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 6-7 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-allyl-N-benzylaniline.

Protocol 2: General Procedure for Amino-Claisen Rearrangement
  • Dissolve the N-allyl-N-benzylaniline (1.0 eq) in sulfolane (3-5 mL).

  • Add boron trifluoride etherate (BF₃·OEt₂, 1.0 eq) to the solution.

  • Heat the mixture to 140-155°C for 2-3 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1]

Protocol 3: General Procedure for Intramolecular Friedel-Crafts Cyclization
  • Add the 2-allyl-N-benzylaniline derivative to concentrated sulfuric acid (H₂SO₄) at 0°C.

  • Slowly warm the mixture to 80-90°C and stir for 1.5-2.5 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude this compound derivative by column chromatography.[1]

Mandatory Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: N-Allylation cluster_step2 Step 2: Amino-Claisen Rearrangement cluster_step3 Step 3: Friedel-Crafts Cyclization cluster_product Final Product Aniline Substituted Aniline N_Allylation N-Allylation (K₂CO₃, Acetone/DMF) Aniline->N_Allylation AllylBromide Allyl Bromide AllylBromide->N_Allylation Claisen Amino-Claisen Rearrangement (BF₃·OEt₂, Sulfolane) N_Allylation->Claisen N-Allyl-N-benzylaniline FC_Cyclization Intramolecular Friedel-Crafts (conc. H₂SO₄) Claisen->FC_Cyclization 2-Allyl-N-benzylaniline FinalProduct This compound FC_Cyclization->FinalProduct

Caption: Synthetic workflow for this compound.

Troubleshooting_Tree Problem Low Yield in Friedel-Crafts Cyclization? CheckPurity Is the precursor pure? Problem->CheckPurity Start Here CheckGroups Are there deactivating groups on the benzyl ring? CheckPurity->CheckGroups Yes Impure Re-purify precursor (Column Chromatography) CheckPurity->Impure No CheckConditions Are reaction conditions optimal? CheckGroups->CheckConditions No Deactivated Consider alternative synthetic route or modify substrate CheckGroups->Deactivated Yes Optimize Optimize temperature, reaction time, and catalyst CheckConditions->Optimize No

Caption: Troubleshooting decision tree for low yield in cyclization.

Claisen_Regioisomers Start N-Allyl-N-benzyl-3-methylaniline LewisAcid BF₃·OEt₂ Start->LewisAcid TransitionState [3,3]-Sigmatropic Rearrangement LewisAcid->TransitionState Product1 2-Allyl-N-benzyl-3-methylaniline (Major Product) TransitionState->Product1 Migration to C2 Product2 2-Allyl-N-benzyl-5-methylaniline (Minor Product) TransitionState->Product2 Migration to C6 Mixture Inseparable Mixture Product1->Mixture Product2->Mixture

Caption: Formation of regioisomers in the amino-Claisen rearrangement.

References

Technical Support Center: Optimizing Palladium-Catalyzed Synthesis of Dibenzazepines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide expert guidance on the palladium-catalyzed synthesis of dibenzazepines. Here you will find troubleshooting advice for common experimental issues, answers to frequently asked questions, detailed experimental protocols, and quantitative data to help you optimize your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the palladium-catalyzed synthesis of dibenzazepines, particularly through Buchwald-Hartwig amination.

Issue 1: Low or No Product Yield

  • Q1: My reaction shows low or no conversion. What are the most common initial checks?

    • A1: Low conversion in a Buchwald-Hartwig amination can be attributed to several factors, as the reaction is sensitive to specific conditions. The primary areas to investigate are:

      • Inert Atmosphere: The active Pd(0) catalyst is oxygen-sensitive. Ensure your reaction vessel was properly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen) throughout the setup and reaction.

      • Reagent Quality: The purity and dryness of your reagents and solvent are critical. Trace water or impurities in the amine, aryl halide, or solvent can deactivate the catalyst. Use freshly purified reagents and anhydrous, degassed solvents.

      • Catalyst Activation: Many reactions use stable Pd(II) precatalysts that are reduced in situ to the active Pd(0) species. Inefficient activation can lead to low concentrations of the active catalyst. Consider using a well-defined Pd(0) source or a precatalyst known for reliable activation under your chosen conditions.

  • Q2: I've checked the basic conditions, but my yield is still low. What other parameters should I screen?

    • A2: A systematic screening of reaction parameters is often necessary. Key components to optimize include:

      • Ligand Selection: The choice of phosphine ligand is crucial and highly substrate-dependent. For dibenzazepine synthesis, sterically hindered and electron-rich ligands like t-BuDavePhos, SPhos, and Xantphos have proven effective.

      • Base Selection: The base plays a critical role in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common. However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) may be required, often in conjunction with higher temperatures.

      • Solvent Choice: The solvent must solubilize the reaction components. Aprotic polar solvents like 1,4-dioxane and THF, or aromatic hydrocarbons like toluene, are frequently used. Poor solubility is a common cause of reaction failure.

      • Temperature: Reaction temperatures typically range from 80-120 °C. For less reactive starting materials, such as aryl chlorides or certain acetophenone-core precursors, higher temperatures may be necessary. Microwave irradiation can also be effective in improving yields and reducing reaction times.

  • Q3: My reaction starts but stalls before reaching completion. What could be the cause?

    • A3: A stalling reaction often indicates catalyst deactivation. Common causes include:

      • Oxidative Deactivation: Trace oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which is a common issue in reactions requiring prolonged heating.

      • Formation of Palladium Black: The precipitation of metallic palladium (palladium black) is a visual sign of catalyst aggregation and deactivation. This can be caused by high temperatures, high catalyst concentrations, or an improper ligand-to-metal ratio.

      • Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways at elevated temperatures, which can destabilize the palladium center and lead to deactivation.

Issue 2: Side Product Formation

  • Q1: I'm observing a significant amount of hydrodehalogenation of my aryl halide starting material. How can I prevent this?

    • A1: Hydrodehalogenation is a common side reaction where the aryl halide is reduced. This can occur via a competing reaction pathway. To minimize this, you can try:

      • Optimizing the Ligand: Some ligands are more prone to promoting hydrodehalogenation than others. Screening different ligands can help identify a system that favors the desired C-N bond formation.

      • Adjusting the Base and Solvent: The choice of base and solvent can influence the relative rates of amination and hydrodehalogenation.

  • Q2: My reaction is producing a mixture of products. What are the likely culprits?

    • A2: A mixture of products can arise from several issues:

      • Lack of Regioselectivity: If your substrate has multiple potential reaction sites, you may observe a mixture of isomers. The choice of ligand can sometimes influence regioselectivity.

      • Competing Reactions: As discussed, side reactions like hydrodehalogenation can lead to product mixtures. In some cases, with multifunctional substrates, intermolecular reactions can compete with the desired intramolecular cyclization.

      • Impure Starting Materials: Ensure the purity of your starting materials, as impurities can lead to the formation of unexpected byproducts.

Issue 3: Product Purification

  • Q1: How can I effectively remove residual palladium from my final product?

    • A1: Removing palladium residues is crucial, especially for pharmaceutical applications. Common methods include:

      • Adsorption: Using solid-supported scavengers with a high affinity for palladium is a popular and effective method. These include silica

Technical Support Center: Synthesis of 6,11-Dihydro-5H-dibenzo[b,E]azepine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6,11-Dihydro-5H-dibenzo[b,E]azepine, also known as iminodibenzyl.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound (iminodibenzyl)?

A1: The most prevalent industrial synthesis starts with o-nitrotoluene, which undergoes oxidative coupling to form 2,2'-dinitrobibenzyl. This intermediate is then reduced to 2,2'-diaminobibenzyl. The final step is an intramolecular cyclization of 2,2'-diaminobibenzyl, typically catalyzed by a strong acid such as polyphosphoric acid (PPA) or phosphoric acid at high temperatures, to yield iminodibenzyl.[1][2][3]

Q2: What are the critical parameters to control during the cyclization of 2,2'-diaminobibenzyl?

A2: The critical parameters for the cyclization step are temperature, reaction time, and the choice and concentration of the acid catalyst. High temperatures are necessary to drive the reaction, but excessive heat or prolonged reaction times can lead to by-product formation and decomposition. The ratio of the acid catalyst to the diamine is also crucial for optimizing the reaction yield and purity.

Q3: What kind of by-products can be expected in the synthesis of iminodibenzyl?

A3: While detailed impurity profiling is not extensively published, potential by-products can include unreacted 2,2'-diaminobibenzyl, and intermediates from incomplete cyclization. Additionally, under the harsh acidic and high-temperature conditions, side reactions such as intermolecular condensation or rearrangement may occur. Some sources also suggest the potential for the formation of aminic by-products, such as 9-methylacridine, although the mechanism for its formation in this specific synthesis is not well-documented.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the synthesis can be monitored using standard analytical techniques. High-performance liquid chromatography (HPLC) is a suitable method for tracking the consumption of the starting material (2,2'-diaminobibenzyl) and the formation of the iminodibenzyl product. Thin-layer chromatography (TLC) can also be used for a more rapid, qualitative assessment of the reaction's progress.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Troubleshooting Steps
Low Yield of Iminodibenzyl 1. Incomplete reaction. 2. Sub-optimal reaction temperature. 3. Insufficient catalyst. 4. Decomposition of starting material or product.1. Monitor the reaction by HPLC or TLC to ensure it has gone to completion. 2. Optimize the reaction temperature. Refer to literature for recommended temperature ranges (often 250-320°C). 3. Ensure the correct molar ratio of acid catalyst to 2,2'-diaminobibenzyl is used. 4. Avoid excessively high temperatures or prolonged reaction times.
High Levels of Impurities 1. Sub-optimal reaction conditions. 2. Presence of impurities in the starting material (2,2'-diaminobibenzyl). 3. Side reactions due to excessive heat or reaction time.1. Finely control the reaction temperature and time. 2. Ensure the purity of the 2,2'-diaminobibenzyl starting material through recrystallization or other purification methods. 3. Gradually increase the temperature to the desired level and monitor for by-product formation.
Product Discoloration 1. Formation of colored by-products. 2. Oxidation of the product or intermediates.1. Purify the final product by recrystallization or column chromatography. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Difficulty in Product Isolation 1. Incomplete neutralization of the acid catalyst. 2. Product co-precipitating with by-products.1. Ensure complete neutralization of the reaction mixture after completion. 2. Optimize the purification method, such as selecting an appropriate solvent system for recrystallization.

Data Presentation

Table 1: Reported Yields for Iminodibenzyl Synthesis

Starting MaterialCatalystTemperature (°C)Reaction TimeYield (%)Reference
2,2'-diaminodibenzyl diphosphateNone (thermal)250 - 32040 min92[4]
2,2'-diaminodibenzylPhosphoric Acid260 - 320->90[4]
2,2'-diaminodibenzylPhosphoric Acid286 - 29246 min (continuous)98.9[4]
2,2'-dinitrobibenzylRaney Nickel / PPA95-105 (reduction), 280 (cyclization)-88-92[5]

Experimental Protocols

Protocol 1: Cyclization of 2,2'-diaminobibenzyl using Phosphoric Acid (Batch Process)

This protocol is based on information from various patents and provides a general guideline.

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 2,2'-diaminobibenzyl.

  • Heating: Heat the 2,2'-diaminobibenzyl to approximately 160-200°C under a nitrogen atmosphere until it is molten.

  • Catalyst Addition: Slowly add preheated (160-200°C) phosphoric acid to the molten diamine with vigorous stirring. The molar ratio of diaminodibenzyl to P₂O₅ equivalent in the phosphoric acid should be optimized, with reported ratios ranging from 1:1 to 1:2.5.[4] The addition is exothermic and will cause the temperature to rise.

  • Cyclization: Continue heating the reaction mixture to the target cyclization temperature, typically between 260°C and 320°C.[4]

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by HPLC or TLC until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture and carefully neutralize the acid. The iminodibenzyl product can then be extracted with a suitable organic solvent.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography to achieve high purity.

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Material cluster_intermediate1 Oxidative Coupling cluster_intermediate2 Reduction cluster_final_product Intramolecular Cyclization cluster_byproduct Potential By-products o_nitrotoluene o-Nitrotoluene dinitrobibenzyl 2,2'-Dinitrobibenzyl o_nitrotoluene->dinitrobibenzyl [O] diaminobibenzyl 2,2'-Diaminobibenzyl dinitrobibenzyl->diaminobibenzyl [H] iminodibenzyl This compound (Iminodibenzyl) diaminobibenzyl->iminodibenzyl H⁺, Δ byproducts Unreacted Starting Material Incomplete Cyclization Products Decomposition Products diaminobibenzyl->byproducts Side Reactions Troubleshooting_Logic start Problem Encountered low_yield Low Yield start->low_yield high_impurities High Impurities start->high_impurities discoloration Product Discoloration start->discoloration check_completion Check Reaction Completion (TLC/HPLC) low_yield->check_completion optimize_temp Optimize Temperature low_yield->optimize_temp check_catalyst Check Catalyst Ratio low_yield->check_catalyst check_purity Check Starting Material Purity high_impurities->check_purity optimize_conditions Optimize Reaction Time & Temperature high_impurities->optimize_conditions inert_atmosphere Use Inert Atmosphere discoloration->inert_atmosphere purify Purify Product discoloration->purify

References

Technical Support Center: Purification of 6,11-Dihydro-5H-dibenzo[b,E]azepine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 6,11-Dihydro-5H-dibenzo[b,E]azepine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification methods for this compound and its derivatives are recrystallization and column chromatography. Recrystallization is effective for removing minor impurities if a suitable solvent is found, while column chromatography is better for separating the product from significant amounts of impurities with different polarities.[1][2] In some instances, the product is first isolated as a syrup and then crystallized, potentially through salt formation with a mineral or organic acid.[3]

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: For dibenzo[b,f]azepine derivatives, which are structurally similar, solvents like isopropyl alcohol have been used effectively.[2] Another approach for a related compound involved purification using a mixture of toluene and DMF.[4] For derivatives of this compound, washing the crystalline cake with cooled methanol has been reported.[3] A good starting point for solvent screening would include alcohols (methanol, ethanol, isopropanol), esters (ethyl acetate), and hydrocarbon solvents (heptane, toluene), or mixtures thereof.

Q3: What are the typical conditions for column chromatography of this compound?

A3: Silica gel is the most common stationary phase for the column chromatography of dibenzoazepine derivatives.[1] A typical mobile phase would be a mixture of a non-polar solvent like petroleum ether or hexane and a more polar solvent such as diethyl ether or ethyl acetate.[1] The optimal solvent ratio will depend on the specific impurities present in the crude material and should be determined by thin-layer chromatography (TLC) analysis beforehand.

Q4: How can I monitor the purity of this compound during purification?

A4: Thin-layer chromatography (TLC) is a quick and effective method to monitor the progress of a purification.[1] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method. Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for confirming the structure and assessing the purity of the final product.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Suggested Solution
Product oils out instead of crystallizing. The solvent is too non-polar for the product at the crystallization temperature, or the product is melting.Add a more polar co-solvent dropwise until the solution becomes slightly cloudy, then cool slowly. Alternatively, try a different solvent system.
Poor recovery of the product. The product is too soluble in the chosen solvent, even at low temperatures. The volume of solvent used was excessive.Reduce the amount of solvent used to dissolve the crude product. Try a solvent in which the product has lower solubility. Place the crystallization flask in an ice bath or freezer to maximize precipitation.
No crystals form upon cooling. The solution is not supersaturated, or the product is highly soluble. Nucleation is inhibited.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product. If crystals still do not form, slowly evaporate some of the solvent to increase the concentration. Consider using a different solvent or a solvent mixture.
Product purity does not improve significantly. The chosen solvent does not effectively differentiate between the product and the impurity in terms of solubility. The impurity may have co-crystallized with the product.Select a different recrystallization solvent or a multi-solvent system. A second recrystallization may be necessary. If impurities persist, consider an alternative purification method like column chromatography.
Column Chromatography Issues
Problem Possible Cause Suggested Solution
Poor separation of product and impurities (overlapping spots on TLC). The chosen mobile phase does not have the optimal polarity to resolve the compounds.Systematically vary the polarity of the eluent. A shallower gradient of the more polar solvent might be necessary. Consider using a different solvent system (e.g., dichloromethane/methanol instead of hexane/ethyl acetate).
Product does not elute from the column. The mobile phase is not polar enough to move the product through the stationary phase.Gradually increase the polarity of the mobile phase. A step gradient or a continuous gradient might be required.
Streaking of the product on the TLC plate and column. The compound may be acidic or basic and is interacting with the silica gel. The sample may be overloaded.Add a small amount of a modifier to the mobile phase (e.g., 0.1-1% triethylamine for basic compounds or acetic acid for acidic compounds). Ensure the sample is not loaded in a solvent that is much more polar than the mobile phase. Reduce the amount of sample loaded onto the column.
Low yield after chromatography. The product may have degraded on the silica gel. The product may be retained on the column.Deactivate the silica gel by adding a small percentage of water or triethylamine before packing the column. Ensure complete elution by flushing the column with a highly polar solvent at the end of the run.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a chosen solvent at its boiling point. A suitable solvent will dissolve the compound when hot but not at room temperature or below.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the selected hot solvent to completely dissolve it.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

General Column Chromatography Protocol
  • TLC Analysis: Determine the appropriate mobile phase by running TLC plates of the crude material in various solvent mixtures (e.g., different ratios of hexane:ethyl acetate). The ideal solvent system should give the product an Rf value of approximately 0.2-0.4 and good separation from impurities.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase as a slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading") and add this to the top of the column.

  • Elution: Run the mobile phase through the column and collect fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

PurificationWorkflow Crude Crude Product (this compound) Recrystallization Recrystallization Crude->Recrystallization High Purity Crude ColumnChromatography Column Chromatography Crude->ColumnChromatography Low Purity Crude/ Complex Mixture PureProduct Pure Product Recrystallization->PureProduct Waste Impurities in Mother Liquor/Fractions Recrystallization->Waste ColumnChromatography->PureProduct ColumnChromatography->Waste

Caption: General purification workflow for this compound.

TroubleshootingRecrystallization Start Attempt Recrystallization OilingOut Product Oils Out? Start->OilingOut NoCrystals No Crystals Form? OilingOut->NoCrystals No AddPolarSolvent Add Polar Co-solvent/ Change Solvent OilingOut->AddPolarSolvent Yes PoorRecovery Poor Recovery? NoCrystals->PoorRecovery No InduceCrystallization Scratch Flask/ Add Seed Crystal/ Concentrate Solution NoCrystals->InduceCrystallization Yes Success Successful Crystallization PoorRecovery->Success No ReduceSolvent Use Less Solvent/ Change Solvent PoorRecovery->ReduceSolvent Yes AddPolarSolvent->Start InduceCrystallization->Start ReduceSolvent->Start

Caption: Troubleshooting logic for recrystallization issues.

References

Technical Support Center: Friedel-Crafts Cyclization of N-Benzylanilines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the intramolecular Friedel-Crafts cyclization of N-benzylanilines. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals improve reaction yields and overcome common experimental challenges in the synthesis of tetrahydroquinolines and related heterocyclic scaffolds.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in the Friedel-Crafts cyclization of N-benzylanilines?

The most frequent cause of low yield is the deactivation of the aniline ring. The lone pair of electrons on the aniline nitrogen can coordinate with the Lewis acid catalyst. This interaction places a positive charge on or near the nitrogen atom, which strongly deactivates the aromatic ring towards the necessary electrophilic attack, thereby inhibiting the cyclization.[1][2][3] Protecting the aniline nitrogen is a common strategy to mitigate this issue.[1][4]

Q2: How do substituents on the aromatic rings affect the reaction outcome?

Substituents play a critical role in the success of the cyclization:

  • Electron-Donating Groups (EDGs) on the aniline ring (e.g., methoxy, alkyl groups) increase the nucleophilicity of the ring, making it more reactive and generally leading to higher yields.

  • Electron-Withdrawing Groups (EWGs) on the aniline ring (e.g., nitro, cyano, carbonyl groups) deactivate the ring, making the reaction significantly more difficult or preventing it altogether.[5][6]

  • Substituents on the Benzyl Ring can influence the stability of the carbocation intermediate formed during the reaction, but the electronic nature of the aniline ring is typically the dominant factor.

Q3: Is it necessary to protect the aniline nitrogen before cyclization?

While not always mandatory, protecting the aniline nitrogen is a highly recommended strategy to improve yields. Unprotected anilines can directly inhibit the catalyst, leading to poor results.[1] Acetylation is a common protection strategy that has been shown to facilitate facile ring closure, with subsequent deprotection yielding the desired product.[1][4]

Q4: What are the most common side reactions and byproducts?

Besides recovering unreacted starting material, common side reactions include:

  • N-Alkylation: The Lewis acid can promote further reaction on the nitrogen, leading to N,N-dibenzyl products, especially if the reaction is not truly intramolecular.[7]

  • Polymerization: Under harsh conditions (e.g., high temperatures or high catalyst concentrations), acid-catalyzed polymerization of the starting material or product can occur.

  • Rearrangements: While less common in intramolecular cyclizations that form stable 5- or 6-membered rings, carbocation rearrangements can occur in intermolecular Friedel-Crafts alkylations and should not be entirely ruled out.[8][9]

Troubleshooting Guides

Problem 1: No Reaction or Very Low Conversion of Starting Material

Q: My reaction is not proceeding, and I'm recovering most of my starting material. What are the first things I should check?

A: When facing low or no conversion, a systematic review of your reagents and reaction setup is crucial. The primary suspects are catalyst inactivity, suboptimal reaction conditions, or a deactivated substrate. Follow this workflow to diagnose the issue.

G start Low Yield / No Conversion reagents 1. Verify Reagent & Catalyst Quality start->reagents conditions 2. Review Reaction Conditions start->conditions substrate 3. Evaluate Substrate Reactivity start->substrate reagent_check1 Is the Lewis Acid fresh and anhydrous? (e.g., AlCl₃ is highly hygroscopic) reagents->reagent_check1 Catalyst Inactivity? reagent_check2 Are solvents strictly anhydrous? reagents->reagent_check2 condition_check1 Is the temperature optimal? (Try screening from 0°C to reflux) conditions->condition_check1 Suboptimal Temp? condition_check2 Is catalyst stoichiometry sufficient? (Ketone products can sequester Lewis Acids) conditions->condition_check2 Insufficient Catalyst? substrate_check1 Is the aniline ring deactivated? (Contains EWGs? Unprotected Nitrogen?) substrate->substrate_check1 Deactivated Ring? solution Improved Yield reagent_check1->solution reagent_check2->solution condition_check1->solution condition_check2->solution substrate_check2 Consider N-protection strategy (e.g., Acetylation) substrate_check1->substrate_check2 substrate_check2->solution

Caption: A stepwise workflow for troubleshooting low conversion.

Problem 2: The Reaction Works, but the Yield is Consistently Poor

Q: I can isolate my desired tetrahydroquinoline, but my yields are stuck below 30%. How can I optimize the reaction for a better yield?

A: Low but consistent yields indicate that the reaction pathway is viable but requires optimization. The choice of Lewis acid and reaction conditions are the most impactful variables to screen.

Optimization Strategy:

  • Lewis Acid Screening: The strength of the Lewis acid is critical. A catalyst that is too weak may not promote the reaction, while one that is too strong can lead to side products. A screening of various Lewis acids is the best approach.

  • Solvent and Temperature: These parameters are often linked. Non-polar solvents like dichloromethane (CH₂Cl₂) or polar aprotic solvents can be effective. Temperature should be optimized to provide enough energy for cyclization without causing decomposition.

  • Stoichiometry: For some Friedel-Crafts reactions, more than a stoichiometric amount of the Lewis acid is required because the product can form a stable complex with the catalyst, effectively removing it from the reaction cycle.[10]

Table 1: Comparison of Lewis Acids in a Model Prins/Friedel-Crafts Cyclization [11] Reaction of 2-(2-vinylphenyl)acetaldehyde derivative with veratrole at 0°C in CH₂Cl₂ for 2 hours.

EntryLewis Acid (1.1 eq)Yield (%)Notes
1AlCl₃50Moderate yield.
2Et₂AlCl55Slightly improved yield over AlCl₃.
3AlMe₃0Competing reduction of the aldehyde was the major pathway.
4In(OTf)₃0Too weak to induce cyclization under these conditions.
5FeCl₃52Yield similar to AlCl₃.
6BF₃·Et₂O75Highest yield in this screening.

This data, while from a related cascade reaction, illustrates the profound impact of the Lewis acid choice on product yield.

Problem 3: I am observing the formation of multiple unidentified products.

Q: My TLC plate shows multiple spots, and purification is difficult. What is causing this complex mixture, and how can I improve selectivity?

A: The formation of multiple products suggests a lack of selectivity, which can be caused by overly harsh conditions or competing reaction pathways.

G Start N-Benzylaniline (Starting Material) Intermediate Carbocation Intermediate Start->Intermediate Lewis Acid (e.g., BF₃·Et₂O) Side1 Side Product (N-Alkylation) Start->Side1 Intermolecular Attack (Bad) Side2 Catalyst Sequestration (Deactivation) Start->Side2 N-Coordination (Inhibits Reaction) Desired Desired Product (C-Alkylation / Cyclization) Intermediate->Desired Intramolecular Attack (Good)

Caption: Key reaction pathways in the cyclization of N-benzylanilines.

To improve selectivity:

  • Lower the Temperature: Running the reaction at 0°C or even lower can often suppress side reactions, which may have higher activation energies than the desired cyclization.

  • Change the Lewis Acid: Switch to a milder Lewis acid (see Table 1) that may favor the desired pathway. For example, if AlCl₃ is giving a mixture, BF₃·Et₂O might be a better choice.[11]

  • Protect the Nitrogen: As mentioned, protecting the aniline nitrogen with a group like acetyl will prevent both N-alkylation and catalyst sequestration at the nitrogen, channeling the reaction towards the desired C-alkylation.[1][4]

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Cyclization of an N-Benzylaniline Derivative

This protocol is a representative starting point based on similar intramolecular Friedel-Crafts reactions and should be optimized for specific substrates.[11]

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the N-benzylaniline substrate (1.0 eq).

  • Solvent: Dissolve the substrate in anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.

  • Catalyst Addition: Add the Lewis acid (e.g., BF₃·Et₂O, 1.1 to 1.5 eq) dropwise to the stirred solution over 15 minutes.

  • Reaction: Allow the reaction to stir at 0°C or let it warm to room temperature. Monitor the progress by Thin Layer Chromatography (TLC). Typical reaction times can range from 2 to 24 hours.

  • Quenching: Once the reaction is complete, slowly pour the mixture into a beaker of crushed ice and water to quench the reaction and decompose the Lewis acid complex.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the final product.

Protocol 2: N-Acetylation Followed by Cyclization [1][4]

This two-step procedure is effective for substrates that are unreactive or give low yields due to the unprotected aniline nitrogen.

Step A: N-Acetylation

  • In a round-bottom flask, dissolve the N-benzylaniline (1.0 eq) in a suitable solvent.

  • Add acetic anhydride (1.2 eq) to the solution.

  • Reflux the mixture for 30 minutes to 1 hour. Monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture, pour it into water, and extract the N-acetylated product. Purify as necessary.

Step B: Cyclization

  • Take the purified N-acetyl-N-benzylaniline from Step A.

  • Follow the procedure outlined in Protocol 1 , using the acetylated substrate. The acetyl group increases the viability of the ring closure.

  • After purification, the resulting product will be an N-acetylated tetrahydroquinoline, which can be deprotected if required.

References

"stability issues of 6,11-Dihydro-5H-dibenzo[b,E]azepine in solution"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability data for 6,11-Dihydro-5H-dibenzo[b,e]azepine in various solutions is not extensively documented in publicly available literature. This guide provides troubleshooting advice and experimental protocols based on general chemical principles and data from structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound in solution?

While specific degradation pathways are not fully elucidated, potential routes based on its chemical structure include:

  • Oxidation: The benzylic amine and the dihydro bridge are susceptible to oxidation, which could lead to the formation of iminostilbene and other oxidized species. This can be catalyzed by light, heat, or the presence of oxidizing agents.

  • Photodegradation: Compounds with aromatic systems can be sensitive to UV light, leading to complex degradation pathways.

  • Acid/Base Instability: Extreme pH conditions may affect the stability of the azepine ring and the amine functionality.

Q2: What factors can influence the stability of this compound solutions?

Several factors can impact the stability of your solution:

  • Solvent: The choice of solvent can affect solubility and stability. Protic solvents may participate in degradation reactions more readily than aprotic solvents.

  • pH: Highly acidic or basic conditions should be avoided unless required for a specific reaction.

  • Temperature: Elevated temperatures can accelerate degradation.

  • Light Exposure: Exposure to UV or even ambient light can induce photodegradation.

  • Atmosphere: The presence of oxygen can promote oxidation.

Q3: How can I assess the stability of my this compound solution?

Regularly assessing the purity and concentration of your solution is crucial. Recommended analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): An effective method to monitor the concentration of the parent compound and detect the appearance of degradation products over time.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the mass of potential degradation products, providing clues to their structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to detect structural changes in the molecule, although it is less sensitive for detecting low-level impurities compared to HPLC.

Q4: What are the common signs of degradation?

Be observant of the following changes in your solution:

  • Color Change: A change in the color of the solution (e.g., turning yellow or brown) can indicate the formation of chromophoric degradation products.

  • Precipitation: The formation of a precipitate may indicate that the compound is degrading into less soluble products or that its own solubility has decreased due to changes in the solution.

  • Appearance of New Peaks in Chromatograms: The emergence of new peaks in your HPLC or LC-MS chromatograms is a clear indicator of degradation.

Q5: How should I prepare and store solutions of this compound to maximize stability?

For optimal stability, adhere to the following best practices:

  • Use High-Purity Solvents: Solvents should be of high purity and degassed if necessary to remove dissolved oxygen.

  • Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.

  • Control Temperature: Store solutions at recommended low temperatures (e.g., 2-8 °C or -20 °C), and minimize the time solutions are kept at room temperature.

  • Inert Atmosphere: For long-term storage, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon).

  • Prepare Fresh Solutions: Whenever possible, prepare solutions fresh for each experiment to avoid issues with long-term stability.

Troubleshooting Guides

Issue 1: Unexpected Experimental Results or Poor Reproducibility

If you are experiencing inconsistent results, consider the stability of your this compound solution as a potential cause.

A Inconsistent Experimental Results B Check Solution Age and Storage Conditions A->B C Analyze Solution by HPLC (Compare to a fresh standard) B->C D Significant Degradation (>5%)? C->D E Prepare Fresh Solution and Re-run Experiment D->E Yes F Review Other Experimental Parameters D->F No G Problem Solved E->G H Problem Persists F->H

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Visible Changes in the Solution (Color Change, Precipitation)

Visible changes in your solution are a strong indication of instability.

A Visible Change in Solution (Color, Precipitate) B Filter an Aliquot (if precipitate is present) A->B C Analyze Filtrate and a Fresh Solution by LC-MS A->C No Precipitate B->C D Identify Degradation Products C->D E Optimize Storage Conditions (Light, Temp, Atmosphere) D->E F Discard Old Solution E->F

Caption: Investigating visible changes in the solution.

Proposed Experimental Protocol for Stability Assessment

This protocol provides a framework for conducting a preliminary stability study of this compound in a specific solvent and under defined conditions.

cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis A Prepare a Stock Solution of This compound in the desired solvent B Divide the stock solution into multiple aliquots in amber vials A->B C1 Condition 1: Room Temp, Ambient Light B->C1 C2 Condition 2: Room Temp, Dark B->C2 C3 Condition 3: 4°C, Dark B->C3 C4 Condition 4: -20°C, Dark B->C4 D Analyze an aliquot from each condition by HPLC at T=0 C1->D C2->D C3->D C4->D E Analyze aliquots at subsequent time points (e.g., 24h, 48h, 1 week) D->E F Calculate the percentage of remaining parent compound and the area of degradation peaks E->F

Caption: Experimental workflow for a stability study.

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve it in a high-purity solvent (e.g., DMSO, Ethanol, Acetonitrile) to a final concentration of 1 mg/mL.

    • Vortex or sonicate until fully dissolved.

  • Sample Aliquoting and Storage:

    • Dispense the stock solution into multiple amber HPLC vials.

    • Store the vials under different conditions (e.g., room temperature with light exposure, room temperature in the dark, 4°C, -20°C).

  • HPLC Analysis:

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point.

    • Column: A C18 reverse-phase column is typically suitable.

    • Detection: UV detection at a wavelength where the compound has maximum absorbance.

    • Injection Volume: 10 µL.

    • Flow Rate: 1 mL/min.

  • Time Points:

    • Analyze one vial from each storage condition at T=0 (immediately after preparation).

    • Analyze subsequent vials at predetermined time points (e.g., 6 hours, 24 hours, 3 days, 1 week).

  • Data Analysis:

    • Determine the peak area of the this compound at each time point.

    • Calculate the percentage of the compound remaining relative to the T=0 sample.

    • Monitor the appearance and growth of any new peaks, which indicate degradation products.

Data Presentation

Use the following table to record and compare your stability data.

Storage ConditionTime PointParent Compound Peak Area% RemainingDegradation Product(s) Peak Area
Room Temp, LightT=0100%0
24h
1 week
Room Temp, DarkT=0100%0
24h
1 week
4°C, DarkT=0100%0
24h
1 week
-20°C, DarkT=0100%0
24h
1 week

By systematically investigating the stability of this compound under your specific experimental conditions, you can ensure the reliability and reproducibility of your research.

"troubleshooting low yields in intramolecular Buchwald-Hartwig coupling"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yields in intramolecular Buchwald-Hartwig coupling reactions. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Low yields in intramolecular Buchwald-Hartwig cyclization can stem from several factors. This guide provides a systematic approach to identifying and resolving common issues.

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process for troubleshooting low yields.

start Low Yield Observed reagent_purity Verify Reagent & Solvent Purity/ Anhydrous Conditions start->reagent_purity catalyst_system Evaluate Catalyst System (Pd Source & Ligand) reagent_purity->catalyst_system If purity is confirmed success Improved Yield reagent_purity->success If impurity was the issue base_selection Optimize Base catalyst_system->base_selection If catalyst is appropriate catalyst_system->success If new catalyst works solvent_choice Screen Solvents base_selection->solvent_choice If base is optimized base_selection->success If new base works reaction_conditions Adjust Reaction Conditions (Temperature, Time, Concentration) solvent_choice->reaction_conditions If solvent is suitable solvent_choice->success If new solvent works substrate_issues Investigate Substrate Reactivity reaction_conditions->substrate_issues If conditions are optimized reaction_conditions->success If new conditions work substrate_issues->success If substrate is compatible

Caption: A logical workflow for troubleshooting low yields in intramolecular Buchwald-Hartwig reactions.

Frequently Asked Questions (FAQs)

Catalyst System

Q1: My yield is low. Could the palladium source or ligand be the problem?

A1: Absolutely. The choice of the palladium source and, most critically, the ligand is paramount for a successful intramolecular Buchwald-Hartwig reaction. Different generations of catalysts and ligands have been developed to address various substrates.[1]

  • Palladium Source: While Pd(OAc)₂ and Pd₂(dba)₃ are common, they require in situ reduction to the active Pd(0) species.[2] Pre-catalysts, which are already in the Pd(0) state or readily generate it, can be more efficient and give more reproducible results.[2]

  • Ligand Selection: The ligand stabilizes the palladium center and facilitates the catalytic cycle. The choice of ligand is highly dependent on the nature of the amine and the aryl halide. For intramolecular reactions, sterically hindered biarylphosphine ligands are often effective.[1] The appropriate ligand is largely determined by the class of the nucleophile (e.g., primary vs. secondary amine).[2]

Q2: How do I choose the right ligand for my specific intramolecular cyclization?

A2: Ligand selection is often substrate-dependent. It is advisable to screen a variety of ligands. For intramolecular coupling of aryl bromides with amines that have stereocenters, ligands like (P(o-tolyl)₃) have been shown to produce products with high enantiopurity.[3] For challenging substrates, bulky electron-rich phosphine ligands have demonstrated remarkable activity.[1]

Q3: What is a typical catalyst loading, and can it affect my yield?

A3: Typical catalyst loadings for Buchwald-Hartwig reactions are relatively low, often around 1-2 mol%.[3] However, for challenging or slow reactions, increasing the catalyst loading to 5-10% might be necessary.[2] Conversely, for highly efficient systems, catalyst loadings can be as low as 10 ppm.[4] If you are experiencing low yields, a modest increase in catalyst loading is a reasonable troubleshooting step.

Reaction Conditions

Q4: I am observing significant starting material decomposition. What could be the cause?

A4: Decomposition of starting materials can often be attributed to the choice of base or high reaction temperatures. Strong bases like sodium tert-butoxide (NaOtBu) can be incompatible with sensitive functional groups on the substrate.[3] Consider switching to a weaker base or lowering the reaction temperature.

Q5: What is the optimal reaction temperature?

A5: Typical reaction temperatures for Buchwald-Hartwig couplings are between 80-100 °C.[2] However, the optimal temperature is a balance. Thermally sensitive substrates may require lower temperatures, which might necessitate the use of a stronger base.[2] Conversely, less reactive substrates, such as aryl chlorides, may require higher temperatures to facilitate oxidative addition.[5]

Q6: Can the choice of base significantly impact the yield?

A6: Yes, the base plays a crucial role in the deprotonation of the amine and regeneration of the catalyst.[6] The effectiveness of a base is highly context-dependent.[7]

  • Strong Bases: Sodium tert-butoxide (NaOtBu) and lithium hexamethyldisilazide (LHMDS) are commonly used strong bases that often lead to high reaction rates.[2][3] However, they can be incompatible with base-sensitive functional groups like esters and nitro groups.[3]

  • Weaker Bases: For substrates with sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are better alternatives, although they may require higher reaction temperatures.[8]

  • Solubility: The solubility of the base is also a critical factor.[2] Insoluble inorganic bases can lead to reproducibility issues. In such cases, fine grinding of the base or vigorous stirring can be beneficial.[2] Using a combination of an inorganic base with a soluble organic base like DBU can also be an effective strategy.[2][9]

Q7: Which solvent should I use for my intramolecular Buchwald-Hartwig reaction?

A7: The solvent's primary role is to dissolve the reactants and the base.[10] Common solvents include toluene, dioxane, THF, and t-butanol.[3][11] Toluene is often favored for reactions involving aryl iodides to mitigate iodide inhibition.[3] Dioxane has also been found to be a good choice for some cyclization reactions.[11] It is important to use anhydrous solvents, as water can interfere with the reaction, although in some cases, a small amount of water can aid in the reduction of Pd(II) to Pd(0).[3]

Substrates

Q8: My substrate is an aryl chloride, and the reaction is not working. What can I do?

A8: Aryl chlorides are generally less reactive than aryl bromides and iodides in Buchwald-Hartwig couplings due to the strength of the C-Cl bond, making oxidative addition more difficult.[5] To improve the yield with aryl chlorides, you may need to:

  • Use more electron-rich and bulky phosphine ligands.

  • Increase the reaction temperature.

  • Use a higher catalyst loading.

It is worth noting that aryl iodides can sometimes be challenging substrates as the iodide formed can inhibit the catalyst.[2]

Q9: Could impurities in my starting material be the cause of low yield?

A9: Yes, impurities in the starting material can significantly impact the reaction. Functional groups like azo compounds can poison the catalyst.[3] It is crucial to use highly purified substrates. Recrystallization or column chromatography of the starting materials is recommended if purity is a concern.

Quantitative Data Summary

The following tables summarize the effects of various parameters on the yield of Buchwald-Hartwig reactions based on literature data.

Table 1: Effect of Ligand on Yield

EntryLigandSubstrateYield (%)Reference
1P(o-tolyl)₃Aryl bromide + primary amineHigh[3]
2BINAPAryl iodide + primary amineHigh[1]
3XPhosBenzyl protected benzimidazole91[8]
4RuPhosSecondary aminesGood[3]

Table 2: Effect of Base on Yield

EntryBaseSubstrate CompatibilityNotesReference
1NaOtBuNot for base-sensitive groupsPermits highest reaction rates[3]
2LHMDSGood for protic functional groupsAir-sensitive solid[3]
3Cs₂CO₃Good for base-sensitive groupsMay require higher temperatures[8]
4K₃PO₄Good for base-sensitive groupsWeaker base[10]

Table 3: Effect of Solvent on Cyclization

EntrySolventObservationReference
1TolueneFavored for aryl iodides[3]
2DioxaneBetter choice for some cyclizations[11]
3THFCommon aprotic solvent[3]
4t-BuOHProtic solvent option[3]

Experimental Protocols

General Protocol for a Trial Intramolecular Buchwald-Hartwig Reaction

This protocol provides a starting point for optimizing your reaction.

  • Preparation:

    • Dry all glassware in an oven at >100 °C overnight and cool under a stream of dry nitrogen or argon.

    • Ensure all solvents are anhydrous and degassed.

    • Use purified starting materials.

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol%).

    • Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

    • Stir the mixture at room temperature for 10-15 minutes to allow for pre-formation of the catalyst complex.

    • Add the aryl halide substrate (1.0 equiv) and the base (e.g., NaOtBu, 1.2-2.0 equiv).

    • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride or water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol for Screening Reaction Conditions

When troubleshooting, it is often efficient to screen multiple conditions in parallel.

  • Array Setup: Use a parallel synthesis block or multiple small reaction vials.

  • Parameter Variation: Systematically vary one parameter at a time (e.g., ligand, base, solvent, temperature) while keeping others constant.

  • Analysis: After a set reaction time, analyze a small aliquot from each reaction by LC-MS or GC-MS to determine the relative conversion to the desired product.

  • Optimization: Based on the screening results, select the most promising conditions for a larger-scale reaction.

Visualizations

Catalytic Cycle of the Buchwald-Hartwig Amination

The following diagram illustrates the generally accepted mechanism for the Buchwald-Hartwig amination.

Pd(0)L_n Pd(0)L_n Oxidative\nAddition\nComplex Oxidative Addition Complex Pd(0)L_n->Oxidative\nAddition\nComplex Ar-X Amine\nCoordination Amine Coordination Oxidative\nAddition\nComplex->Amine\nCoordination R-NH-R' Palladium\nAmido\nComplex Palladium Amido Complex Amine\nCoordination->Palladium\nAmido\nComplex Base, -H-Base+ Product Product Palladium\nAmido\nComplex->Product Reductive Elimination Product->Pd(0)L_n Catalyst Regeneration

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.[1][2][6]

References

Technical Support Center: Separation of Dibenzo[b,e]azepines and Dibenzo[b,f]azocines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the separation of 6,11-dihydrodibenzo[b,e]azepines and dibenzo[b,f]azocines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of these compounds.

Frequently Asked Questions (FAQs)

Q1: My synthesis produced a mixture of 6,11-dihydrodibenzo[b,e]azepine and dibenzo[b,f]azocine. What is the best way to separate them?

A1: The optimal separation method depends on the specific substitution patterns of your compounds and the scale of your experiment. The two primary methods for separating these structurally similar compounds are column chromatography and fractional crystallization. For small-scale purifications and for separating compounds with very similar polarities, High-Performance Liquid Chromatography (HPLC) is often the most effective method.

Q2: What are the key structural differences between 6,11-dihydrodibenzo[b,e]azepines and dibenzo[b,f]azocines that I can exploit for separation?

A2: The primary difference lies in the central ring structure. 6,11-dihydrodibenzo[b,e]azepines contain a seven-membered azepine ring, while dibenzo[b,f]azocines have an eight-membered azocine ring. This difference in ring size and conformation can lead to subtle variations in polarity, solubility, and crystal packing, which can be exploited for chromatographic and crystallographic separation.

Q3: Can I use recrystallization to separate the two compounds?

A3: Yes, fractional crystallization can be an effective method, particularly for larger scale purifications if the two compounds have sufficiently different solubilities in a given solvent system. Success often depends on careful solvent selection and optimization of crystallization conditions. It may require some initial screening to find a solvent that selectively crystallizes one compound while leaving the other in the mother liquor.

Troubleshooting Guides

Column Chromatography

Issue: Poor separation of the two compounds on a silica gel column.

Possible Causes & Solutions:

  • Inappropriate Solvent System: The polarity of the eluent may not be optimal for resolving the two closely related compounds.

    • Solution: Perform thin-layer chromatography (TLC) screening with a variety of solvent systems of differing polarities. Consider using a shallow gradient elution, starting with a non-polar solvent and gradually increasing the polarity. Hexane/ethyl acetate or dichloromethane/methanol are common starting points.

  • Column Overloading: Applying too much sample to the column can lead to broad peaks and poor resolution.

    • Solution: Reduce the amount of crude material loaded onto the column. As a general rule, the sample load should be 1-5% of the mass of the stationary phase.

  • Incorrect Stationary Phase: Standard silica gel may not be the ideal stationary phase for your specific derivatives.

    • Solution: Consider using alternative stationary phases such as alumina (basic or neutral) or reverse-phase silica (C18).

Experimental Protocol: Column Chromatography Separation

  • TLC Analysis: Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane). Spot the solution on a silica gel TLC plate and develop it with various solvent systems (e.g., different ratios of hexane:ethyl acetate). Visualize the spots under UV light to identify a solvent system that gives good separation between the two compounds (difference in Rf values).

  • Column Packing: Prepare a glass column with a slurry of silica gel in the initial, least polar eluent identified from the TLC analysis.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of the appropriate solvent and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the prepared column.

  • Elution: Begin eluting the column with the starting solvent system. Collect fractions and monitor the elution by TLC. If a gradient is required, gradually increase the polarity of the eluent.

  • Analysis: Combine the fractions containing the pure compounds, as determined by TLC, and remove the solvent under reduced pressure.

High-Performance Liquid Chromatography (HPLC)

Issue: Co-elution of peaks in HPLC.

Possible Causes & Solutions:

  • Suboptimal Mobile Phase: The mobile phase composition may not be adequate to resolve the two compounds.

    • Solution: Optimize the mobile phase. For reverse-phase HPLC, this typically involves adjusting the ratio of water (often with an additive like formic acid or ammonium formate) and an organic solvent like acetonitrile or methanol.[1][2] A shallow gradient may be necessary.

  • Incorrect Column Chemistry: The stationary phase of the column may not be providing sufficient selectivity.

    • Solution: Screen different column chemistries. A biphenyl or phenyl-hexyl stationary phase can provide different selectivity for aromatic compounds compared to a standard C18 column.

  • Temperature Effects: Column temperature can influence retention times and selectivity.

    • Solution: If your HPLC system has a column oven, try varying the temperature (e.g., 30°C, 40°C, 50°C) to see if it improves resolution.

Data Presentation: HPLC Method Parameters for Tricyclic Antidepressants (Analogous Compounds)

ParameterCondition
Column Allure Biphenyl, 100 x 3.2 mm, 5-μm
Mobile Phase 20 mM Ammonium Formate : Methanol (20:80 v/v)
Flow Rate 0.5 mL/min
Detection MS/MS (Positive Ionization Mode)

This table is based on a method for analogous tricyclic antidepressants and may serve as a starting point for method development.[2]

Fractional Crystallization

Issue: Both compounds crystallize out together.

Possible Causes & Solutions:

  • Inappropriate Solvent: The chosen solvent may not have a significant enough solubility difference for the two compounds at different temperatures.

    • Solution: Screen a variety of solvents with different polarities (e.g., isopropanol, ethanol, ethyl acetate, acetonitrile). The ideal solvent will dissolve both compounds at elevated temperatures but will be a poor solvent for one of the compounds at room temperature or below.

  • Cooling Rate is Too Fast: Rapid cooling can lead to the co-precipitation of impurities.

    • Solution: Allow the saturated solution to cool slowly to room temperature, and then gradually cool it further in a refrigerator or freezer. Slow cooling promotes the formation of purer crystals.

  • Supersaturation is Too High: A highly concentrated solution can cause both compounds to crash out of solution.

    • Solution: Use a slightly larger volume of solvent to ensure that the solution is not overly saturated at the higher temperature.

Experimental Protocol: Fractional Crystallization

  • Solvent Screening: In small test tubes, dissolve a small amount of the mixture in different solvents at their boiling points to create saturated solutions. Observe which solvent allows for the formation of crystals of one compound upon cooling, while the other remains in solution.

  • Dissolution: Dissolve the crude mixture in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with filter paper.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath or refrigerator may be necessary.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of the cold solvent.

  • Analysis: Analyze the purity of the crystals and the mother liquor by TLC or HPLC to determine the effectiveness of the separation. Repeat the process if necessary.

Visualizations

Separation_Workflow cluster_synthesis Synthesis cluster_separation Separation Strategy cluster_analysis Purity Analysis cluster_products Pure Products synthesis Concurrent Formation of 6,11-dihydrodibenzo[b,e]azepine and dibenzo[b,f]azocine chromatography Column Chromatography synthesis->chromatography Crude Mixture crystallization Fractional Crystallization synthesis->crystallization Crude Mixture hplc Preparative HPLC synthesis->hplc Crude Mixture tlc TLC chromatography->tlc Fraction Monitoring hplc_analysis Analytical HPLC crystallization->hplc_analysis Purity Check hplc->hplc_analysis Fraction Analysis tlc->chromatography Optimization product1 Pure 6,11-dihydrodibenzo[b,e]azepine hplc_analysis->product1 Characterization product2 Pure dibenzo[b,f]azocine hplc_analysis->product2 Characterization nmr NMR Spectroscopy nmr->product1 Structural Confirmation nmr->product2 Structural Confirmation Troubleshooting_Logic cluster_problem Problem Identification cluster_chromatography Chromatography Troubleshooting cluster_crystallization Crystallization Troubleshooting poor_separation Poor Separation/ Co-elution solvent_system Optimize Solvent System poor_separation->solvent_system Is eluent optimal? loading Reduce Column Loading poor_separation->loading Is column overloaded? stationary_phase Change Stationary Phase poor_separation->stationary_phase Is stationary phase appropriate? solvent_choice Screen Different Solvents poor_separation->solvent_choice Is solvent selective? cooling_rate Slow Down Cooling Rate poor_separation->cooling_rate Is cooling too fast? concentration Adjust Concentration poor_separation->concentration Is solution too concentrated? solvent_system->poor_separation Re-evaluate loading->poor_separation Re-evaluate stationary_phase->poor_separation Re-evaluate solvent_choice->poor_separation Re-evaluate cooling_rate->poor_separation Re-evaluate concentration->poor_separation Re-evaluate

References

Technical Support Center: Overcoming Poor Regioselectivity in the Functionalization of Dibenzo[b,e]azepine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of dibenzo[b,e]azepine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) for controlling regioselectivity in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during the electrophilic substitution and directed functionalization of the dibenzo[b,e]azepine core.

Electrophilic Aromatic Substitution (e.g., Bromination, Friedel-Crafts Acylation)

Q1: I am getting a mixture of regioisomers during the bromination of my N-protected dibenzo[b,e]azepine. How can I improve the regioselectivity?

A1: Poor regioselectivity in electrophilic aromatic substitution on the dibenzo[b,e]azepine scaffold is a common challenge. The two benzene rings have similar electron densities, leading to a mixture of products. Here are some strategies to improve selectivity:

  • Choice of Protecting Group: The nature of the N-protecting group can influence the electron density of the aromatic rings. An electron-withdrawing group, such as an acetyl (-COCH₃) or carbamoyl (-CONH₂) group, can deactivate the entire system, but may offer some subtle directing effects.

  • Reaction Conditions:

    • Solvent: Less polar solvents can sometimes enhance selectivity by favoring the formation of a specific regioisomeric transition state.

    • Temperature: Running the reaction at a lower temperature can increase the kinetic control and favor the formation of the thermodynamically more stable product, which is often a single regioisomer.

    • Brominating Agent: Using a milder brominating agent, such as N-bromosuccinimide (NBS) in the presence of a catalytic amount of acid, may provide better selectivity compared to harsher reagents like liquid bromine.

Troubleshooting Guide: Poor Regioselectivity in Bromination

Issue Possible Cause Suggested Solution
Multiple Isomers Observed Similar reactivity of C2, C4, C8, and C10 positions.1. Protect the amine: Use an N-acetyl or N-carbamoyl group to modulate reactivity. 2. Optimize solvent: Screen solvents of varying polarity (e.g., dichloromethane, carbon tetrachloride, acetic acid). 3. Lower temperature: Perform the reaction at 0°C or below. 4. Use a milder brominating agent: Employ NBS instead of Br₂.
Over-bromination Reaction conditions are too harsh.1. Use a stoichiometric amount of the brominating agent. 2. Reduce the reaction time. 3. Add the brominating agent slowly to the reaction mixture.

Q2: My Friedel-Crafts acylation of N-acetyl-dibenzo[b,e]azepine is giving low yields and a mixture of products. What can I do?

A2: Friedel-Crafts reactions on dibenzo[b,e]azepine are challenging due to the deactivating effect of the lactam carbonyl group and the potential for side reactions. Here's how you can troubleshoot:

  • Catalyst Choice and Amount: A strong Lewis acid like aluminum chloride (AlCl₃) is typically required. Due to the presence of the amide and ketone carbonyls which can coordinate to the Lewis acid, more than a stoichiometric amount of the catalyst is often necessary.

  • Substrate Reactivity: The N-acetyl group is deactivating. If possible, using a less deactivating protecting group that is stable to the reaction conditions could improve yields.

  • Reaction Conditions:

    • Solvent: Anhydrous, non-coordinating solvents like dichloromethane or carbon disulfide are essential.

    • Temperature: Careful temperature control is crucial. Starting at low temperatures (e.g., 0°C) and slowly warming up can help control the reaction.

Troubleshooting Guide: Friedel-Crafts Acylation Issues

Issue Possible Cause Suggested Solution
Low or No Reaction Deactivated aromatic system due to the lactam and N-acetyl groups. Insufficient catalyst activity.1. Use a more reactive acylating agent (e.g., acyl chloride over anhydride). 2. Increase the amount of Lewis acid catalyst (e.g., 1.5-2.0 equivalents of AlCl₃). 3. Ensure strictly anhydrous conditions to prevent catalyst deactivation.
Poor Regioselectivity Similar reactivity of different positions on the aromatic rings.1. Experiment with different Lewis acids (e.g., FeCl₃, ZnCl₂) which may offer different coordination and directing effects. 2. Lowering the reaction temperature may favor one isomer.
Side Product Formation (e.g., de-acetylation) Harsh reaction conditions.1. Use the minimum necessary amount of Lewis acid. 2. Keep the reaction temperature as low as possible. 3. Minimize the reaction time.
Directed Functionalization

Q3: How can I achieve regioselective functionalization at a specific position, for instance, the C4 or C10 position?

A3: For highly regioselective functionalization, directed metalation, particularly directed ortho-lithiation (DoM), is a powerful strategy. This involves using a directing metalation group (DMG) on the nitrogen atom to direct a strong base to deprotonate a specific ortho position.

  • Choice of Directing Group: A suitable DMG is crucial. For the dibenzo[b,e]azepine system, an N-carbamoyl group (e.g., -CON(i-Pr)₂) is a good candidate. This group can chelate to the lithium of the organolithium base, directing deprotonation to the adjacent C4 position.

  • Reaction Conditions:

    • Base: A strong, sterically hindered base like sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi) is typically used.

    • Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are required.

    • Temperature: The lithiation is usually performed at low temperatures (e.g., -78°C) to prevent side reactions.

    • Quenching Electrophile: The resulting aryllithium species can be trapped with a variety of electrophiles (e.g., I₂, DMF for formylation, aldehydes/ketones for alkylation).

Troubleshooting Guide: Directed ortho-Metalation (DoM)

Issue Possible Cause Suggested Solution
No Lithiation Insufficiently strong base. Inactive base.1. Use a stronger organolithium reagent (e.g., t-BuLi instead of n-BuLi). 2. Titrate the organolithium solution to ensure its concentration is accurate. 3. Ensure all glassware and reagents are scrupulously dry.
Lithiation at an Undesired Position Steric hindrance around the target ortho position. Alternative acidic protons.1. Ensure the directing group is correctly installed and is not sterically encumbered. 2. If other acidic protons are present, they may need to be protected.
Low Yield after Quenching Inefficient trapping of the aryllithium. Decomposition of the aryllithium.1. Add the electrophile at low temperature. 2. Ensure the electrophile is sufficiently reactive. 3. Do not allow the reaction to warm up before quenching.
Palladium-Catalyzed C-H Functionalization

Q4: I am attempting a palladium-catalyzed C-H arylation on my dibenzo[b,e]azepine, but I am observing poor regioselectivity. How can I control the position of arylation?

A4: Palladium-catalyzed C-H functionalization is a powerful tool, but controlling regioselectivity on a scaffold with multiple similar C-H bonds can be challenging. The outcome is often influenced by a combination of electronic and steric factors, as well as the specific catalytic system. Based on studies of the analogous dibenzo[b,f]azepine system, the C10 position is often favored.

  • Ligand Choice: The ligand on the palladium catalyst plays a critical role in determining the regioselectivity. Bulky, electron-rich phosphine ligands can influence the steric environment around the metal center, favoring approach to a less hindered C-H bond.

  • Solvent and Base: The solvent and base can affect the aggregation state of the catalyst and the acidity of the C-H bonds, thereby influencing the regioselectivity.

  • Directing Groups: While not always necessary, the installation of a directing group on the nitrogen can enforce a specific cyclometalation pathway, leading to high regioselectivity.

Troubleshooting Guide: Palladium-Catalyzed C-H Arylation

Issue Possible Cause Suggested Solution
Mixture of Arylated Isomers Similar reactivity of multiple C-H bonds.1. Ligand Screening: Systematically screen a variety of phosphine ligands (e.g., bulky biaryl phosphines). 2. Solvent Screening: Evaluate different solvents (e.g., toluene, dioxane, DMA). 3. Base Screening: Test different bases (e.g., K₂CO₃, Cs₂CO₃, KOAc).
Low Reaction Conversion Catalyst deactivation. Insufficiently reactive C-H bond.1. Increase catalyst loading. 2. Use a higher reaction temperature. 3. Ensure anhydrous and anaerobic conditions.
Homocoupling of the Aryl Halide Reductive elimination from the Pd(II) intermediate is faster than C-H activation.1. Lower the concentration of the aryl halide. 2. Use a more electron-rich ligand on the palladium.

Data Presentation

Table 1: Regioselectivity in the Bromination of N-Acetyl-dibenzo[b,f]azepine (Analogous System)

Brominating Agent Solvent Temperature (°C) Major Product Yield (%) Reference
1,3-dibromo-5,5-dimethylhydantoin (DBDMH)MethanolRT10-bromo-11-methoxy~90[Adapted from patent literature]

Table 2: Palladium-Catalyzed C10-Arylation of 5-propyldibenzo[b,f]azepine (Analogous System)

Aryl Bromide Catalyst Ligand Base Solvent Yield (%)
4-tert-butylbromobenzenePd(OAc)₂P(o-tolyl)₃K₂CO₃Toluene85
4-bromotoluenePd(OAc)₂P(o-tolyl)₃K₂CO₃Toluene78
1-bromo-4-methoxybenzenePd(OAc)₂P(o-tolyl)₃K₂CO₃Toluene81

Note: This data highlights the high regioselectivity for the C10 position in a similar scaffold.

Experimental Protocols

Protocol 1: General Procedure for Directed ortho-Lithiation of an N-Carbamoyl Dibenzo[b,e]azepine Derivative (Hypothetical)

This is a generalized protocol based on established DoM principles and should be optimized for the specific substrate.

  • To a solution of N-diisopropylcarbamoyl-dibenzo[b,e]azepine (1.0 eq) in anhydrous THF (0.1 M) under an argon atmosphere at -78°C, add sec-butyllithium (1.2 eq, solution in hexanes) dropwise.

  • Stir the resulting solution at -78°C for 1 hour.

  • Add a solution of the desired electrophile (1.5 eq) in anhydrous THF at -78°C.

  • Continue stirring at -78°C for 2 hours, then allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

experimental_workflow cluster_DoM Directed ortho-Metalation (DoM) Workflow start N-Carbamoyl Dibenzo[b,e]azepine step1 Dissolve in anhydrous THF under Argon start->step1 step2 Cool to -78°C step1->step2 step3 Add s-BuLi dropwise step2->step3 step4 Stir for 1h at -78°C (Formation of Aryllithium) step3->step4 step5 Add Electrophile (e.g., I₂, DMF) step4->step5 step6 Stir for 2h at -78°C step5->step6 step7 Warm to Room Temperature step6->step7 step8 Aqueous Workup step7->step8 end Purified Regioselective Product step8->end troubleshooting_logic cluster_causes Potential Causes cluster_solutions Potential Solutions issue Poor Regioselectivity in Functionalization cause1 Similar Reactivity of Aromatic Positions issue->cause1 cause2 Harsh Reaction Conditions issue->cause2 cause3 Inappropriate Reagents/Catalyst issue->cause3 solution1a Introduce a Directing Group (e.g., N-carbamoyl for DoM) cause1->solution1a solution1b Modify N-Protecting Group cause1->solution1b solution2a Lower Reaction Temperature cause2->solution2a solution2b Optimize Solvent Polarity cause2->solution2b solution3a Screen Ligands (for Pd-catalyzed reactions) cause3->solution3a solution3b Use Milder Reagents (e.g., NBS for bromination) cause3->solution3b

"scale-up considerations for 6,11-Dihydro-5H-dibenzo[b,E]azepine production"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 6,11-Dihydro-5H-dibenzo[b,E]azepine.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound on a laboratory and industrial scale?

A1: The two main synthetic routes for this compound (also known as iminodibenzyl) are the classical thermal cyclization of 2,2'-diaminobibenzyl and modern palladium-catalyzed Buchwald-Hartwig amination. For industrial-scale production, the classical route involving the cyclization of 2,2'-diaminobibenzyl at elevated temperatures, often catalyzed by polyphosphoric acid (PPA), has been a traditional approach.[1] More contemporary industrial methods may leverage variations of metal-catalyzed cyclizations for improved efficiency and milder conditions.

Q2: What are the critical safety considerations when scaling up the synthesis of this compound?

A2: Key safety considerations during scale-up include managing potentially exothermic reactions, especially during cyclization steps.[2] Proper heat management through controlled reagent addition, efficient cooling systems, and real-time temperature monitoring is crucial to prevent thermal runaway.[2] Additionally, handling of hazardous materials such as palladium catalysts and strong bases requires appropriate personal protective equipment (PPE) and containment strategies. A thorough thermal hazard assessment using techniques like Reaction Calorimetry (RC) or Differential Scanning Calorimetry (DSC) is recommended before proceeding to a larger scale.

Q3: How can I control the formation of impurities during the production of this compound?

A3: Impurity control is a critical aspect of pharmaceutical manufacturing.[3][4] Strategies to control impurities include:

  • Starting Material Purity: Ensuring the high purity of starting materials, such as 2,2'-diaminobibenzyl or the precursors for the Buchwald-Hartwig reaction.[4]

  • Process Optimization: Fine-tuning reaction parameters like temperature, pressure, reaction time, and catalyst loading to minimize the formation of side products.[3]

  • In-Process Controls: Monitoring the reaction progress using techniques like HPLC or GC to identify and quantify the formation of impurities at different stages.[5]

  • Purification: Developing robust purification methods, such as crystallization or chromatography, to effectively remove impurities from the final product.[6]

Q4: What is the significance of polymorphism in the final product, and how can it be controlled?

A4: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration for active pharmaceutical ingredients (APIs) as different polymorphs can exhibit varying physical properties, including solubility, stability, and bioavailability. For related compounds like carbamazepine, different polymorphic forms have been extensively studied.[3] Controlling the polymorphic outcome of this compound is crucial for ensuring consistent product quality and performance. Crystallization conditions, such as solvent, temperature, and cooling rate, must be carefully controlled to consistently produce the desired polymorph.

Troubleshooting Guides

Issue 1: Low Yield in Buchwald-Hartwig Amination for Ring Closure

Question: My intramolecular Buchwald-Hartwig amination to form the dibenzo[b,E]azepine ring is resulting in a low yield. What are the potential causes and solutions?

Answer: Low yields in Buchwald-Hartwig amination are a common issue. Several factors can contribute to this problem. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow:

G Start Low Yield Observed Purity Verify Starting Material Purity Start->Purity Catalyst Check Catalyst System (Pd Source & Ligand) Catalyst->Start If inappropriate, screen new systems Base Evaluate Base (Strength & Solubility) Catalyst->Base If appropriate Base->Start If unsuitable, screen new bases Solvent Assess Solvent (Purity & Degassing) Base->Solvent If suitable Solvent->Start If wet/impure, replace/degas Temp Optimize Temperature Solvent->Temp If correct Temp->Start If not optimal, adjust End Yield Improved Temp->End Purity->Start If impure, purify Purity->Catalyst If pure

Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.

Detailed Troubleshooting Steps:

Potential Cause Troubleshooting Action
Inactive Catalyst The active Pd(0) species is sensitive to air and moisture. Ensure all reagents and solvents are rigorously dried and degassed.[7] Consider using a pre-catalyst which can be more reliable than generating the active catalyst in situ.[7]
Inappropriate Ligand The choice of phosphine ligand is critical and substrate-dependent. For sterically hindered substrates, biarylphosphine ligands are often effective.[7] If one ligand is not performing well, screen a variety of ligands (e.g., Xantphos, BINAP).[8][9]
Incorrect Base The strength and solubility of the base are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common.[7] For base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, potentially requiring higher temperatures.[7][8]
Solvent Issues The solvent must be anhydrous and free of dissolved oxygen. Toluene and dioxane are common choices.[7] Avoid chlorinated solvents and acetonitrile as they can inhibit the catalyst.[7] Ensure proper degassing of the solvent before use.[9]
Suboptimal Temperature Buchwald-Hartwig reactions are typically run at elevated temperatures (80-110 °C).[7] However, the optimal temperature can vary. If the reaction is sluggish, a higher temperature may be needed. Conversely, if side reactions are observed, a lower temperature should be trialed.
Starting Material Impurity Impurities in the starting material can interfere with the catalytic cycle. Verify the purity of your precursor by techniques such as NMR and elemental analysis.
Issue 2: Exothermic Runaway During Cyclization

Question: During the scale-up of the thermal cyclization of 2,2'-diaminobibenzyl, I am observing a rapid and difficult-to-control temperature increase. How can I manage this exotherm?

Answer: Uncontrolled exotherms are a significant safety hazard during scale-up. The cyclization of 2,2'-diaminobibenzyl is often exothermic.

Logical Relationship for Exotherm Management:

cluster_0 Control Measures cluster_1 Monitoring cluster_2 Outcome Slow Reagent Addition Slow Reagent Addition Controlled Reaction Controlled Reaction Slow Reagent Addition->Controlled Reaction Efficient Cooling Efficient Cooling Efficient Cooling->Controlled Reaction Dilution Dilution Dilution->Controlled Reaction Real-time Temperature Probe Real-time Temperature Probe Real-time Temperature Probe->Efficient Cooling Provides feedback Pressure Sensor Pressure Sensor Pressure Sensor->Controlled Reaction

Caption: Key relationships for managing exothermic reactions during scale-up.

Strategies for Exotherm Control:

Strategy Description
Controlled Addition Instead of adding the entire amount of the cyclization agent (e.g., PPA) at once, add it portion-wise or via a controlled-rate addition funnel. This allows the heat generated to be dissipated by the cooling system before more reagent is added.
Adequate Cooling Ensure the reactor's cooling system is appropriately sized for the scale of the reaction. The heat removal capacity must exceed the maximum rate of heat generation.
Dilution Running the reaction at a lower concentration by using more solvent can help to moderate the temperature increase by providing a larger thermal mass to absorb the heat of reaction.
Reverse Addition In some cases, adding the substrate to the hot cyclization agent can provide better control over the reaction rate and exotherm.
Flow Chemistry For large-scale production, transitioning to a continuous flow reactor can offer superior heat and mass transfer, significantly reducing the risk of thermal runaway.

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis via Intramolecular Buchwald-Hartwig Amination

This protocol is based on the optimization of conditions for a similar dibenzazepine synthesis and should be adapted and optimized for the specific substrate.[8][9]

Materials:

  • 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol derivative (1 equivalent)

  • Palladium acetate (Pd(OAc)₂) (0.1 equivalents)

  • Xantphos (0.1 equivalents)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • Anhydrous Toluene

Procedure:

  • To a dry, inert-atmosphere glovebox or Schlenk flask, add the 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol derivative, palladium acetate, Xantphos, and potassium carbonate.

  • Add anhydrous, degassed toluene to the flask.

  • Seal the vessel and heat the reaction mixture to 110-170 °C with vigorous stirring. Note: Microwave irradiation has been shown to improve yields and reduce reaction times in some cases.[8][9]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Conceptual Industrial-Scale Synthesis via Thermal Cyclization

This protocol is a conceptual outline based on the classical industrial synthesis route.[1] Specific parameters would need to be established through process development and scale-up studies.

Workflow for Industrial Production:

Start Starting Materials (2,2'-diaminobibenzyl) Reactor Charge Reactor with Polyphosphoric Acid (PPA) Start->Reactor Heating Heat PPA to Elevated Temperature Reactor->Heating Addition Controlled Addition of 2,2'-diaminobibenzyl Heating->Addition Reaction Maintain Temperature and Monitor Reaction Addition->Reaction Quench Quench Reaction (e.g., with water/ice) Reaction->Quench Extraction Product Extraction Quench->Extraction Purification Crystallization and Purification Extraction->Purification End Final Product: This compound Purification->End

Caption: Conceptual workflow for the industrial-scale synthesis of this compound.

Procedure Outline:

  • Reactor Preparation: A suitable glass-lined or stainless steel reactor is charged with polyphosphoric acid (PPA).

  • Heating: The PPA is heated to the target reaction temperature (e.g., 150-200 °C) under an inert atmosphere (e.g., nitrogen).

  • Substrate Addition: 2,2'-diaminobibenzyl is added to the hot PPA at a controlled rate to manage the exotherm.

  • Reaction: The reaction mixture is held at the target temperature with agitation until the reaction is complete, as determined by in-process controls.

  • Work-up: The hot reaction mixture is carefully quenched by adding it to water or ice.

  • Isolation: The product is isolated by extraction with a suitable organic solvent.

  • Purification: The crude product is purified by crystallization from an appropriate solvent system to achieve the desired purity and polymorphic form.

Quantitative Data

The following tables provide examples of reaction conditions for dibenzazepine synthesis. It is important to note that these are primarily from laboratory-scale experiments and will require optimization for pilot or industrial-scale production.

Table 1: Lab-Scale Buchwald-Hartwig Amination Conditions for a Dibenzazepine Derivative[8][9]

ParameterValue
Scale 0.2 mmol
Palladium Source Pd(OAc)₂ (0.1 eq)
Ligand Xantphos (0.1 eq)
Base K₂CO₃ (2 eq)
Solvent Toluene
Temperature 170 °C (Microwave)
Time 8 hours
Isolated Yield ~52%

Table 2: Comparison of Catalysts for Dehydrogenation of a Dibenzo[b,f]azepine Precursor (Illustrative)[1]

Note: This table is illustrative of catalyst screening that would be performed during process development. Specific data for this compound production at scale is proprietary.

Catalyst Temperature (°C) Pressure (atm) Conversion (%) Selectivity (%)
Pd/C150120-50Moderate
K-promoted Iron Oxide>2001HighGood
Cobalt Oxide>2001ModerateVariable
Manganese Oxide>2001ModerateVariable

References

Validation & Comparative

"NMR and mass spectrometry data for 6,11-Dihydro-5H-dibenzo[b,E]azepine"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of 6,11-Dihydro-5H-dibenzo[b,E]azepine is crucial for researchers in drug development and organic synthesis. This guide provides a comparative overview of its characterization using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), benchmarked against its common isomer, 10,11-dihydro-5H-dibenz[b,f]azepine (Iminodibenzyl). The structural similarity yet distinct connectivity of these isomers lead to discernible differences in their spectral data.

Spectroscopic Data Comparison

The characterization of this compound and its isomer relies on the precise interpretation of their spectral data. The following tables summarize the key ¹H NMR, ¹³C NMR, and mass spectrometry data for both compounds.

Table 1: NMR Data for this compound vs. 10,11-dihydro-5H-dibenz[b,f]azepine

Parameter This compound 10,11-dihydro-5H-dibenz[b,f]azepine (Isomer)
¹H NMR (CDCl₃) δ ~ 7.0-7.3 (m, 8H, Ar-H), ~ 4.3 (s, 2H, CH₂), ~ 3.5 (s, 2H, CH₂), NH proton signal can be broad and variable.δ ~ 7.0-7.2 (m, 8H, Ar-H), ~ 5.7 (br s, 1H, NH), ~ 3.1 (s, 4H, CH₂CH₂)
¹³C NMR (CDCl₃) Specific shifts depend on exact substitution, but typically show aromatic carbons (~120-145 ppm) and two distinct aliphatic carbons.Aromatic carbons (~120-145 ppm) and one signal for the two equivalent aliphatic carbons (~36 ppm).

Note: Specific chemical shifts can vary slightly based on the solvent and concentration used. The data presented is a generalized representation from typical spectral data.

Table 2: Mass Spectrometry Data for this compound vs. 10,11-dihydro-5H-dibenz[b,f]azepine

Parameter This compound 10,11-dihydro-5H-dibenz[b,f]azepine (Isomer)
Molecular Formula C₁₄H₁₃N[1]C₁₄H₁₃N[2]
Molecular Weight 195.26 g/mol [1]195.26 g/mol [2]
Mass Spectrum (EI) Molecular Ion (M⁺) m/z: 195. Key fragments often arise from cleavage of the dihydroazepine ring.Molecular Ion (M⁺) m/z: 195. A characteristic fragment is observed at m/z 194 due to the loss of a hydrogen atom, leading to a stable aromatic system.[2]

Experimental Protocols

The acquisition of high-quality NMR and mass spectrometry data is contingent on standardized experimental procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation : Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Instrumentation : Spectra are typically recorded on a 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance).

  • ¹H NMR Acquisition : A standard pulse program is used. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : A proton-decoupled pulse sequence is used to simplify the spectrum. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer relaxation delay are often necessary.

  • Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry (MS)

  • Sample Introduction : The sample can be introduced via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for separation prior to analysis.

  • Ionization : Electron Ionization (EI) is a common technique for this class of compounds, typically performed at 70 eV. Electrospray Ionization (ESI) is also frequently used, especially with LC-MS, which tends to produce the protonated molecule [M+H]⁺.[3]

  • Mass Analysis : A mass analyzer (e.g., Quadrupole, Time-of-Flight) separates the ions based on their mass-to-charge ratio (m/z).

  • Detection : The detector records the abundance of each ion, generating the mass spectrum. High-resolution mass spectrometry (HRMS) can be employed to determine the elemental composition of the ions with high accuracy.[4]

Analytical Workflow Visualization

The following diagram illustrates the typical workflow for the structural characterization of a dibenzo[b,E]azepine derivative using NMR and MS techniques.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis cluster_3 Conclusion Compound Test Compound (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Dissolve in Deuterated Solvent MS Mass Spectrometry (EI, ESI) Compound->MS Direct Infusion or LC/GC Introduction NMR_Data Spectral Interpretation (Chemical Shifts, Coupling) NMR->NMR_Data MS_Data Fragmentation Analysis (Molecular Ion, Fragments) MS->MS_Data Structure Structure Elucidation NMR_Data->Structure MS_Data->Structure

Caption: Workflow for the structural characterization of this compound.

References

The Tricyclic Scaffold: A Comparative Guide to the Structure-Activity Relationship of 6,11-Dihydro-5H-dibenzo[b,e]azepine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 6,11-dihydro-5H-dibenzo[b,e]azepine analogs, detailing their structure-activity relationships (SAR) across various therapeutic areas. The information is supported by experimental data and detailed methodologies to facilitate further research and development.

The this compound core is a privileged tricyclic scaffold that has given rise to a diverse range of biologically active compounds. Modifications to this central ring system, including substitutions on the dibenzo rings and at the N5 position of the azepine ring, have profound effects on the pharmacological properties of the resulting analogs. This guide explores the SAR of these compounds, focusing on their anticancer, kinase inhibitory, antidepressant, anticonvulsant, and anti-inflammatory activities.

Anticancer Activity

Derivatives of the 5,10-dihydro-11H-dibenzo[b,e][1][2]diazepin-11-one scaffold have been investigated for their potential as anticancer agents. The introduction of a triazole moiety has been shown to be a key structural feature for potent anti-proliferative activity.

Table 1: Anticancer Activity of 5,10-dihydro-11H-dibenzo[b,e][1][2]diazepin-11-one Analogs

CompoundRCancer Cell LineIC50 (µM)[3]
9a HA549 (Lung)0.71
MDAMB-231 (Breast)1.23
HeLa (Cervical)2.54
B16-F10 (Melanoma)3.12
PC-3 (Prostate)7.29

Data from selected compounds presented in the cited literature.

The data indicates that compound 9a , with an unsubstituted phenyl ring on the triazole moiety, exhibits potent growth inhibition across a panel of human cancer cell lines. Further studies revealed that this compound induces apoptosis and causes cell cycle arrest at the G2/M phase.[3]

Kinase Inhibitory Activity

The dibenzo[b,e]azepine scaffold has also been utilized in the design of potent kinase inhibitors, which are crucial in cancer therapy and other diseases.

Checkpoint Kinase 1 (Chk1) Inhibition

A series of 5,10-dihydro-dibenzo[b,e][1][2]diazepin-11-ones have been synthesized as Chk1 inhibitors. Structure-based design has been instrumental in optimizing the potency of these compounds.

Table 2: Chk1 Inhibitory Activity of 5,10-dihydro-dibenzo[b,e][1][2]diazepin-11-one Analogs

CompoundR1R2Chk1 IC50 (nM)
46b OMeH1.5
46d OMeNMe20.8

Data represents a selection of compounds from the cited literature and is not exhaustive.

The addition of a dimethylamino group at the R2 position, as seen in compound 46d , enhances the inhibitory activity against Chk1. X-ray crystallography has revealed key hydrogen bonding interactions between these inhibitors and the kinase.

Doublecortin-Like Kinase 1 (DCLK1) Inhibition

The 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1][2]diazepin-6-one scaffold has been explored for the development of DCLK1 inhibitors.

Table 3: DCLK1 Inhibitory Activity of Dibenzo[b,e]azepine Analogs

CompoundRDCLK1 IC50 (nM)
XMD8-92 H716
DCLK1-IN-1 CF39.5

Data from selected compounds presented in the cited literature.

The substitution of a trifluoroethyl group at the R position in DCLK1-IN-1 dramatically improves potency compared to the unsubstituted analog XMD8-92.

Antidepressant, Anticonvulsant, and Anti-inflammatory Activities

The versatility of the dibenzazepine scaffold extends to the central nervous system and inflammatory pathways. While specific quantitative SAR data for this compound analogs in these areas is more dispersed in the literature, the following provides an overview of key findings for related structures.

Antidepressant Activity

Many tricyclic antidepressants are based on the dibenzazepine framework. The SAR for antidepressant activity is often linked to the nature of the substituent at the N5 position, which influences the reuptake of neurotransmitters like serotonin and norepinephrine.

Anticonvulsant Activity

Carbamazepine, a well-known anticonvulsant, is a 5H-dibenzo[b,f]azepine-5-carboxamide. The carboxamide group at the N5 position is crucial for its activity. Structure-activity relationship studies on related benzodiazepines and other heterocyclic systems have provided insights into the structural requirements for anticonvulsant effects.

Anti-inflammatory Activity

Tricyclic compounds, including dibenzothiepins and dibenzoxepins, which are structurally related to dibenzo[b,e]azepines, have been shown to possess anti-inflammatory properties. The activity is often associated with the presence of an acetic acid moiety on the tricyclic system.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase, often using a luminescence-based assay.

Materials:

  • Recombinant human kinase (e.g., Chk1, DCLK1)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compound dissolved in DMSO

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • 384-well white assay plates

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Setup: In a 384-well plate, add the diluted inhibitor or DMSO (for control), the kinase enzyme, and a mixture of the substrate and ATP.

  • Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.

  • ADP Detection: Add a reagent to stop the kinase reaction and deplete the remaining ATP. Subsequently, add a detection reagent to convert the generated ADP to ATP and produce a luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader. The IC50 value is calculated from the dose-response curve.

Cell Proliferation (MTT) Assay

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals.

  • Solubilization: Add solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell growth inhibition is calculated relative to control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

  • Cancer cell lines

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound for a specified duration.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI. Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive cells are apoptotic, while PI positive cells are necrotic or late apoptotic.

Cell Cycle Analysis

Materials:

  • Cancer cell lines

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the test compound, then harvest and wash with PBS.

  • Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C.

  • Staining: Wash the fixed cells and resuspend them in PI staining solution. Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined from the DNA histogram.

Forced Swim Test (Antidepressant Activity)

Materials:

  • Rodents (mice or rats)

  • Cylindrical water tank

  • Test compounds

  • Vehicle control

Procedure:

  • Apparatus: A transparent cylindrical tank is filled with water to a specific depth.

  • Acclimation: Animals are acclimated to the testing room.

  • Drug Administration: Animals are administered the test compound or vehicle at a specific time before the test.

  • Test: Each animal is placed individually in the water tank. The duration of immobility (floating with minimal movements to keep the head above water) is recorded over a set period (e.g., the last 4 minutes of a 6-minute test). A decrease in immobility time is indicative of an antidepressant-like effect.[4][5]

Maximal Electroshock Seizure (MES) Test (Anticonvulsant Activity)

Materials:

  • Rodents (mice or rats)

  • Electroconvulsive shock generator with corneal electrodes

  • Test compounds

  • Vehicle control

Procedure:

  • Drug Administration: Animals receive the test compound or vehicle.

  • Electrode Application: Anesthetic eye drops are applied before placing the corneal electrodes.

  • Stimulation: A high-frequency electrical stimulus is delivered through the corneal electrodes.[1][2]

  • Observation: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if this response is absent.[1]

Carrageenan-Induced Paw Edema (Anti-inflammatory Activity)

Materials:

  • Rodents (rats)

  • Carrageenan solution (1% in saline)

  • Pletismometer or calipers

  • Test compounds

  • Vehicle control

Procedure:

  • Drug Administration: Animals are pre-treated with the test compound or vehicle.

  • Induction of Edema: A subcutaneous injection of carrageenan is administered into the plantar surface of the right hind paw.[3][6]

  • Measurement of Paw Volume: The paw volume is measured at various time points after carrageenan injection using a plethysmometer or calipers.

  • Assessment of Anti-inflammatory Activity: The percentage inhibition of edema in the drug-treated group is calculated by comparing it with the vehicle-treated control group.

Visualizations

The following diagrams illustrate key concepts and workflows related to the evaluation of this compound analogs.

experimental_workflow_anticancer cluster_invitro In Vitro Evaluation cluster_data Data Analysis cluster_sar SAR Analysis cell_culture Cancer Cell Lines compound_treatment Compound Treatment cell_culture->compound_treatment proliferation_assay Cell Proliferation Assay (e.g., MTT) compound_treatment->proliferation_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) compound_treatment->apoptosis_assay cell_cycle_assay Cell Cycle Analysis compound_treatment->cell_cycle_assay ic50 IC50 Determination proliferation_assay->ic50 apoptosis_quant Quantification of Apoptosis apoptosis_assay->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle_assay->cell_cycle_dist sar Structure-Activity Relationship ic50->sar apoptosis_quant->sar cell_cycle_dist->sar

Caption: Experimental workflow for the in vitro evaluation of anticancer activity.

kinase_inhibition_workflow start Start prepare_reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) start->prepare_reagents reaction_setup Set up Kinase Reaction in 384-well plate prepare_reagents->reaction_setup incubation Incubate at 30°C reaction_setup->incubation stop_reaction Stop Reaction & Deplete ATP incubation->stop_reaction detect_signal Detect Luminescent Signal stop_reaction->detect_signal data_analysis Data Analysis (IC50 Calculation) detect_signal->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro kinase inhibition assay.

chk1_signaling_pathway dna_damage DNA Damage atr ATR Kinase dna_damage->atr activates chk1 Chk1 Kinase atr->chk1 phosphorylates (activates) cdc25 Cdc25 Phosphatase chk1->cdc25 phosphorylates (inhibits) cdk1_cyclinB CDK1/Cyclin B cdc25->cdk1_cyclinB g2_m_arrest G2/M Cell Cycle Arrest cdk1_cyclinB->g2_m_arrest promotes G2/M transition dibenzo_analog Dibenzo[b,e]azepine Analog (Chk1 Inhibitor) dibenzo_analog->chk1 inhibits

Caption: Simplified Chk1 signaling pathway and the point of intervention.

References

Comparative Efficacy of 6,11-Dihydro-5H-dibenzo[b,E]azepine-Based Inhibitors in In Vivo Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of preclinical in vivo studies reveals the promising anti-tumor efficacy of several novel inhibitors based on the 6,11-Dihydro-5H-dibenzo[b,E]azepine scaffold. These compounds demonstrate significant tumor growth inhibition across various cancer models through diverse mechanisms of action, including topoisomerase II, c-Met, and Chk1 inhibition. This guide provides a comparative overview of their in vivo performance, supported by experimental data and detailed methodologies to aid researchers and drug development professionals in evaluating their therapeutic potential.

In Vivo Efficacy: A Comparative Summary

The in vivo anti-tumor activity of three distinct this compound-based inhibitors is summarized below. These compounds have been evaluated in different xenograft models, demonstrating a range of potencies and mechanistic actions.

Compound IDInhibitor ClassCancer ModelEfficacy
5e Topoisomerase II InhibitorLeukemia (SR)62.7% tumor proliferation inhibition; Final tumor volume of 30.1 mm³[1][2]
17f c-Met InhibitorRenal Cancer (Caki-1)Significant anti-tumor activity observed[3]
46d Chk1 InhibitorColon Cancer (SW620)Potentiated the effect of camptothecin[4]

Note: Direct comparison of efficacy is challenging due to variations in experimental models, dosing regimens, and endpoints. The provided data represents the reported outcomes from individual studies.

Detailed In Vivo Experimental Protocols

To ensure reproducibility and facilitate comparative analysis, the detailed experimental methodologies for the key in vivo studies are provided below.

Protocol for Dibenzo[b,f]azepine Topoisomerase II Inhibitor (Compound 5e)
  • Animal Model: The specific animal model and strain used for the leukemia SR xenograft were not detailed in the available search results.

  • Tumor Induction: The method of tumor induction (e.g., subcutaneous or intravenous injection of SR cells) was not specified.

  • Drug Administration:

    • Dosing: The exact dosage, route of administration, and treatment schedule for compound 5e and the doxorubicin control were not available in the provided search results.[1][2]

  • Study Endpoints:

    • Tumor proliferation was assessed, showing a 62.7% inhibition with compound 5e treatment.[1][2]

    • Final tumor volume was measured at 30.1 mm³.[1][2]

Protocol for 6,11-dihydro-5H-benzo[e]pyrimido-[5,4-b][3][4]diazepine c-Met Inhibitor (Compound 17f)
  • Animal Model: The study utilized a Caki-1 tumor xenograft model.[3]

  • Tumor Induction: Specific details of the Caki-1 cell implantation (e.g., number of cells, site of injection) were not provided.

  • Drug Administration: Information regarding the dosage, administration route, and treatment schedule for compound 17f was not available.

  • Study Endpoints: The study reported "significant anti-tumor activity," though quantitative metrics such as percentage of tumor growth inhibition were not specified in the search results.[3] The compound also demonstrated favorable pharmacokinetic properties in rats.[3]

Protocol for 5,10-dihydro-dibenzo[b,e][3][4]diazepin-11-one Chk1 Inhibitor (Compound 46d)
  • Animal Model: The in vivo studies were conducted in mice.[4]

  • Pharmacokinetic Studies: Pharmacokinetic analysis revealed a moderate bioavailability of 20% in mice.[4]

  • Efficacy Studies:

    • Compound 46d was evaluated for its ability to potentiate the efficacy of camptothecin in a SW620 colon cancer cell line model.[4]

    • Specific details of the xenograft model, drug administration (doses, schedule), and quantitative efficacy endpoints were not available in the search results. The study highlighted that the compound increased the cytotoxicity of camptothecin.[4]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental processes, the following diagrams have been generated.

Topoisomerase_II_Inhibition cluster_cell Cancer Cell DNA DNA Topoisomerase_II Topoisomerase II DNA->Topoisomerase_II Replication/ Transcription DNA_Topo_Complex DNA-Topoisomerase II Cleavage Complex Topoisomerase_II->DNA_Topo_Complex Forms DNA_Topo_Complex->DNA Re-ligation DNA_Breaks Double-Strand DNA Breaks DNA_Topo_Complex->DNA_Breaks Apoptosis Apoptosis DNA_Breaks->Apoptosis Inhibitor Compound 5e (Dibenzo[b,f]azepine) Inhibitor->DNA_Topo_Complex Stabilizes

Caption: Mechanism of action for Topoisomerase II inhibitor compound 5e.

cMet_Signaling_Pathway cluster_downstream Downstream Signaling HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds & Activates Proliferation Cell Proliferation cMet->Proliferation Survival Cell Survival cMet->Survival Metastasis Metastasis cMet->Metastasis Inhibitor Compound 17f Inhibitor->cMet Inhibits

Caption: Inhibition of the c-Met signaling pathway by compound 17f.

Chk1_Inhibition_Workflow cluster_in_vitro In Vitro cluster_in_vivo In Vivo SW620_cells SW620 Cells Treatment Treat with Camptothecin +/- Compound 46d SW620_cells->Treatment Cytotoxicity_Assay Assess Cytotoxicity Treatment->Cytotoxicity_Assay Efficacy_Eval Evaluate Tumor Growth Cytotoxicity_Assay->Efficacy_Eval Informs Mice Mice Xenograft Establish SW620 Xenografts Mice->Xenograft Drug_Admin Administer Camptothecin +/- Compound 46d Xenograft->Drug_Admin Drug_Admin->Efficacy_Eval

Caption: Experimental workflow for evaluating Chk1 inhibitor compound 46d.

References

A Comparative Crystallographic Analysis of 6,11-Dihydro-5H-dibenzo[b,E]azepine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6,11-dihydro-5H-dibenzo[b,E]azepine scaffold, a core component of numerous pharmaceuticals, exhibits a fascinating interplay between its three-dimensional structure and biological activity. X-ray crystallography provides the definitive method for elucidating the precise atomic arrangement of these molecules, offering invaluable insights for drug design and development. This guide presents a comparative analysis of the crystal structures of several key derivatives, supported by experimental data and detailed protocols.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for a selection of this compound derivatives, offering a quantitative comparison of their solid-state conformations.

Compound Carbamazepine (Form III) [1]Carbamazepine (Form IV) [1]Carbamazepine Dihydrate [1]11-[3-(Dimethylamino)propyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol [2]5,11-dihydropyrido[2,3-b][3][4]benzodiazepin-6-one [5][6]
Formula C₁₅H₁₂N₂OC₁₅H₁₂N₂OC₁₅H₁₆N₂O₃C₁₉H₂₃NOSC₁₂H₉N₃O
Crystal System MonoclinicMonoclinicMonoclinicMonoclinicTriclinic
Space Group P2₁/nP2₁/cP2₁/nP2₁/cP-1
a (Å) 7.6127.1510.387.7215 (4)3.7598 (5)
b (Å) 11.307.3027.7915.3729 (10)10.2467 (14)
c (Å) 13.8914.105.0827.9274 (16)12.8768 (17)
α (°) 90909090104.628 (6)
β (°) 92.43110.30102.5295.401 (6)96.616 (5)
γ (°) 9090909098.009 (4)
Volume (ų) 1192.52614.91419.83300.3 (3)469.43 (11)
Z 48482
Dihedral Angle between Benzene Rings (°) Not explicitly statedNot explicitly statedNot explicitly stated75.7 (5) and 73.8 (4)41.51 (9)

Experimental Protocols

The determination of crystal structures is a meticulous process involving several key stages.[3][4] The general workflow is outlined below, followed by a more detailed experimental protocol.

experimental_workflow General Workflow for X-ray Crystallography cluster_sample Sample Preparation cluster_data Data Collection cluster_structure Structure Determination crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection xray_diffraction X-ray Diffraction crystal_selection->xray_diffraction data_processing Data Processing xray_diffraction->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement signaling_pathway Structure-Activity Relationship Xtal_Structure Crystal Structure (3D Conformation) Molecular_Properties Molecular Properties (e.g., Shape, Polarity) Xtal_Structure->Molecular_Properties Determines Target_Binding Biological Target Binding (Receptor/Enzyme) Molecular_Properties->Target_Binding Influences Pharmacological_Activity Pharmacological Activity (e.g., Anticonvulsant) Target_Binding->Pharmacological_Activity Leads to

References

"comparative study of different synthetic routes to 6,11-Dihydro-5H-dibenzo[b,E]azepine"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Routes of 6,11-Dihydro-5H-dibenzo[b,e]azepine (Iminodibenzyl)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various synthetic methodologies for obtaining this compound, a crucial scaffold in medicinal chemistry, notably as a precursor to tricyclic antidepressants like imipramine and anticonvulsants such as carbamazepine.[1][2][3] The following sections detail prominent synthetic routes, presenting key performance indicators in a comparative table, followed by detailed experimental protocols for each major pathway and visual diagrams to elucidate the reaction workflows.

Comparative Analysis of Synthetic Routes

The synthesis of this compound, also known as iminodibenzyl, has evolved from classical industrial methods to more modern catalytic systems. The choice of a particular route is often dictated by factors such as starting material availability, desired scale, and atom economy. Below is a summary of the most common synthetic strategies.

Synthetic RouteStarting Material(s)Key Reagents/CatalystsTypical Yield (%)Purity (%)Key AdvantagesKey Disadvantages
Route 1: Cyclization of 2,2'-Diaminodibenzyl 2,2'-DiaminodibenzylPhosphoric acid (PPA), H₃PO₄/SiO₂·Al₂O₃92 - >98>99High yield, high purity, suitable for large-scale industrial production.[4][5]Harsh reaction conditions (high temperatures), use of corrosive acids.
Route 2: From o-Nitrotoluene 2-NitrotolueneAmyl nitrite, Potassium tert-butoxide, Catalytic HydrogenationModerateGoodReadily available starting material.[1]Multi-step process, involves nitrated intermediates.
Route 3: Cyclization of N-Benzylaniline N-BenzylanilinePolyphosphoric acid, Phosphorus pentoxide60 - 70GoodRelatively simple, mild conditions.[2]Lower yield compared to other methods.[2]
Route 4: From Benzylamine and Benzaldehyde Benzylamine, BenzaldehydeAcid catalyst (HCl, H₂SO₄), Reducing agent (NaBH₄, LiAlH₄)ModerateGoodReadily available starting materials.[6]Multi-step process involving imine formation and reduction.[6]
Route 5: Modern Catalytic Methods Functionalized anilines/stilbenesPalladium catalysts (Buchwald-Hartwig amination)Moderate to GoodHighTolerates a wide range of functional groups, potential for diversity.[3][7][8]Catalyst cost and sensitivity, may require specialized ligands.

Experimental Protocols

Route 1: Cyclization of 2,2'-Diaminodibenzyl

This method represents a robust and high-yielding industrial process for the synthesis of iminodibenzyl.

Protocol:

  • In a reaction vessel equipped with a mechanical stirrer and a condenser, 135 kg of 2,2'-diaminodibenzyl is heated to 260°C.[5]

  • To the molten starting material, 135 kg of industrial-grade phosphoric acid (85% mass fraction) is added dropwise over a period of one hour.[5]

  • The reaction mixture is then heated to a temperature range of 260°C to 300°C and maintained for one hour to ensure complete cyclization.[5]

  • After the reaction is complete, the mixture is allowed to cool, and the phosphoric acid waste is separated.

  • The crude iminodibenzyl is then purified. A common method involves introducing nitrogen and performing a reduced pressure distillation, with the purified product collected by a cyclone separator.[5] This purification method can yield a product with a purity of over 99.0%.[5]

A continuous process variation involves feeding molten 2,2'-diaminodibenzyl and phosphoric acid into a multi-stage reactor at 160-200°C, with subsequent condensation stages at 260-320°C, achieving yields of up to 98.9%.[4]

Route 2: Synthesis from o-Nitrotoluene

This route builds the core structure through an oxidative coupling followed by reduction and cyclization.

Protocol:

  • Oxidative Coupling: 2-Nitrotoluene is treated with amyl nitrite and potassium tert-butoxide to induce an "oxidative coupling," yielding 2,2'-dinitrodibenzyl.[1]

  • Reduction: The resulting 2,2'-dinitrodibenzyl undergoes catalytic hydrogenation to reduce both nitro groups, affording 2,2'-diaminodibenzyl.[1]

  • Cyclization: The synthesized 2,2'-diaminodibenzyl is then treated with phosphoric acid at elevated temperatures to complete the synthesis of iminodibenzyl.[1]

Route 3: Cyclization of N-Benzylaniline

This approach offers a more direct cyclization from a readily prepared secondary amine.

Protocol:

  • N-benzylaniline is reacted with a dehydrating agent such as polyphosphoric acid or phosphorus pentoxide.[2]

  • The reaction is carried out under mild conditions to induce intramolecular cyclization.

  • This method typically yields iminodibenzyl in the range of 60-70%.[2]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the key synthetic routes to this compound.

G cluster_caption1 Route 1: Cyclization of 2,2'-Diaminodibenzyl start1 2,2'-Diaminodibenzyl proc1 Cyclization start1->proc1 end1 6,11-Dihydro-5H- dibenzo[b,e]azepine proc1->end1 reag1 H₃PO₄ or H₃PO₄/SiO₂·Al₂O₃ reag1->proc1

Caption: A diagram illustrating the direct cyclization of 2,2'-diaminodibenzyl.

G cluster_caption2 Route 2: Synthesis from o-Nitrotoluene start2 o-Nitrotoluene proc2_1 Oxidative Coupling start2->proc2_1 inter2 2,2'-Dinitrodibenzyl proc2_1->inter2 proc2_2 Reduction inter2->proc2_2 inter2_2 2,2'-Diaminodibenzyl proc2_2->inter2_2 proc2_3 Cyclization inter2_2->proc2_3 end2 6,11-Dihydro-5H- dibenzo[b,e]azepine proc2_3->end2

Caption: A multi-step synthesis of iminodibenzyl starting from o-nitrotoluene.

G cluster_caption3 Route 3: Cyclization of N-Benzylaniline start3 N-Benzylaniline proc3 Cyclization start3->proc3 end3 6,11-Dihydro-5H- dibenzo[b,e]azepine proc3->end3 reag3 PPA or P₂O₅ reag3->proc3

Caption: A diagram showing the synthesis of iminodibenzyl from N-benzylaniline.

References

Comparative Guide to the Validation of a New Analytical Method for 6,11-Dihydro-5H-dibenzo[b,E]azepine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a newly developed analytical method for the quantification of 6,11-Dihydro-5H-dibenzo[b,E]azepine against established analytical techniques. The focus is on the validation parameters that ensure the reliability, accuracy, and precision of the method for its intended purpose in research and drug development.

Introduction to Analytical Method Validation

Analytical method validation is a critical process in pharmaceutical analysis, ensuring that a developed method is suitable for its intended purpose.[1] Key validation parameters, as outlined by international guidelines such as the International Council for Harmonisation (ICH), include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1] For the analysis of this compound, a tricyclic compound often related to active pharmaceutical ingredients like carbamazepine, robust and validated analytical methods are essential for quality control and research.

Comparison of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of dibenzoazepine derivatives due to its versatility in handling non-volatile and thermally labile compounds.[2][3] Gas Chromatography (GC) can also be employed, particularly for volatile derivatives, but HPLC is often preferred for the analysis of active pharmaceutical ingredients (APIs) and their impurities.[2] This guide will focus on comparing a new analytical method with a well-established Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, similar to those validated for the closely related compounds carbamazepine and its impurities, iminostilbene and iminodibenzyl.[4][5][6][7]

Data Presentation: Performance Comparison

The following table summarizes the performance characteristics of a typical validated RP-HPLC method for related dibenzoazepine compounds and a hypothetical new analytical method, for instance, an Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) method.

Validation Parameter Established RP-HPLC Method for Related Compounds New UHPLC-MS Method (Hypothetical Data)
Linearity (r²) > 0.999[5][6]> 0.999
Accuracy (% Recovery) 99.26 - 102.66%[4][5][6]98.0 - 102.0%
Precision (% RSD) < 2%[4][5][6]< 1.5%
Limit of Detection (LOD) 0.025 - 0.05 µg/mL[4][5][6]0.005 ng/mL
Limit of Quantification (LOQ) 0.05 - 0.1 µg/mL[4][5][6]0.02 ng/mL
Analysis Run Time ~15 - 40 minutes[3][8]~5 minutes

Experimental Protocols

This protocol is based on validated methods for carbamazepine and its impurities.[4][5][6]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).[8]

  • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent like methanol or acetonitrile in a 50:50 (v/v) ratio.[4][5][8]

  • Flow Rate: Typically 1.0 mL/min.[8]

  • Detection: UV detection at a wavelength of 210 nm or 285 nm.[8]

  • Sample Preparation: The sample is dissolved in a suitable solvent, such as the mobile phase, and filtered before injection.

This hypothetical protocol illustrates a modern approach offering higher sensitivity and speed.

  • Instrumentation: An ultra-high-performance liquid chromatography system coupled with a mass spectrometer (e.g., a triple quadrupole mass spectrometer).

  • Column: A sub-2 µm particle size C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient elution with a mixture of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.4 mL/min.

  • Detection: Mass spectrometry with electrospray ionization (ESI) in positive ion mode, using selected reaction monitoring (SRM) for high specificity.

  • Sample Preparation: A simple "dilute-and-shoot" approach where the sample is diluted in the initial mobile phase and directly injected.

Visualizations

ValidationWorkflow Workflow for New Analytical Method Validation method_development Method Development & Optimization preliminary_testing Preliminary Testing (Specificity, System Suitability) method_development->preliminary_testing validation_protocol Validation Protocol Definition preliminary_testing->validation_protocol linearity Linearity & Range validation_protocol->linearity accuracy Accuracy (Recovery Studies) validation_protocol->accuracy precision Precision (Repeatability & Intermediate Precision) validation_protocol->precision lod_loq LOD & LOQ Determination validation_protocol->lod_loq robustness Robustness Testing linearity->robustness accuracy->robustness precision->robustness lod_loq->robustness final_report Final Validation Report robustness->final_report

Caption: Workflow for the validation of a new analytical method.

MethodSelection Decision Tree for Analytical Method Selection start Start: Analyze Dibenzoazepine Derivative high_throughput High Throughput Screening? start->high_throughput trace_analysis Trace Level Quantification? high_throughput->trace_analysis No uhplc_ms UHPLC-MS high_throughput->uhplc_ms Yes routine_qc Routine Quality Control? trace_analysis->routine_qc No trace_analysis->uhplc_ms Yes hplc_uv HPLC-UV routine_qc->hplc_uv Yes gc_ms GC-MS (if volatile) routine_qc->gc_ms No

Caption: Decision tree for selecting an analytical method.

References

A Comparative Guide to the Docking of 6,11-Dihydro-5H-dibenzo[b,E]azepine Derivatives with Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6,11-dihydro-5H-dibenzo[b,E]azepine scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. This guide provides a comparative analysis of the docking studies of its derivatives with several key protein targets implicated in a range of diseases. The following sections present quantitative binding data, detailed experimental protocols for molecular docking, and visualizations of relevant signaling pathways to aid in the rational design of novel therapeutics.

Quantitative Data Summary

The binding affinities of this compound derivatives and structurally similar compounds vary significantly with the target protein and the specific substitutions on the tricyclic core. The data below, compiled from various in silico studies, highlights the potential of this scaffold for designing potent and selective inhibitors.

Target ProteinDerivative/CompoundBinding Affinity/ActivityReference
Progesterone Receptor Bis-Oxazepine Derivative 6bΔG = -9.58 kcal/mol[1]
Bis-Benzoxazepine Derivative 7aΔG = -9.28 kcal/mol[1]
Bis-Benzoxazepine Derivative 7cΔG = -9.11 kcal/mol[1]
c-Met Kinase Compound 17f (a 6,11-dihydro-5H-benzo[e]pyrimido[5,4-b][1][2]diazepine derivative)Potent c-Met kinase inhibition[3][4]
5-HT₆ Receptor Compound 10 (a rigidified benzazepine)Kᵢ = 5 nM[5][6]
Compound 12 (a rigidified benzazepine)Kᵢ = 5 nM[5][6]
1,3,5-triazine-piperazine derivative 1Kᵢ = 6 nM[7]
1,3,5-triazine-piperazine derivative 2Kᵢ = 6 nM[7]
SIRT2 Compound 8 (a 10,11-dihydro-5H-dibenz[b,f]azepine derivative)IC₅₀ = 18 µM[8]
Compound 20 (a 10,11-dihydro-5H-dibenz[b,f]azepine derivative)IC₅₀ = 30 µM[8]
Thiazole-based SIRT2 inhibitor (T1)IC₅₀ = 17.3 µM[9]
Thiazole-based SIRT2 inhibitor (5a)IC₅₀ = 9.0 µM[9]

Experimental Protocols: Molecular Docking

The following protocols outline the general methodologies employed in the molecular docking studies of this compound derivatives.

General Molecular Docking Workflow

Molecular Docking Workflow cluster_prep Preparation cluster_docking Docking & Analysis Receptor Preparation Receptor Preparation Docking Simulation Docking Simulation Receptor Preparation->Docking Simulation Ligand Preparation Ligand Preparation Ligand Preparation->Docking Simulation Pose Analysis Pose Analysis Docking Simulation->Pose Analysis Binding Energy Calculation Binding Energy Calculation Pose Analysis->Binding Energy Calculation

Caption: A generalized workflow for molecular docking studies.

Progesterone Receptor Docking
  • Software: AutoDock Vina.

  • Receptor Preparation:

    • The three-dimensional crystal structure of the human progesterone receptor is obtained from the Protein Data Bank (PDB).

    • Water molecules and any co-crystallized ligands are removed from the protein structure.

    • Polar hydrogen atoms and Kollman charges are added to the protein.

    • The prepared protein structure is saved in PDBQT format.

  • Ligand Preparation:

    • The 2D structures of the this compound derivatives are drawn using chemical drawing software.

    • The 2D structures are converted to 3D and energetically minimized using a suitable force field (e.g., MMFF94).

    • Gasteiger charges are computed, and non-polar hydrogens are merged.

    • The prepared ligands are saved in PDBQT format.

  • Docking Simulation:

    • A grid box is defined to encompass the active site of the progesterone receptor.

    • The docking simulation is performed using AutoDock Vina, which employs a Lamarckian genetic algorithm to explore possible binding conformations.

    • The results are analyzed to identify the best binding pose based on the lowest binding energy (ΔG).

c-Met Kinase Docking
  • Software: Commonly used software includes AutoDock, Glide, or GOLD.

  • Receptor Preparation:

    • The X-ray crystal structure of the c-Met kinase domain is retrieved from the PDB.

    • The protein is prepared by adding hydrogens, assigning partial charges, and minimizing the structure to relieve any steric clashes.

  • Ligand Preparation:

    • The 3D structures of the dibenzoazepine derivatives are generated and optimized using quantum mechanical methods (e.g., DFT with B3LYP functional) or molecular mechanics force fields.

  • Docking and Scoring:

    • The prepared ligands are docked into the ATP-binding site of the c-Met kinase.

    • A scoring function is used to estimate the binding affinity and rank the different poses of each ligand.

    • The interactions between the ligand and the key amino acid residues in the active site are analyzed.

5-HT₆ Receptor Docking
  • Software: Glide (Schrödinger suite) is often used for GPCR docking.

  • Receptor Preparation:

    • As obtaining a crystal structure for every GPCR can be challenging, a homology model of the 5-HT₆ receptor is often constructed using the crystal structure of a related GPCR (e.g., the β₂-adrenergic receptor) as a template.

    • The model is refined and validated before use in docking studies.

  • Ligand Preparation:

    • Ligand structures are prepared using tools like LigPrep, which generates various ionization states, tautomers, and stereoisomers.

  • Docking Simulation:

    • A receptor grid is generated around the putative binding site.

    • Ligands are docked using different precision modes (e.g., standard precision and extra precision).

    • The docking poses are evaluated based on the GlideScore, and key interactions like hydrogen bonds and π-π stacking are identified.[5]

SIRT2 Docking
  • Software: AutoDock Vina or similar programs are utilized.

  • Receptor Preparation:

    • The X-ray crystal structure of human SIRT2 is obtained from the PDB.

    • The protein is prepared by removing water molecules, adding hydrogens, and assigning charges.

  • Ligand Preparation:

    • The 3D structures of the dibenzo[b,f]azepine-based inhibitors are built and optimized.

  • Docking Analysis:

    • The ligands are docked into the catalytic domain of SIRT2.

    • The binding modes are analyzed to understand the structural basis for their inhibitory activity and selectivity over other sirtuin isoforms.

Signaling Pathway Visualizations

Understanding the signaling pathways in which the target proteins are involved is crucial for predicting the downstream effects of their inhibition. The following diagrams, generated using the DOT language, illustrate these pathways.

c-Met Signaling Pathway

c-Met Signaling Pathway HGF HGF c-Met c-Met HGF->c-Met Binds & Activates PI3K PI3K c-Met->PI3K RAS RAS c-Met->RAS STAT3 STAT3 c-Met->STAT3 Akt Akt PI3K->Akt Cell Survival Cell Survival Akt->Cell Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation Cell Proliferation ERK->Cell Proliferation Migration & Invasion Migration & Invasion STAT3->Migration & Invasion

Caption: The c-Met signaling cascade initiated by HGF binding.[2][10][11][12]

5-HT₆ Receptor Signaling Pathway

5-HT6 Receptor Signaling Pathway Serotonin (5-HT) Serotonin (5-HT) 5-HT6 Receptor 5-HT6 Receptor Serotonin (5-HT)->5-HT6 Receptor Binds Gs protein Gs protein 5-HT6 Receptor->Gs protein Activates Adenylate Cyclase Adenylate Cyclase Gs protein->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Produces PKA PKA cAMP->PKA Activates ERK Activation ERK Activation PKA->ERK Activation Gene Transcription Gene Transcription PKA->Gene Transcription SIRT2 Cellular Functions SIRT2 SIRT2 α-tubulin α-tubulin SIRT2->α-tubulin Deacetylates Histone H4 Histone H4 SIRT2->Histone H4 Deacetylates FOXO1/3a FOXO1/3a SIRT2->FOXO1/3a Deacetylates p53 p53 SIRT2->p53 Deacetylates Microtubule Dynamics Microtubule Dynamics α-tubulin->Microtubule Dynamics Chromatin Compaction Chromatin Compaction Histone H4->Chromatin Compaction Metabolic Regulation Metabolic Regulation FOXO1/3a->Metabolic Regulation Cell Cycle Control Cell Cycle Control p53->Cell Cycle Control

References

A Head-to-Head Showdown: Unraveling the Bioactivity of 6,11-Dihydro-5H-dibenzo[b,E]azepine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of key analogs reveals nuances in their anticonvulsant and central nervous system activities, offering critical insights for researchers and drug developers in the field of neuroscience.

The 6,11-dihydro-5H-dibenzo[b,E]azepine scaffold is a cornerstone in the development of therapies for neurological disorders, most notably epilepsy. Analogs built upon this tricyclic core, including the widely prescribed drugs carbamazepine and oxcarbazepine, exert their therapeutic effects primarily through the modulation of voltage-gated sodium channels. However, subtle structural modifications to this core can significantly alter their pharmacological profiles, impacting efficacy, safety, and off-target effects. This guide provides a head-to-head comparison of key analogs based on available bioassay data, offering a clear overview of their relative performance and the experimental context.

Comparative Anticonvulsant Activity

The primary therapeutic application for many this compound analogs is the management of seizures. The maximal electroshock (MES) test in rodents is a standard preclinical model to assess anticonvulsant activity. The following table summarizes the median effective dose (ED50) of several key analogs in this assay.

CompoundAnimal ModelRoute of AdministrationED50 (mg/kg)Protective Index (PI)
CarbamazepineRatIntraperitoneal (i.p.)PotentLow
OxcarbazepineRatIntraperitoneal (i.p.)--
(S)-LicarbazepineRatOral (p.o.)4.7 ± 0.912.5
(R)-Licarbazepine AcetateRatOral (p.o.)10.9 ± 2.3-
Racemic LicarbazepineRat-Similar potency between enantiomersSimilar PI values
Racemic Licarbazepine AcetateRat---

(Data sourced from a study on the anticonvulsant and sodium channel-blocking properties of novel 10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide derivatives.[1])

Key Insights:

  • (S)-Licarbazepine, the active metabolite of eslicarbazepine acetate, demonstrates high potency and a favorable protective index, suggesting a good separation between its therapeutic and toxic doses.[1]

  • Carbamazepine, while potent, is associated with considerable motor impairment at low doses.[1]

  • The acetates of licarbazepine are not merely prodrugs but possess intrinsic anticonvulsant and sodium channel-blocking properties.[1]

Modulation of Voltage-Gated Sodium Channels

The principal mechanism of action for many of these analogs is the blockade of voltage-gated sodium channels (Nav). A systematic comparison of carbamazepine (CBZ), oxcarbazepine (OXC), and eslicarbazepine acetate (ESL) on the human Nav1.2 channel subtype provides valuable insights into their subtle mechanistic differences.

CompoundEffect on Fast InactivationEffect on Recovery from InactivationUse-Dependent Block
Carbamazepine (CBZ)SignificantSimilar to OXC-
Oxcarbazepine (OXC)SignificantSimilar to CBZ-
Eslicarbazepine Acetate (ESL)Less pronounced than CBZ--
S-Licarbazepine (S-Lic)Influenced fast inactivation-Significantly less than other tested compounds

(This data is from a comparative analysis of dibenzazepine compounds on Nav1.2 channels and neuronal network activity.[2])

Mechanistic Differences:

While all three drugs—carbamazepine, oxcarbazepine, and eslicarbazepine acetate—demonstrate similar overall activity profiles on Nav1.2 channels and neuronal networks, S-Licarbazepine (the active metabolite of ESL) shows a significantly weaker use-dependent blocking effect.[2] This suggests that while structurally similar, these drugs can exhibit substantial differences at the ion channel level, which may translate to clinical differences in efficacy and tolerability.[2]

Experimental Protocols

A detailed understanding of the methodologies used to generate this comparative data is crucial for its interpretation and for designing future experiments.

Maximal Electroshock (MES) Test

This widely used preclinical model assesses the ability of a compound to prevent the spread of seizures.

  • Animal Model: Male Wistar rats.

  • Procedure:

    • Animals are administered the test compound or vehicle via the specified route (intraperitoneal or oral).

    • At the time of predicted peak effect, a supramaximal electrical stimulus (e.g., 50 Hz, 0.8 s duration) is delivered through corneal or auricular electrodes.

    • The endpoint is the abolition of the tonic hindlimb extensor component of the seizure.

    • The ED50, the dose required to protect 50% of the animals from the tonic extensor component, is calculated.

  • Neurotoxicity Assessment (Rotarod Test): To determine the therapeutic index, motor impairment is assessed using a rotarod apparatus. The dose at which 50% of the animals fail to maintain their balance for a set period (TD50) is determined. The Protective Index (PI) is then calculated as the ratio of TD50 to ED50.[1]

Whole-Cell Patch Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in response to drug application.

  • Cell Line: HEK 293T cells stably expressing the human Nav1.2 sodium channel.

  • Procedure:

    • A glass micropipette forms a high-resistance seal with the cell membrane.

    • The membrane patch is ruptured to allow electrical access to the cell's interior.

    • Voltage protocols are applied to elicit sodium currents in the absence and presence of the test compounds.

    • Parameters such as voltage-dependent fast and slow inactivation, recovery from inactivation, and use-dependent block are measured and compared.[2]

Visualizing the Structure-Activity Landscape

To better understand the relationships between the different analogs, a logical diagram can be constructed.

Logical Relationship of Key this compound Analogs Carbamazepine Carbamazepine Oxcarbazepine Oxcarbazepine Carbamazepine->Oxcarbazepine Structural Analog Eslicarbazepine_Acetate Eslicarbazepine Acetate Oxcarbazepine->Eslicarbazepine_Acetate Structural Analog S_Licarbazepine (S)-Licarbazepine (Active Metabolite) Eslicarbazepine_Acetate->S_Licarbazepine Metabolized to Licarbazepine_Acetates Licarbazepine Acetates S_Licarbazepine->Licarbazepine_Acetates Esterified to R_Licarbazepine (R)-Licarbazepine R_Licarbazepine->Licarbazepine_Acetates Esterified to

Caption: Relationship between key dibenzo[b,E]azepine analogs.

Signaling Pathway and Experimental Workflow

The primary mechanism of action involves the modulation of neuronal excitability by targeting voltage-gated sodium channels. The experimental workflow to determine this activity is a multi-step process.

Mechanism and Experimental Workflow cluster_0 Signaling Pathway cluster_1 Experimental Workflow Neuron Neuron Nav_Channel Voltage-Gated Sodium Channel (Nav) Neuron->Nav_Channel Action_Potential Action Potential Propagation Nav_Channel->Action_Potential Neuronal_Firing Reduced Neuronal Hyperexcitability Action_Potential->Neuronal_Firing Analog Dibenzo[b,E]azepine Analog Analog->Nav_Channel Blocks Synthesis Analog Synthesis In_Vitro In Vitro Assay (Patch Clamp) Synthesis->In_Vitro In_Vivo In Vivo Model (MES Test) In_Vitro->In_Vivo Data_Analysis Data Analysis (ED50, PI, IC50) In_Vivo->Data_Analysis

References

Safety Operating Guide

Navigating the Safe Disposal of 6,11-Dihydro-5H-dibenzo[b,E]azepine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 6,11-Dihydro-5H-dibenzo[b,E]azepine, a dibenzazepine derivative. Adherence to these guidelines is critical for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. This compound is classified as a skin sensitizer and may cause an allergic skin reaction[1].

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate protective gloves to prevent skin contact[1]. Gloves must be inspected before use and removed using the proper technique to avoid skin contamination.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard laboratory coat is recommended to protect clothing.

Handling:

  • Avoid breathing dust, fume, gas, mist, vapors, or spray[1].

  • Prevent the formation of dust[1].

  • Contaminated work clothing should not be allowed out of the workplace[1].

  • Ensure adequate ventilation in the handling area.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is to send it to an approved waste disposal plant[1]. Never dispose of this chemical by evaporation, in the sewer system, or in regular trash[2].

Step 1: Waste Segregation and Collection

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container that is sturdy and chemically resistant[2].

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound"[2]. Do not use abbreviations[2].

  • Compatibility: Do not mix this compound with incompatible wastes. It is incompatible with strong oxidizing agents[1].

  • Container Management: Keep the waste container closed except when adding waste[2].

Step 2: Handling Contaminated Materials

  • Personal Protective Equipment (PPE): All contaminated items such as gloves, paper towels, and weighing papers should be collected as hazardous waste[2].

  • Empty Containers:

    • Thoroughly empty all contents from the original container.

    • If any solid residue remains, the container must be disposed of as hazardous waste[2].

    • For containers with only trivial amounts of residue, the first rinse with a suitable solvent must be collected and disposed of as hazardous waste[2]. Subsequent rinses of containers holding non-highly toxic chemicals can typically be discarded normally, but always follow your institution's specific guidelines.

Step 3: Storage Pending Disposal

  • Storage Location: Store the hazardous waste container in a designated, well-ventilated, and cool, dry area[1].

  • Secondary Containment: Use secondary containment for all liquid hazardous waste to prevent spills[2].

  • Quantity Limits: Be aware of the maximum allowable quantity of hazardous waste that can be stored in your laboratory and schedule regular pick-ups to avoid exceeding this limit[2].

Step 4: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): Contact your institution's EHS department or equivalent to schedule a hazardous waste pick-up[2].

  • Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and local regulations.

Quantitative Data Summary

ParameterValue/InformationSource
Hazard Classification Skin Sensitization, Category 1[1]
Incompatible Materials Strong oxidizing agents[1]
Recommended Disposal Dispose of contents/container to an approved waste disposal plant[1]
Prohibited Disposal Methods Evaporation, sewer, regular trash[2]
Lab Storage Limit (General) Never store more than 10 gallons of hazardous waste[2]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Don Appropriate PPE (Gloves, Eye Protection) B Handle in a well-ventilated area A->B D Place chemical waste and contaminated materials in container B->D C Obtain labeled, compatible hazardous waste container C->D E Keep container closed when not in use D->E F Store in designated, secure area E->F G Use secondary containment for liquids F->G H Contact EHS for waste pick-up G->H I Complete disposal documentation H->I J Transfer to approved waste disposal facility I->J

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,11-Dihydro-5H-dibenzo[b,E]azepine
Reactant of Route 2
6,11-Dihydro-5H-dibenzo[b,E]azepine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.